Product packaging for Black 305(Cat. No.:CAS No. 129473-78-5)

Black 305

Cat. No.: B3046760
CAS No.: 129473-78-5
M. Wt: 560.7 g/mol
InChI Key: SHHQYIMTQGDRHS-UHFFFAOYSA-N
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Description

Black 305 is a useful research compound. Its molecular formula is C37H40N2O3 and its molecular weight is 560.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H40N2O3 B3046760 Black 305 CAS No. 129473-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2'-anilino-6'-(dipentylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O3/c1-4-6-13-21-39(22-14-7-5-2)28-19-20-31-35(24-28)41-34-23-26(3)33(38-27-15-9-8-10-16-27)25-32(34)37(31)30-18-12-11-17-29(30)36(40)42-37/h8-12,15-20,23-25,38H,4-7,13-14,21-22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHQYIMTQGDRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888631
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)-
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Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129473-78-5
Record name 6′-(Dipentylamino)-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)-
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilino-3-methyl-6-(di-n-amylamino)fluoran, a substituted fluoran (B1223164) dye, is a compound of significant interest in various chemical and technological applications. Its utility stems from its unique chromogenic properties, particularly its ability to undergo reversible color changes in response to environmental stimuli such as temperature and acidity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic pathway and thermochromic mechanism.

Physicochemical Properties

The key physicochemical properties of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran are summarized in the tables below. These properties are crucial for understanding its behavior in various matrices and for designing applications.

General and Chemical Properties
PropertyValue
Chemical Name 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran
Synonyms ODB-2, Black 400, 2-Phenylamino-3-methyl-6-(di-n-butylamino)fluorane
CAS Number 89331-94-2
Molecular Formula C₃₅H₃₆N₂O₃
Molecular Weight 532.68 g/mol
Appearance White to off-white powder or crystalline solid
Physical and Thermodynamic Properties
PropertyValueNotes
Melting Point 145-152 °C (low melting polymorph), 179-187 °C (high melting polymorph)The existence of two polymorphic forms with distinct melting points is reported.
Boiling Point ~704.5 °C (Predicted)
Density ~1.23 g/cm³ (Predicted)
pKa ~4.53 (Predicted)
LogP 4.66 - 8.7 (Predicted)Indicates high lipophilicity.
Solubility Profile
SolventSolubility
N,N-Dimethylformamide Very Soluble
Methanol Soluble
Glacial Acetic Acid Sparingly Soluble
Chloroform Very Slightly Soluble
Water Practically Insoluble
Spectral Properties
PropertyValue
λmax (in Methanol) 571 nm

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran.

Synthesis of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran

This protocol is adapted from established synthetic routes for fluoran dyes.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-(4'-di-n-amylamino-2'-hydroxybenzoyl)benzoic acid.

  • Condensation: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (96% or higher) while maintaining the temperature between 0-10 °C.

  • Addition of Amine: Dissolve 4-methoxy-2-methyl-diphenylamine in a minimal amount of concentrated sulfuric acid and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-30 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with water until the filtrate is neutral.

  • Cyclization: Transfer the filter cake to a flask containing a suitable organic solvent (e.g., toluene) and an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-3 hours to facilitate the cyclization to the fluoran structure.

  • Purification: After cooling, separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a toluene/heptane mixture) to yield the final product.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dried, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature range from the first appearance of liquid (onset) to the complete melting of the solid (clear point) is recorded as the melting range.

Determination of Solubility

A qualitative assessment of solubility is performed as follows:

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: The solvent to be tested is added in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.

  • Observation: The solubility is observed and classified as:

    • Very Soluble: Dissolves quickly in a small amount of solvent.

    • Soluble: Dissolves completely after the addition of a larger volume of solvent.

    • Sparingly Soluble: Only a small portion dissolves.

    • Practically Insoluble: No apparent dissolution.

UV-Visible Spectroscopy

The absorption spectrum is recorded using a UV-Vis spectrophotometer.

  • Solution Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., methanol) of a known concentration.

  • Blank Measurement: The spectrophotometer is zeroed using a cuvette filled with the pure solvent.

  • Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran.

Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product Reactant1 2-(4'-di-n-amylamino-2'-hydroxybenzoyl)benzoic acid Condensation Condensation in conc. H₂SO₄ Reactant1->Condensation Reactant2 4-methoxy-2-methyl-diphenylamine Reactant2->Condensation Precipitation Precipitation in Ice Water Condensation->Precipitation Reaction Mixture Cyclization Cyclization with NaOH Precipitation->Cyclization Crude Precipitate Purification Purification (Recrystallization) Cyclization->Purification Crude Fluoran Product 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran Purification->Product Purified Product

Caption: Synthetic workflow for 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran.

Thermochromic Mechanism

G Leuco Leuco Form (Colorless) Lactone Ring Closed Colored Colored Form (Black) Lactone Ring Opened Leuco->Colored + Developer + Heat Colored->Leuco - Heat (Cooling) Developer Acidic Developer (e.g., Bisphenol A) Heat Heat Cooling Cooling

In-Depth Technical Guide to Black 305: Chemical Structure and Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Black 305, also known by its chemical name 2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, is a fluoran (B1223164) leuco dye.[1] These dyes are a class of compounds that can exist in a colorless (leuco) form and can be induced to switch to a colored form upon interaction with an acidic developer. This property makes them highly valuable as color formers in applications such as carbonless copy paper and thermal printing.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis pathway for this compound.

Chemical Structure and Properties

This compound is a complex organic molecule with a spiro[isobenzofuran-xanthene] core structure. The key structural features include a lactone ring in the isobenzofuran (B1246724) moiety, which is responsible for its leuco (colorless) state. Upon cleavage of this ring, a highly conjugated system is formed, leading to the appearance of a deep black color.

Quantitative Data Summary
PropertyValueReference
Chemical Name 2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one[1]
Common Name This compound[2][3]
CAS Number 129473-78-5[1][3]
Molecular Formula C37H40N2O3[1][2][3]
Molecular Weight 560.73 g/mol [2][3]
Melting Point 181-182 °C[2]
UV-Vis λmax (in acidic medium) 435 nm, 588 nm[2]
Appearance Colorless to light-colored powder
Solubility Insoluble in water, soluble in organic solvents

Proposed Synthesis Pathway

The proposed pathway consists of three main stages:

  • Synthesis of the keto acid intermediate: 2-(4-(Dipentylamino)-2-hydroxybenzoyl)benzoic acid.

  • Synthesis of the amine intermediate: 4-Methyl-N1-phenylbenzene-1,2-diamine.

  • Final condensation reaction to form this compound.

Synthesis_Pathway cluster_0 Step 1: Keto Acid Synthesis cluster_1 Step 2: Diamine Synthesis cluster_2 Step 3: Final Condensation A 3-Aminophenol (B1664112) C N,N-Dipentyl-3-aminophenol A->C Alkylation B 1-Bromopentane (B41390) B->C E 2-(4-(Dipentylamino)-2- hydroxybenzoyl)benzoic acid C->E Friedel-Crafts Acylation D Phthalic Anhydride (B1165640) D->E J This compound E->J Condensation (H2SO4) F 4-Methyl-2-nitroaniline (B134579) H 4-Methyl-N-phenyl-2-nitroaniline F->H Buchwald-Hartwig Amination G Iodobenzene (B50100) G->H I 4-Methyl-N1-phenylbenzene-1,2-diamine H->I Reduction I->J

Proposed Synthesis Pathway for this compound

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and constructed based on analogous reactions reported in the chemical literature. They are intended for experienced synthetic chemists and should be performed with all appropriate safety precautions.

Step 1: Synthesis of 2-(4-(Dipentylamino)-2-hydroxybenzoyl)benzoic acid

This step involves a two-part synthesis: the N-alkylation of 3-aminophenol followed by a Friedel-Crafts acylation.

Part A: Synthesis of N,N-Dipentyl-3-aminophenol

  • Reagents: 3-Aminophenol, 1-Bromopentane, Sodium Carbonate, Acetonitrile.

  • Procedure:

    • To a solution of 3-aminophenol (1.0 eq) in acetonitrile, add sodium carbonate (2.5 eq).

    • Add 1-bromopentane (2.2 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield N,N-dipentyl-3-aminophenol.

Part B: Synthesis of 2-(4-(Dipentylamino)-2-hydroxybenzoyl)benzoic acid

  • Reagents: N,N-Dipentyl-3-aminophenol, Phthalic Anhydride, Toluene (B28343).

  • Procedure:

    • A mixture of N,N-dipentyl-3-aminophenol (1.0 eq) and phthalic anhydride (1.0 eq) in toluene is heated to reflux for 4-6 hours.

    • The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

    • The resulting crude product is the keto acid, 2-(4-(dipentylamino)-2-hydroxybenzoyl)benzoic acid, which can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system like ethanol (B145695)/water.

Step 2: Synthesis of 4-Methyl-N1-phenylbenzene-1,2-diamine

This step involves a Buchwald-Hartwig amination followed by the reduction of a nitro group.

Part A: Synthesis of 4-Methyl-N-phenyl-2-nitroaniline

  • Reagents: 4-Methyl-2-nitroaniline, Iodobenzene, Palladium(II) Acetate, BINAP, Sodium tert-butoxide, Toluene.

  • Procedure:

    • To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add a solution of 4-methyl-2-nitroaniline (1.0 eq) and iodobenzene (1.1 eq) in anhydrous toluene.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-methyl-N-phenyl-2-nitroaniline.

Part B: Synthesis of 4-Methyl-N1-phenylbenzene-1,2-diamine

  • Reagents: 4-Methyl-N-phenyl-2-nitroaniline, Tin(II) Chloride Dihydrate, Ethanol, Concentrated Hydrochloric Acid.

  • Procedure:

    • Dissolve 4-methyl-N-phenyl-2-nitroaniline (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methyl-N1-phenylbenzene-1,2-diamine.

Step 3: Final Condensation to Synthesize this compound
  • Reagents: 2-(4-(Dipentylamino)-2-hydroxybenzoyl)benzoic acid, 4-Methyl-N1-phenylbenzene-1,2-diamine, Concentrated Sulfuric Acid.

  • Procedure:

    • To concentrated sulfuric acid, cooled in an ice bath, slowly add 2-(4-(dipentylamino)-2-hydroxybenzoyl)benzoic acid (1.0 eq) and 4-methyl-N1-phenylbenzene-1,2-diamine (1.0 eq) with stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours.

    • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Neutralize the mixture with a solution of sodium hydroxide (B78521) until the pH is neutral.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a toluene/heptane mixture.

Signaling Pathways and Biological Activity

As a synthetic dye primarily used in industrial applications, this compound is not designed for and is not known to have any specific biological activity or to be involved in any cellular signaling pathways. Its utility lies in its chemical and physical properties as a color-forming agent.

Conclusion

This compound is a fluoran leuco dye with important applications in the manufacturing of carbonless and thermal paper. While a definitive, published synthesis protocol is not available, a plausible and detailed synthetic pathway can be proposed based on established organic chemistry principles for this class of compounds. The provided hypothetical protocol offers a viable starting point for the laboratory synthesis of this complex organic molecule. Further research and optimization would be necessary to establish optimal reaction conditions and yields.

References

Spectral Analysis of Black 305 Leuco Dye: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of Black 305, a fluoran-based leuco dye. The principles and methodologies outlined herein are broadly applicable to the analysis of black fluoran (B1223164) leuco dyes, offering a foundational understanding for researchers in various scientific and drug development fields. While specific data for this compound is not publicly available, this guide utilizes representative data from analogous black fluoran leuco dyes to illustrate the core concepts of their spectral behavior.

Introduction to Leuco Dyes and the Color-Forming Mechanism

Leuco dyes are compounds that can exist in two forms: a colorless (leuco) state and a colored state.[1] The transition between these states is often reversible and can be triggered by external stimuli such as heat, light (photochromism), or a change in pH (halochromism).[1] this compound belongs to the fluoran class of leuco dyes, which are widely used in applications like thermal and carbonless paper.[2][3]

The color-forming process in fluoran leuco dyes is typically initiated by an acidic environment.[4][5] This process involves the protonation of the lactone ring within the fluoran structure, leading to a ring-opening reaction.[4][5] This structural change from a non-planar, sp³-hybridized central carbon to a planar, sp²-hybridized state results in an extended π-conjugated system.[1] This extended conjugation is responsible for the dye's ability to absorb light in the visible spectrum, thus appearing colored.[4] The reaction is reversible; in a basic environment, the lactone ring reforms, and the dye returns to its colorless state.

Spectral Properties of Black Fluoran Leuco Dyes

The spectral properties of fluoran leuco dyes are central to their application and analysis. The key techniques used for their characterization are UV-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is the primary method for quantifying the concentration and observing the color change of leuco dyes.

  • Leuco (Colorless) Form: In its colorless state, the fluoran dye's π-conjugated system is disrupted. Consequently, it primarily absorbs ultraviolet light, with absorption maxima typically occurring below 350 nm.[4][6]

  • Colored Form: Upon ring-opening in an acidic medium, the extended conjugation leads to strong absorption in the visible region of the electromagnetic spectrum.[4] Black dyes, such as this compound, exhibit broad absorption across the visible spectrum, typically with two absorption maxima (λmax), one in the blue-violet region and another in the yellow-orange region, resulting in the perception of a black color. For this compound, the reported λmax values are 435 nm and 588 nm.

The table below summarizes representative UV-Vis absorption data for a generic black fluoran leuco dye, illustrating the typical spectral characteristics.

FormWavelength Range of Maximum Absorption (λmax)Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)Appearance
Leuco< 350 nmNot typically significant in the visible rangeColorless
Colored430 - 460 nm and 580 - 610 nm1.5 x 10⁴ - 3.0 x 10⁴Black
Fluorescence Spectroscopy

While the leuco form is generally non-fluorescent, the colored, ring-opened form of some fluoran dyes can exhibit fluorescence. The extended planar structure and rigid conjugated system can allow for the emission of light upon excitation. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift).

The following table provides hypothetical, yet representative, fluorescence data for a black fluoran leuco dye in its colored form.

FormExcitation Wavelength (λex)Emission Wavelength (λem)
LeucoNot applicableNot applicable
Colored~590 nm~620 nm

Experimental Protocols

This section details the methodologies for the spectral analysis of this compound leuco dye.

UV-Visible Spectroscopy Protocol

This protocol describes the preparation and analysis of a fluoran leuco dye to obtain its absorption spectra in both the leuco and colored forms.

Materials:

  • This compound leuco dye

  • Methyl ethyl ketone (MEK), spectroscopic grade

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound leuco dye and dissolve it in MEK to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Working Solution (Leuco Form): Dilute the stock solution with MEK to a final concentration of 1 x 10⁻⁵ M.

  • Measurement of Leuco Form Spectrum:

    • Use MEK as a blank to zero the spectrophotometer.

    • Record the UV-Vis absorption spectrum of the 1 x 10⁻⁵ M working solution from 250 nm to 700 nm.

  • Preparation of Colored Form: To the cuvette containing the leuco form solution, add a small, precise volume of TFA (e.g., 1% v/v) and mix thoroughly. The solution should turn black.

  • Measurement of Colored Form Spectrum: Immediately record the UV-Vis absorption spectrum of the colored solution from 250 nm to 700 nm.

  • Data Analysis:

    • Identify the λmax values for both the leuco and colored forms.

    • Calculate the molar absorptivity (ε) for the colored form at its λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy Protocol

This protocol outlines the procedure for measuring the fluorescence emission spectrum of the colored form of a fluoran leuco dye.

Materials:

  • Colored solution of this compound leuco dye (prepared as in the UV-Vis protocol)

  • Fluorescence cuvette

  • Spectrofluorometer

Procedure:

  • Instrument Setup: Set the excitation wavelength of the spectrofluorometer to the longer wavelength λmax value obtained from the UV-Vis absorption spectrum of the colored form (e.g., 590 nm).

  • Measurement:

    • Use a blank solution of MEK with 1% TFA to zero the instrument.

    • Place the cuvette with the colored dye solution in the spectrofluorometer.

    • Scan a range of emission wavelengths (e.g., from 600 nm to 800 nm) to obtain the fluorescence emission spectrum.

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Visualizations

Coloration Signaling Pathway

The coloration of a fluoran leuco dye is initiated by the presence of a proton donor (acid), which catalyzes the opening of the lactone ring.

G Leuco Leuco Form (Colorless) Spiro-lactone structure Non-planar, sp3 carbon Transition Protonation of Lactone Oxygen Leuco->Transition Interaction Proton Proton (H+) from Acidic Developer Proton->Transition Colored Colored Form (Black) Ring-opened zwitterion Planar, sp2 carbon Extended conjugation Transition->Colored Ring Opening Colored->Leuco Deprotonation (Base)

Caption: Acid-induced coloration pathway of a fluoran leuco dye.

Experimental Workflow for Spectral Analysis

The following diagram illustrates the sequential steps involved in the spectral analysis of a leuco dye.

G Start Start PrepStock Prepare Leuco Dye Stock Solution in MEK Start->PrepStock PrepLeuco Prepare Dilute Working Solution (Leuco Form) PrepStock->PrepLeuco UVVisLeuco Measure UV-Vis Spectrum of Leuco Form PrepLeuco->UVVisLeuco AddAcid Add Acid (TFA) to Working Solution UVVisLeuco->AddAcid UVVisColored Measure UV-Vis Spectrum of Colored Form AddAcid->UVVisColored Fluor Measure Fluorescence Spectrum of Colored Form UVVisColored->Fluor Data Data Analysis: λmax, ε, λem Fluor->Data End End Data->End

Caption: Workflow for the spectral analysis of a leuco dye.

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of this compound and other black fluoran leuco dyes. By understanding the underlying chemical principles and employing the detailed experimental protocols, researchers can effectively characterize the spectral properties of these compounds. The provided data, while representative, serves as a valuable reference for what can be expected during the analysis of this class of leuco dyes. Further investigation into the specific kinetics of the color-forming reaction for this compound would provide a more complete understanding of its dynamic behavior.

References

An In-depth Technical Guide on the Solubility and Stability of Black 305 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Black 305 is a fluoran-based color former primarily utilized in carbonless and thermal paper products.[1] Its chemical structure, 2'​-Anilino-6'​-(dipentylamino)-3'​-methylspiro[isobenzofuran-1(3H),9'​-[9H]xanthen]-3-one, and molecular formula, C37H40N2O3, contribute to its characteristic black hue upon development.[1][2] Understanding the solubility and stability of this compound in various organic solvents is paramount for optimizing its application in diverse formulations, including inks and coatings, and for ensuring product performance and longevity. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by available data and detailed experimental protocols.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its behavior in different solvent systems.

PropertyValueReference
Chemical Name 2'​-Anilino-6'​-(dipentylamino)-3'​-methylspiro[isobenzofuran-1(3H),9'​-[9H]xanthen]-3-one[2]
CAS Number 129473-78-5[2][3]
Molecular Formula C37H40N2O3[1][2][3]
Molecular Weight 560.73 g/mol [1][2][3]
Appearance Black powder
Melting Point 181-182 °C[1]
λmax 435, 588 nm[1]
Chemical Classification Fluoran[1]

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a range of organic solvents is crucial for formulation development. The following table summarizes the available information. It is important to note that specific solubility values for this compound are not widely published in readily available literature. The data presented here is based on general characteristics of similar solvent-soluble dyes and may require experimental verification for specific applications.

SolventChemical ClassPolarity (Dielectric Constant)Expected SolubilityNotes
Ethanol Alcohol24.5SolubleOften used in ink formulations.[4]
Acetone Ketone20.7HighA common solvent for many organic dyes.[5]
Toluene Aromatic Hydrocarbon2.4SolubleGood for non-polar to moderately polar compounds.[4]
Benzene Aromatic Hydrocarbon2.3SolubleSimilar to toluene, but with higher toxicity.[4]
Ethyl Acetate Ester6.0ModerateA less polar solvent, good for specific formulations.
Hexane Aliphatic Hydrocarbon1.9Low to InsolubleGenerally, poor solvent for complex polar molecules.
Water Protic Solvent80.1InsolubleAs expected for a solvent dye.[4]

Stability of this compound in Organic Solvents

The stability of this compound in organic solvents is critical for the shelf-life and performance of end-products. Degradation can manifest as color fading, precipitation, or changes in chemical structure.

Factors Influencing Stability:

  • Solvent Type: The chemical nature of the solvent can significantly impact the stability of the dye. Polar aprotic solvents may offer better stability for certain dyes compared to protic or non-polar solvents.

  • Light Exposure: Many dyes are susceptible to photodegradation. Storage in dark conditions is generally recommended.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Presence of Other Chemicals: Interactions with acids, bases, oxidizing agents, or reducing agents can lead to the decomposition of the dye.

General Stability Observations: While specific stability data for this compound is limited, related solvent dyes exhibit good stability in alcoholic and aromatic solvents when protected from light and extreme temperatures.[4] For instance, solvent-based ink compositions using similar dyes have shown excellent storage stability.[6]

Experimental Protocols

To accurately determine the solubility and stability of this compound for a specific application, the following experimental protocols are recommended.

5.1. Solubility Determination

This protocol outlines the equilibrium solubility method.

Caption: Workflow for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the organic solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

  • Quantification: Dilute the supernatant with a suitable solvent and measure the absorbance at the λmax (588 nm) using a UV-Vis spectrophotometer. Create a calibration curve using standard solutions of this compound of known concentrations to determine the concentration of the solute in the supernatant.

  • Solubility Calculation: Express the solubility in grams per liter (g/L) or moles per liter (mol/L).

5.2. Stability Assessment

This protocol describes a method for evaluating the stability of this compound in a solvent over time.

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare solution of known concentration B Store under controlled conditions (e.g., temperature, light) A->B C Analyze at time intervals B->C D UV-Vis Spectroscopy (Absorbance) C->D E HPLC (Purity and Degradation Products) C->E F Assess change in concentration and purity D->F E->F

Caption: Experimental workflow for stability assessment.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the desired organic solvent at a known concentration.

  • Storage: Divide the solution into several sealed, airtight containers. Store these samples under different conditions (e.g., ambient temperature in the dark, elevated temperature, exposure to UV light).

  • Analysis at Time Intervals: At regular intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a sample from each storage condition for analysis.

  • Analytical Techniques:

    • UV-Vis Spectroscopy: Measure the absorbance of the solution at its λmax. A decrease in absorbance indicates degradation.

    • High-Performance Liquid Chromatography (HPLC): Use a suitable column and mobile phase to separate this compound from any potential degradation products. This will allow for the quantification of the parent compound and the detection of impurities.

  • Evaluation: Plot the concentration of this compound as a function of time for each storage condition. This will provide a quantitative measure of the dye's stability.

Conclusion

While specific, publicly available data on the solubility and stability of this compound in a wide range of organic solvents is scarce, this guide provides a framework for researchers and formulation scientists. By understanding its fundamental properties and employing the detailed experimental protocols, professionals can effectively evaluate and optimize the performance of this compound in their specific applications. The provided methodologies for determining solubility and assessing stability will enable the generation of crucial data for formulation development, quality control, and ensuring the long-term performance of products containing this compound.

References

The Thermochromic Properties of Black 305: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermochromic properties of Black 305, a fluoran (B1223164) leuco dye. The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed insights into the chemical mechanisms, experimental protocols, and quantitative data associated with this compound's temperature-sensitive color-changing behavior.

Introduction to this compound

This compound, identified by the CAS number 129437-78-5, is a fluoran dye widely utilized as a color former in various applications, most notably in thermal and carbonless paper.[1][2] Its chemical structure, 2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, is the basis for its function as a leuco dye—a compound that can exist in a colorless (leuco) and a colored form. The thermochromic characteristics of this compound are not intrinsic to the molecule itself but are manifested within a multi-component system.

The Three-Component Thermochromic System

The thermochromic behavior of this compound is realized in a system typically composed of three key components: the color former, a developer, and a co-solvent.[3][4][5] The interplay between these components, triggered by temperature changes, governs the reversible transition between the colored and colorless states.

  • Color Former (Leuco Dye): this compound is the primary chromogenic agent. In its neutral state, the lactone ring within its structure is closed, rendering it colorless.

  • Developer: An acidic compound (electron acceptor) that induces the color change. Common developers include bisphenols and other phenolic compounds.[3] The developer protonates the fluoran dye, causing the lactone ring to open.

  • Co-solvent: A low-melting point, non-polar solvent, often a long-chain alcohol or ester (e.g., 1-tetradecanol).[3][6] The melting and solidification of the co-solvent at a specific temperature dictates the thermochromic transition.

Chemical Properties of this compound

The fundamental properties of the this compound color former are summarized in the table below.

PropertyValueReference
Chemical Name 2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
CAS Number 129437-78-5[1]
Molecular Formula C37H40N2O3[1]
Molecular Weight 560 g/mol [1]
Appearance Black powder[1]
Melting Point 181-182 °C[1]
λmax (in colored state) 435 nm, 588 nm[1]

Mechanism of Thermochromism

The reversible color change of a this compound thermochromic system is a function of temperature-dependent chemical equilibrium.

Below the Transition Temperature (Colored State): The co-solvent is in a solid state, providing a medium where the acidic developer can interact with the this compound dye. The developer donates a proton to the lactone ring of the dye, forcing it to open. This ring-opened form has an extended conjugated system, allowing it to absorb light in the visible spectrum and thus appear black.

Above the Transition Temperature (Colorless State): As the temperature rises to the melting point of the co-solvent, it transitions from a solid to a liquid state. In the molten, non-polar co-solvent, the developer and the color former dissociate. The fluoran dye reverts to its stable, non-protonated form, and the lactone ring closes. This disrupts the conjugated system, and the dye becomes colorless. The process is reversible upon cooling as the co-solvent solidifies, allowing the dye-developer complex to reform.

Signaling Pathway of Color Change

The following diagram illustrates the reversible opening and closing of the lactone ring in the this compound molecule, which is the fundamental mechanism of its color change.

Thermochromic_Mechanism cluster_low_temp Low Temperature (Colored State) cluster_high_temp High Temperature (Colorless State) Colored_State This compound (Ring-Opened, Conjugated) Color: Black Developer_H Developer (H+) Colorless_State This compound (Ring-Closed, Leuco) Color: Colorless Colorless_State->Colored_State + Developer (H+) - Heat

Caption: Reversible thermochromic mechanism of this compound.

Quantitative Data and Characterization

Representative Thermochromic System Composition

The following table outlines a hypothetical, yet typical, composition for a thermochromic system based on a fluoran dye.

ComponentExample CompoundFunction
Color Former This compoundChromogenic agent
Developer Bisphenol A (BPA)Proton donor for ring opening
Co-solvent 1-TetradecanolTemperature-triggered phase change
Spectrophotometric Analysis

UV-Vis spectroscopy is a primary method for quantifying the color change in thermochromic systems. The absorbance spectra are measured at temperatures below and above the transition temperature.

A study on a generic black thermochromic dye revealed the following spectral characteristics, which can be considered representative for a this compound system.[7][8]

StateWavelength (nm)Observation
Colored (Room Temp) ~451 nm, ~624 nmStrong absorbance peaks indicating the colored, conjugated form.
Colorless (>30 °C) Flat baselineAbsorbance peaks disappear as the dye transitions to the colorless, non-conjugated leuco form.
Colorimetric Analysis (CIELAB)

The CIELAB color space provides a quantitative and perceptually more uniform measure of color.[9][10][11][12] A spectrophotometer or colorimeter is used to measure the L, a, and b* values of the thermochromic material at different temperatures.

  • L* : Lightness (0 = black, 100 = white)

  • a* : Green-red axis (negative = green, positive = red)

  • b* : Blue-yellow axis (negative = blue, positive = yellow)

A meta-analysis of thermochromic leuco dyes indicates a general trend where the L* value (lightness) significantly increases with temperature as the dye becomes colorless.[13][14]

Experimental Protocols

The following sections detail generalized experimental protocols for the preparation and characterization of a thermochromic system based on this compound.

Preparation of a Bulk Thermochromic Composite

This protocol is adapted from methodologies used for similar leuco dye systems.[3][6]

  • Melting the Co-solvent: The co-solvent (e.g., 1-tetradecanol) is heated to a temperature above its melting point (e.g., 120 °C).

  • Dissolving the Components: The color former (this compound) and the developer (e.g., Bisphenol A) are added to the molten co-solvent in the desired molar ratios.

  • Homogenization: The mixture is stirred until all components are fully dissolved and a homogenous solution is obtained.

  • Cooling and Solidification: The molten mixture is then rapidly cooled, for instance, by pouring it into stirred distilled water at room temperature.

  • Isolation and Drying: The resulting solid particles of the thermochromic composite are filtered and dried under ambient conditions.

Characterization of Thermochromic Properties

A general workflow for characterizing the prepared thermochromic composite is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermo-Optical Analysis cluster_data Data Interpretation Prep Prepare Bulk Thermochromic Composite with this compound DSC Differential Scanning Calorimetry (DSC) to determine transition temperature Prep->DSC UV_Vis Temperature-Controlled UV-Vis Spectroscopy Prep->UV_Vis Colorimetry Temperature-Controlled Colorimetry (CIELAB measurements) Prep->Colorimetry Transition_Temp Determine Onset and Peak Transition Temperatures DSC->Transition_Temp Spectral_Change Analyze Changes in Absorbance Spectra UV_Vis->Spectral_Change Color_Difference Calculate Color Difference (ΔE*) and Hysteresis Colorimetry->Color_Difference

Caption: General experimental workflow for thermochromic analysis.

Detailed Steps for Characterization:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting and crystallization temperatures of the co-solvent, which correspond to the thermochromic transition temperatures. The sample is heated and cooled at a controlled rate (e.g., 2 °C/min), and the heat flow is measured.[15]

  • Temperature-Controlled UV-Vis Spectroscopy: The thermochromic composite is placed in a temperature-controlled sample holder of a UV-Vis spectrophotometer. Reflectance or absorbance spectra are recorded at various temperatures, stepping through the transition range, to observe the changes in the spectral profile.[16][17]

  • Temperature-Controlled Colorimetry: A colorimeter or spectrophotometer is used to measure the CIELAB L, a, and b* values of the sample as a function of temperature. This allows for the quantification of the color change and the determination of the color difference (ΔE*) between the colored and colorless states.[18]

Logical Relationships in the Thermochromic System

The functioning of the thermochromic system is based on the logical relationship between its three components and the external stimulus (temperature).

Logical_Relationship cluster_components System Components cluster_stimulus External Stimulus cluster_output System Output Color_Former This compound (Leuco Dye) Color_Change Interaction Molecular Interaction Developer Developer (e.g., Bisphenol A) Co_Solvent Co-Solvent (e.g., 1-Tetradecanol) Temperature Temperature Temperature->Color_Change Interaction->Color_Change

Caption: Logical relationship of components in the thermochromic system.

Conclusion

This compound is a fluoran-based leuco dye that serves as an effective color former in reversible thermochromic systems. Its color-changing properties are not inherent but are activated through formulation with a developer and a co-solvent. The transition temperature and the characteristics of the color change are tunable by selecting appropriate developers and co-solvents. The methodologies of UV-Vis spectroscopy and CIELAB colorimetry are essential for the quantitative characterization of these systems. While specific data for this compound systems require dedicated experimental investigation, the principles and protocols outlined in this guide provide a robust framework for researchers and professionals working with this and similar thermochromic materials.

References

An In-depth Technical Guide to the Lactone Ring-Opening Mechanism in Black 305

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core mechanism responsible for the chromogenic properties of Black 305, a fluoran-based leuco dye. The reversible lactone ring-opening is the fundamental process governing its transition from a colorless to a colored state, a principle that underpins its application in thermal and carbonless paper technologies.

The Core Mechanism: Lactone-Zwitterion Equilibrium

This compound, in its colorless state, exists as a neutral molecule containing a lactone ring. This is a cyclic ester functional group. The key to its color-changing ability is the reversible, acid-catalyzed opening of this lactone ring. This process results in the formation of a highly conjugated, planar zwitterion, which is responsible for the dye's characteristic black color.

The equilibrium between the colorless lactone (L) form and the colored zwitterionic (Z) form is highly sensitive to its chemical environment. The primary trigger for the ring-opening is the presence of an acidic developer or a polar solvent.[1][2] The acid protonates the ester oxygen of the lactone, weakening the carbon-oxygen bond and facilitating its cleavage. This results in a resonance-stabilized carbocation and a carboxylate group. The extended π-conjugation in the resulting planar xanthene structure is the reason for its strong absorption in the visible spectrum.

The overall equilibrium can be represented as:

Lactone (L) (Colorless) ⇌ Zwitterion (Z) (Colored)

This equilibrium is dynamic and can be shifted by various factors:

  • Acidity (pH): Lower pH or the presence of acidic developers (like bisphenol A) favors the open, colored zwitterionic form.

  • Solvent Polarity: Polar solvents can stabilize the charged zwitterionic form, thus shifting the equilibrium towards the colored state.

  • Temperature: An increase in temperature generally shifts the equilibrium back towards the less polar, colorless lactone form.

Below is a diagram illustrating the lactone ring-opening mechanism.

Lactone_Ring_Opening cluster_colorless Colorless State cluster_colored Colored State Lactone This compound (Lactone Form) Colorless Zwitterion Zwitterion Form (Extended Conjugation) Black Lactone->Zwitterion + Acid (H⁺) - H₂O Zwitterion->Lactone - Acid (H⁺) + H₂O

Figure 1. The reversible acid-catalyzed lactone ring-opening mechanism of this compound.

Quantitative Data

FormSpiro Carbon Hybridization¹³C NMR Chemical Shift (ppm)
Lactone (Colorless)sp³~84.2
Zwitterion (Colored)sp²~162.7
Table 1: Representative ¹³C NMR chemical shifts for the spiro carbon in the lactone and zwitterionic forms of a fluoran-based black color former.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the lactone ring-opening of this compound or similar fluoran (B1223164) dyes.

Determination of Thermodynamic Parameters via UV-Vis Spectroscopy

This protocol outlines a method to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the lactone-zwitterion equilibrium.

Objective: To quantify the thermodynamic driving forces of the color-forming reaction by measuring the equilibrium constant (K) at various temperatures.

Materials:

  • This compound

  • A suitable phenolic solvent (e.g., phenol (B47542), m-cresol)

  • A suitable aprotic solvent for baseline (e.g., chloroform)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer with a temperature-controlled cell holder

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen phenolic solvent at a known concentration (e.g., 1 x 10⁻⁴ M).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range that covers the visible spectrum (e.g., 400-800 nm).

    • Use the pure phenolic solvent as a blank.

  • Data Acquisition at Multiple Temperatures:

    • Equilibrate the sample cell at the starting temperature (e.g., 25°C) for 10-15 minutes.

    • Record the absorbance spectrum.

    • Increase the temperature in controlled increments (e.g., 5°C or 10°C) and repeat the equilibration and measurement at each temperature up to a maximum temperature (e.g., 75°C).

  • Data Analysis:

    • The equilibrium constant, K, at each temperature can be calculated using the Beer-Lambert law, assuming the molar absorptivity of the colored form is constant over the temperature range.

    • Plot ln(K) versus 1/T (van 't Hoff plot).

    • The enthalpy (ΔH°) and entropy (ΔS°) can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the linear fit of the van 't Hoff plot, where R is the gas constant.

    • The Gibbs free energy (ΔG°) at a specific temperature can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare this compound stock solution in phenolic solvent Spectro UV-Vis Spectrophotometer with Temperature Control Prep->Spectro Place sample in cuvette Measure Record Absorbance Spectra at multiple temperatures Spectro->Measure Calc_K Calculate Equilibrium Constant (K) at each T Measure->Calc_K VanHoff Create van 't Hoff Plot (ln(K) vs 1/T) Calc_K->VanHoff Thermo Determine ΔH°, ΔS°, and ΔG° VanHoff->Thermo

Figure 2. Workflow for the determination of thermodynamic parameters.
¹³C NMR Spectroscopic Analysis

Objective: To structurally confirm the lactone ring-opening by observing the change in the chemical shift of the spiro carbon.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • Deuterated phenol (phenol-d₆) or another suitable acidic/polar deuterated solvent

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation (Colorless Form): Dissolve a small amount of this compound in CDCl₃ in an NMR tube.

  • NMR Acquisition (Colorless Form): Acquire a ¹³C NMR spectrum. The spiro carbon signal is expected in the sp³ region (~84 ppm).

  • Sample Preparation (Colored Form): Dissolve a small amount of this compound in phenol-d₆ in an NMR tube. Gentle heating may be required to ensure dissolution and promote ring-opening.

  • NMR Acquisition (Colored Form): Acquire a ¹³C NMR spectrum. The spiro carbon signal is expected to shift downfield into the sp² region (~163 ppm), confirming the formation of the zwitterion.

Conclusion

The lactone ring-opening mechanism is central to the function of this compound as a leuco dye. The equilibrium between the colorless lactone and the colored zwitterion is a well-defined process that can be investigated and quantified using standard analytical techniques such as UV-Vis and NMR spectroscopy. Understanding the thermodynamics of this equilibrium is crucial for optimizing the performance of this compound in its various applications and for the rational design of new chromogenic materials. The experimental protocols provided herein offer a robust framework for researchers to further explore the fascinating chemistry of fluoran dyes.

References

In-Depth Technical Guide: Black 305 (CAS No. 129437-78-5)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive, official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Black 305 with CAS number 129437-78-5 is not publicly available. This guide has been compiled from limited supplier information and general data on the broader class of fluoran (B1223164) dyes. All information should be treated with caution and verified with the manufacturer or supplier.

Introduction

This compound is a fluoran leuco dye, a class of synthetic organic compounds known for their chromogenic properties.[1] These dyes can exist in a colorless (leuco) form and a colored form, transitioning between the two in response to external stimuli. This compound is primarily utilized as a color former in thermal and carbonless paper products, such as receipts, tickets, and labels.[1] When subjected to heat or pressure on appropriately treated paper, it develops a black image.[1]

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number in available literature. While this document primarily refers to CAS No. 129437-78-5, some sources may list it as 129473-78-5. Users should verify the correct CAS number for their specific product.

Physical and Chemical Properties

The following data is based on limited supplier information.

PropertyValueReference
Chemical Classification Fluoran[1]
Appearance White or lightly colored, free-flowing powder (in leuco form)
Hue Black (in developed form)[1]
Molecular Formula C₃₇H₄₀N₂O₃[1]
Molecular Weight 560 g/mol [1]
Melting Point 181-182 °C[1]
λmax 435, 588 nm[1]

Safety and Handling

No specific hazard classification or toxicological data for this compound is available. The following guidance is based on general principles for handling chemical powders and information from SDSs of other fluoran and black dyes.

Hazard Identification

As a fine powder, this compound may pose a respiratory hazard if inhaled and could cause mechanical irritation to the eyes. The toxicological properties have not been fully investigated. Based on data for similar dyes, it may cause mild skin or eye irritation.

Recommended Handling Protocols

Due to the lack of specific data, a cautious approach is recommended. The following is a general workflow for handling this compound powder in a research or laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) prep_workspace Prepare well-ventilated workspace (Fume hood recommended) prep_ppe->prep_workspace prep_materials Gather necessary equipment (Spatula, weigh boat, container) prep_workspace->prep_materials handling_weigh Carefully weigh the required amount of this compound powder prep_materials->handling_weigh Proceed to handling handling_transfer Transfer powder to the designated container handling_weigh->handling_transfer cleanup_decon Decontaminate workspace and equipment handling_transfer->cleanup_decon Proceed to cleanup cleanup_disposal Dispose of waste according to institutional and local regulations cleanup_decon->cleanup_disposal cleanup_ppe Remove and dispose of/clean PPE cleanup_disposal->cleanup_ppe G Leuco This compound (Leuco Form) Colorless Spirolactone Ring Intact Stimulus Stimulus (Heat or Pressure) Leuco->Stimulus Colored This compound (Colored Form) Black Ring-Opened Structure Colored->Leuco Reversion (e.g., in basic pH) Developer Acidic Developer Stimulus->Developer Brings into contact with Developer->Colored Protonates and opens ring

References

Quantum Chemical Insights into Fluoran Leuco Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical studies of fluoran (B1223164) leuco dyes, a class of molecules crucial for applications ranging from thermal printing to biological imaging. By leveraging computational chemistry, researchers can accelerate the design and development of novel leuco dyes with tailored properties. This document outlines the theoretical underpinnings, experimental validation, and a synergistic workflow that combines computational screening with laboratory synthesis and characterization.

Core Concepts: The Mechanism of Color in Fluoran Leuco Dyes

Fluoran leuco dyes are chromogenic materials that can switch between a colorless (leuco) and a colored state. This transformation is typically induced by an acidic environment.[1][2][3] The fundamental mechanism involves the reversible opening and closing of a spirolactone ring.[3][4]

  • Leuco (Colorless) State: In its neutral form, the fluoran dye possesses a central spiro carbon atom, which isolates the π-electron systems of the xanthene and isobenzofuran (B1246724) moieties. This separation results in limited conjugation, and the molecule primarily absorbs in the ultraviolet region, appearing colorless to the human eye.

  • Colored State: Upon exposure to an acid, the lactone ring is protonated and subsequently opens. This structural change leads to the formation of a highly conjugated, planar, zwitterionic structure.[3] The extended π-electron system allows for the absorption of light in the visible spectrum, resulting in the appearance of color.[3] The specific color is determined by the molecular structure of the dye.[2]

The equilibrium between the closed and open forms is the key to the functionality of these dyes.

G Figure 1: Fluoran Leuco Dye Color Change Mechanism Leuco Leuco Form (Colorless) Spirolactone Ring Closed Colored Colored Form Lactone Ring Opened Extended Conjugation Leuco->Colored + H+ (Acid) Colored->Leuco - H+ (Base)

Caption: Figure 1: Fluoran Leuco Dye Color Change Mechanism.

Computational Screening: A Virtual Laboratory

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools in the design of new leuco dyes.[1][2][5] These methods allow for the in silico characterization of candidate molecules, saving significant time and resources compared to a purely experimental approach.[1][2][6]

A typical computational workflow involves several key steps:

  • Combinatorial Structure Generation: A virtual library of candidate dye molecules is created by systematically modifying a core fluoran scaffold, such as the robust benzo[a]fluoran structure.[1][2]

  • Geometry Optimization: The three-dimensional structure of each candidate molecule is optimized using DFT to find its most stable conformation.

  • Spectroscopic Prediction: TD-DFT calculations are then performed on the optimized geometries to predict the UV-Vis absorption spectra of the colored form of the dyes.[1][2] This is the primary figure of merit for screening.[1][2]

  • Candidate Selection: The computed spectra are analyzed, and candidates with the desired absorption properties (e.g., specific colors) are selected for synthesis.

G Figure 2: Iterative Leuco Dye Design Workflow cluster_comp Computational Screening cluster_exp Experimental Validation Combinatorial Combinatorial Structure Generation DFT DFT Geometry Optimization Combinatorial->DFT TDDFT TD-DFT UV-Vis Spectra Simulation DFT->TDDFT Analysis Analysis & Candidate Selection TDDFT->Analysis Synthesis Synthesis of Selected Candidates Analysis->Synthesis Promising Candidates Characterization Experimental Characterization Synthesis->Characterization Characterization->Analysis Feedback Loop

Caption: Figure 2: Iterative Leuco Dye Design Workflow.

Experimental Protocols

Synthesis of Fluoran Leuco Dyes

The synthesis of novel fluoran leuco dyes is a multi-step process. As an example, the preparation of a red-absorbing benzo[a]fluoran dye can be achieved through the following general route:[1]

  • Partial Hydrolysis: A starting material like fluorescein (B123965) is partially hydrolyzed under alkaline conditions to produce a dihydroxybenzoylbenzoic acid intermediate.

  • Condensation: The intermediate is then reacted with a naphthol derivative to form the core benzo[a]fluoran structure.

  • Functionalization: The remaining hydroxyl group can be converted to a triflate.

  • Cross-Coupling: Finally, a Suzuki or other cross-coupling reaction can be used to introduce further functional groups to fine-tune the electronic properties and thus the color of the dye.

Spectroscopic Characterization

The primary experimental technique for characterizing the color properties of fluoran leuco dyes is UV-Vis absorption spectroscopy.

  • Sample Preparation: The dye is dissolved in a suitable organic solvent, such as methyl ethyl ketone (MEK), to a known concentration (e.g., 10⁻⁵ M).[1][2]

  • Measurement of the Leuco State: The absorption spectrum of the dye solution is recorded to characterize the colorless form. Typically, absorption maxima are in the UV region (below 350 nm).[1][2]

  • Induction of the Colored State: A strong acid, such as trifluoroacetic acid (TFA), is added to the solution (e.g., 1% v/v) to induce the opening of the lactone ring and the formation of the colored species.[1][2]

  • Measurement of the Colored State: The absorption spectrum of the colored solution is then recorded to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).

Quantitative Data: Bridging Theory and Experiment

The synergy between computational and experimental approaches is best illustrated by comparing the predicted and measured spectroscopic properties. The following tables summarize the data for two novel red-absorbing fluoran leuco dyes, LD01 and LD02.[1][2]

Table 1: Experimental Spectroscopic Data for LD01 and LD02 in MEK with 1% TFA

Dyeλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)
LD01604~1.4 x 104
LD026081.4 x 104

Table 2: Comparison of Experimental and TD-DFT Predicted Absorption Maxima

DyeExperimental λmax (nm)TD-DFT Predicted λmax (nm)
LD01604554
LD02608558

The reasonable agreement between the experimental and simulated absorption maxima validates the computational screening protocol as a predictive tool in the design of new fluoran leuco dyes.[1][2]

Conclusion

The integration of quantum chemical studies into the research and development of fluoran leuco dyes represents a significant advancement in the field. The ability to computationally screen large libraries of virtual compounds and predict their color properties with reasonable accuracy accelerates the discovery of novel dyes with tailored characteristics. This synergy between in silico design and experimental validation not only enhances the efficiency of the development process but also deepens our fundamental understanding of the structure-property relationships that govern the behavior of these versatile molecules. This approach holds immense promise for the creation of next-generation chromogenic materials for a wide array of applications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Fluoran Dyes in Thermal Paper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoran (B1223164) dyes are a class of leuco dyes widely utilized as color formers in thermal paper, such as receipts, labels, and tickets.[1][2] In their leuco form, these dyes are colorless or lightly colored.[1][2] Upon heating by a thermal print head, they react with a developer, typically an acidic compound, to undergo a structural change that results in the formation of a colored image.[1][2] Common examples of fluoran dyes used in thermal paper include 2-Anilino-6-dibutylamino-3-methylfluoran (ODB-2) and Black 305.[1]

The quantification of these dyes in thermal paper is crucial for quality control, product development, and safety assessment, particularly concerning the potential for migration and human exposure. This document provides detailed application notes and protocols for the analytical quantification of fluoran dyes in thermal paper using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. Additionally, an overview of Gas Chromatography-Mass Spectrometry (GC-MS) as a potential analytical tool is discussed.

General Experimental Workflow

The overall process for the quantification of fluoran dyes in thermal paper involves sample preparation, extraction of the dye from the paper matrix, followed by chromatographic separation and detection.

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Thermal Paper Sample Cut Cut into small pieces Sample->Cut Weigh Weigh accurately Cut->Weigh Solvent Add Extraction Solvent (e.g., Acetonitrile (B52724), Methanol) Weigh->Solvent Sonicate Ultrasonic Bath Solvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC HPLC-UV/DAD Analysis Filter->HPLC Quant Quantification HPLC->Quant Report Report Results Quant->Report Calib Calibration Curve Calib->Quant

Fig. 1: General workflow for fluoran dye analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like fluoran dyes.

Experimental Protocol

1. Sample Preparation and Extraction:

  • Apparatus: Analytical balance, scissors, 50 mL centrifuge tubes, ultrasonic bath, centrifuge, 0.22 µm syringe filters.

  • Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized water.

  • Procedure:

    • Cut a representative portion of the thermal paper sample into small pieces (approximately 2x2 mm).

    • Accurately weigh about 25 mg of the cut paper into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile or methanol to the tube.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at 50 °C.[3]

    • Centrifuge the sample at 10,000 rpm for 10 minutes.[3]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, evaporate the solvent and reconstitute in the mobile phase to a known volume.[3]

2. Chromatographic Conditions:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal for separating the dye from matrix components. A typical gradient might be:

    • Solvent A: Deionized water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over the run time to elute the more non-polar dye molecules.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for the specific fluoran dye should be determined by scanning a standard solution. For many black fluoran dyes, this is in the range of 280-320 nm in their leuco form. The colored form, if generated, will have a much higher λmax in the visible range.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of the target fluoran dye (e.g., ODB-2 or this compound) in the extraction solvent covering the expected concentration range in the samples.

  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extracts and determine the peak area of the fluoran dye.

  • Calculate the concentration of the dye in the sample using the calibration curve.

Method Validation Data (Illustrative)

The following table summarizes typical validation parameters for HPLC methods used for dye analysis. These values are illustrative and should be determined for the specific fluoran dye and laboratory conditions.

ParameterTypical ValueReference
**Linearity (R²) **> 0.995[4][5]
Limit of Detection (LOD) 0.004 - 5 µg/kg[4][5]
Limit of Quantification (LOQ) 0.010 - 15 µg/kg[4][5]
Recovery (%) 82 - 119%[4][5]
Precision (RSD %) < 10%[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative technique, particularly for identifying unknown color formers or for methods that involve derivatization to increase volatility. However, the relatively high molecular weight and lower volatility of many fluoran dyes can make GC-MS less straightforward than HPLC. Pyrolysis-GC-MS can be a suitable alternative that avoids solvent extraction.

Experimental Protocol (Conceptual)

1. Sample Preparation:

  • Solvent Extraction: Similar to the HPLC protocol, followed by evaporation of the solvent and derivatization (e.g., silylation) to increase volatility.

  • Pyrolysis: A small, accurately weighed piece of the thermal paper is placed directly into a pyrolysis unit connected to the GC-MS.

2. GC-MS Conditions:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An initial low temperature followed by a ramp to a high final temperature (e.g., 300-320 °C) to ensure elution of the dye.

  • Injection: Splitless mode for trace analysis.

  • MS Detection: Electron Ionization (EI) with scanning over a mass range of m/z 50-650.

3. Identification and Quantification:

  • Identification is based on the retention time and the mass spectrum, which is compared to a spectral library or a pure standard.

  • Quantification is achieved by creating a calibration curve using a pure standard and an internal standard.

Method Validation Data (Illustrative)

Quantitative data for fluoran dyes by GC-MS is less common in the literature. The following are typical performance characteristics for GC-MS analysis of semi-volatile organic compounds.

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/g
Limit of Quantification (LOQ) 0.5 - 50 ng/g
Recovery (%) 70 - 120%
Precision (RSD %) < 15%

Signaling Pathways and Logical Relationships

The color formation in thermal paper is a chemically induced signaling pathway. The leuco dye (colorless precursor) is activated by a developer in the presence of heat, leading to a colored product.

Signaling LeucoDye Fluoran Leuco Dye (Colorless) ColoredDye Colored Form (Visible Image) LeucoDye->ColoredDye Structural Change Developer Acidic Developer (e.g., Bisphenol A/S) Developer->LeucoDye Protonation Heat Heat (from Thermal Head) Heat->LeucoDye Activates Heat->Developer Activates

Fig. 2: Color formation signaling pathway.

Conclusion

The quantification of fluoran dyes in thermal paper can be reliably achieved using HPLC-UV. The provided protocols offer a robust starting point for method development and validation. While GC-MS presents a potential alternative, HPLC is generally more suited for the direct analysis of these relatively large and non-volatile molecules. Proper method validation is essential to ensure accurate and precise results for quality control and research applications.

References

Application Note: Determination of Black 305 by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Black 305 is a fluoran (B1223164) leuco dye, a class of compounds known for their chromogenic properties, enabling a transition between a colorless (leuco) and a colored state.[1][2] This characteristic makes them valuable in applications such as thermal paper and carbonless copy paper. The analysis of these dyes is crucial for quality control and to understand their behavior in various matrices. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of this compound. The method utilizes reversed-phase chromatography, which is a standard and effective technique for the separation of organic dyes.[3][4][5]

Principle

The method is based on the separation of this compound on a C18 reversed-phase HPLC column. The mobile phase consists of a gradient mixture of acetonitrile (B52724) and a buffered aqueous solution. Detection is performed using a UV-Vis detector at a wavelength selected to provide maximum sensitivity for the analyte. In its leuco form, this compound has an absorption maximum in the UV region, typically below 350 nm.[1][2] For enhanced sensitivity and to analyze the dye in its colored form, the mobile phase is acidified to promote the opening of the lactone ring, which results in a colored compound with strong absorbance in the visible range.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (CAS: 129473-78-5) [6][7][8][9]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters (PTFE or other suitable material)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Thermostatted Column Compartment

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography Data System (CDS)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 50% B, 1-10 min: 50-95% B, 10-12 min: 95% B, 12.1-15 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm and 590 nm (for leuco and colored forms, respectively)
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (50:50 Mobile Phase A: Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a known amount of the homogenized sample containing this compound.

  • Extract the analyte with a suitable solvent, such as acetonitrile or methanol, using sonication or shaking.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the initial mobile phase to bring the concentration of this compound within the calibration range.

Data Presentation

The quantitative performance of this method is summarized in the following table. These values are illustrative and should be determined during method validation in a specific laboratory.

ParameterIllustrative Value
Retention Time (min) ~ 8.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

The following diagram illustrates the experimental workflow for the HPLC-UV determination of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Prep->HPLC_System Inject Samples Chromatography Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Chromatography Detection UV Detection (280 nm & 590 nm) Chromatography->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Quantification (Peak Area vs. Calibration Curve) Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the determination of this compound by HPLC-UV.

Conclusion

The described HPLC-UV method provides a reliable and efficient means for the quantitative determination of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water allows for excellent separation and peak shape. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of fluoran leuco dyes. The method can be adapted and validated for specific sample matrices as required.

References

Application Notes and Protocols for Microencapsulation of Black 305 Leuco Dye in Carbonless Paper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbonless Copy Paper Technology

Carbonless copy paper (CCP), also known as non-carbon copy paper, facilitates the transfer of written or typed information from a top sheet to subsequent sheets without the use of traditional carbon paper.[1] This technology relies on a chemical reaction between a colorless dye precursor (leuco dye) and a developer sheet.[2] The top sheet of paper (Coated Back or CB) is coated with microcapsules containing a leuco dye, such as Black 305, dissolved in an organic solvent.[3][4] When pressure is applied from a writing instrument, the microcapsules rupture, releasing the dye solution onto the sheet below (Coated Front or CF).[3][4] The CF sheet is coated with an acidic developer, typically a clay or phenolic resin, which reacts with the leuco dye to produce a visible black mark.[5][6] For multi-part forms, intermediate sheets (Coated Front and Back or CFB) are coated with the developer on the front and microcapsules on the back.[3]

The efficacy of carbonless paper is critically dependent on the properties of the microcapsules, which must be strong enough to withstand handling and printing processes but fragile enough to rupture under the pressure of writing.[7] Key characteristics of these microcapsules include particle size, core loading, wall thickness, and stability.[6] The typical size of microcapsules for this application ranges from 3 to 10 micrometers.[1][4]

This document provides detailed application notes and protocols for three primary microencapsulation techniques used for leuco dyes like this compound: interfacial polymerization, in-situ polymerization, and complex coacervation.

Microencapsulation Techniques: A Comparative Overview

The selection of a microencapsulation technique depends on factors such as the desired capsule properties, production scale, and cost. Below is a summary of the key characteristics of the three main techniques.

ParameterInterfacial PolymerizationIn-Situ PolymerizationComplex Coacervation
Wall Material Polyurea, Polyamide, PolyurethaneAminoplasts (Urea-Formaldehyde, Melamine-Formaldehyde)Gelatin, Gum Arabic, Chitosan
Typical Capsule Size 1 - 1000 µm1 - 1000 µm1 - 1000 µm
Core Loading HighHighHigh
Process Control Good control over wall thickness and permeabilityGood control over particle sizeSensitive to pH, temperature, and concentration
Key Advantages Thin, robust walls; high encapsulation efficiencyGood chemical and thermal stabilityUse of biodegradable and food-grade materials
Key Disadvantages Use of potentially hazardous monomersPotential for formaldehyde (B43269) releaseBatch-to-batch variability

Section 1: Interfacial Polymerization

Interfacial polymerization involves the reaction of two immiscible monomers at the interface of an oil-in-water emulsion. One monomer is dissolved in the organic core material (the oil phase), and the other is in the continuous aqueous phase. The polymerization reaction forms a thin, robust polymer wall around the oil droplets. For leuco dyes, this technique typically results in polyurea or polyamide microcapsules.

Experimental Workflow: Interfacial Polymerization

G cluster_0 Oil Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Emulsification cluster_3 Polymerization cluster_4 Curing and Isolation A Dissolve this compound Leuco Dye and Monomer A (e.g., isocyanate) in organic solvent C Add Oil Phase to Aqueous Phase under high shear homogenization A->C B Dissolve emulsifier (e.g., PVA) in deionized water B->C D Form stable oil-in-water emulsion C->D E Add Monomer B (e.g., diamine) to the emulsion D->E F Initiate polymerization at the oil-water interface by adjusting temperature and/or pH E->F G Polymer wall forms around leuco dye droplets F->G H Cure microcapsules at elevated temperature G->H I Cool, wash, and filter the microcapsule slurry H->I J Dry to obtain free-flowing microcapsule powder I->J

Figure 1. Interfacial polymerization workflow.
Detailed Protocol: Interfacial Polymerization for this compound

Materials:

  • This compound Leuco Dye

  • Organic Solvent (e.g., high-boiling point aromatic solvent)

  • Monomer A (oil-soluble): Toluene diisocyanate (TDI) or similar isocyanate

  • Monomer B (water-soluble): Ethylene (B1197577) diamine or other suitable amine

  • Emulsifier: Polyvinyl alcohol (PVA) or gum arabic

  • Deionized Water

  • Cross-linking agent (optional): Glutaraldehyde (B144438)

Equipment:

  • High-shear homogenizer

  • Mechanical stirrer with temperature control

  • Reaction vessel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Oil Phase Preparation: Dissolve 2-6 parts by weight of this compound leuco dye in 50-100 parts by weight of the organic solvent. Add 5-15 parts by weight of Monomer A (e.g., TDI) to this solution and mix until fully dissolved.

  • Aqueous Phase Preparation: Prepare a 1-5% (w/v) solution of the emulsifier (e.g., PVA) in deionized water.

  • Emulsification: Add the oil phase to the aqueous phase while stirring with a high-shear homogenizer at 2000-5000 rpm to create a stable oil-in-water emulsion. The desired droplet size (3-10 µm) can be controlled by adjusting the stirring speed.[8]

  • Polymerization: While maintaining gentle agitation, add a stoichiometric amount of Monomer B (e.g., ethylene diamine) to the emulsion. Heat the mixture to 50-70°C and maintain for 2-4 hours to allow for the interfacial polymerization to proceed. The pH may be adjusted to optimize the reaction rate.

  • Curing: After the initial polymerization, the temperature can be raised to 70-80°C for an additional 1-2 hours to ensure complete reaction and cross-linking of the polymer wall.

  • Isolation and Drying: Cool the microcapsule slurry to room temperature. Wash the microcapsules several times with deionized water by repeated centrifugation and resuspension. Filter the washed microcapsules and dry them in an oven at 40-50°C to obtain a free-flowing powder.

Quantitative Data from Representative Studies:

ParameterValueReference
Mean Capsule Diameter10 - 1000 µm (dependent on agitation speed)[8]
Shell Thickness160 - 220 nm[8]
Core Content83 - 92 wt%[8]
Yield80 - 90%[8]

Section 2: In-Situ Polymerization

In-situ polymerization is a widely used method for producing microcapsules for carbonless paper, often employing urea-formaldehyde (UF) or melamine-formaldehyde (MF) resins as the wall material. In this process, the wall-forming monomers are initially soluble in the continuous phase (water). Polymerization is then induced, causing the polymer to precipitate onto the surface of the dispersed oil droplets containing the leuco dye.

Experimental Workflow: In-Situ Polymerization

G cluster_0 Core Material Preparation cluster_1 Aqueous Phase and Prepolymer Formation cluster_2 Emulsification cluster_3 Polymerization and Deposition cluster_4 Curing and Isolation A Dissolve this compound Leuco Dye in organic solvent D Add core material to the aqueous prepolymer solution with an emulsifier A->D B Dissolve urea (B33335) and formaldehyde in water; adjust pH to 8-9 C Heat to form a water-soluble prepolymer B->C C->D E Homogenize to form a stable oil-in-water emulsion D->E F Lower pH to acidic range (e.g., 2-4) to catalyze polymerization E->F G Continue stirring as the polymer precipitates onto the oil droplets F->G H UF/MF shell forms G->H I Heat to 50-70°C to cure the microcapsule walls H->I J Cool, wash, and filter the microcapsule slurry I->J K Dry to obtain a fine powder J->K

Figure 2. In-situ polymerization workflow.
Detailed Protocol: In-Situ Polymerization with Urea-Formaldehyde

Materials:

  • This compound Leuco Dye

  • Organic Solvent

  • Urea

  • Formaldehyde solution (37 wt%)

  • Emulsifier (e.g., ethylene maleic anhydride (B1165640) copolymer, gum arabic)

  • pH adjusters: Triethanolamine, Formic acid or Citric acid

  • Deionized Water

Equipment:

  • Reaction kettle with mechanical stirrer, condenser, and temperature control

  • Homogenizer

  • Filtration system

  • Drying oven

Procedure:

  • Prepolymer Formation: In the reaction kettle, combine 2.5 parts by weight of urea with 5.96 parts by weight of 37% formaldehyde solution. Adjust the pH to 8-9 using triethanolamine. Heat the mixture to 70°C and stir for 1 hour to form a water-soluble urea-formaldehyde prepolymer.[9][10]

  • Core Material Preparation: In a separate container, dissolve 2-6 parts by weight of this compound leuco dye in 50-100 parts by weight of the organic solvent.[3]

  • Emulsification: Cool the prepolymer solution to room temperature. Add an aqueous solution of the emulsifier. Then, slowly add the core material solution while homogenizing at a high speed (e.g., 200-2000 rpm) to form a stable oil-in-water emulsion with the desired droplet size.[8][11]

  • Polymerization and Deposition: Begin stirring the emulsion and slowly lower the pH to 2-4 by adding formic acid or citric acid.[9] This will initiate the polymerization of the UF prepolymer. As the polymer becomes water-insoluble, it will deposit onto the surface of the oil droplets.

  • Curing: After adjusting the pH, gradually heat the suspension to 55-70°C and maintain this temperature for 2-4 hours with continuous stirring to cure the microcapsule walls.[9][11]

  • Isolation and Drying: Allow the suspension to cool to room temperature. Filter the microcapsules and wash them thoroughly with deionized water to remove any unreacted monomers or excess reagents. Dry the microcapsules at 40-50°C to yield a free-flowing powder.

Quantitative Data from Representative Studies:

ParameterValueReference
Mean Capsule Diameter2 - 7 µm[3]
Core to Wall Ratio2:1 to 5:1[2]
Encapsulation Efficiency> 90%[2]
pH for Polymerization2 - 4[9]
Curing Temperature55 - 70 °C[9][11]

Section 3: Complex Coacervation

Complex coacervation is a phase separation phenomenon involving the interaction of two oppositely charged polymers in an aqueous solution. For microencapsulation, gelatin (a cationic polymer below its isoelectric point) and gum arabic (an anionic polymer) are commonly used. By carefully controlling the pH, these two polymers can be made to form a complex that deposits around the dispersed oil droplets containing the leuco dye.

Experimental Workflow: Complex Coacervation

G cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Coacervation cluster_3 Wall Hardening cluster_4 Isolation A Prepare separate aqueous solutions of gelatin and gum arabic C Add the leuco dye/oil phase to the gelatin solution A->C E Add gum arabic solution to the emulsion with stirring A->E B Dissolve this compound Leuco Dye in organic solvent B->C D Homogenize to form an oil-in-water emulsion C->D D->E F Adjust pH to ~4.0 to induce complex coacervation E->F G Gelatin-gum arabic complex deposits around oil droplets F->G H Cool the suspension to induce gelation of the capsule wall G->H I Add a cross-linking agent (e.g., glutaraldehyde) and adjust pH H->I J Cure the microcapsules I->J K Wash and filter the microcapsules J->K L Dry to obtain the final product K->L

Figure 3. Complex coacervation workflow.
Detailed Protocol: Complex Coacervation with Gelatin and Gum Arabic

Materials:

  • This compound Leuco Dye

  • Organic Solvent

  • Gelatin (Type A)

  • Gum Arabic

  • Deionized Water

  • pH adjuster: Acetic acid, Sodium hydroxide (B78521)

  • Cross-linking agent: Glutaraldehyde (25% aqueous solution)

Equipment:

  • Jacketed reaction vessel with mechanical stirrer

  • Homogenizer

  • pH meter

  • Filtration system

  • Drying equipment (e.g., freeze dryer or spray dryer)

Procedure:

  • Polymer Solution Preparation: Prepare a 5% (w/v) gelatin solution and a 5% (w/v) gum arabic solution separately in deionized water at 40-50°C with gentle stirring until fully dissolved.

  • Core Material Preparation: Dissolve the this compound leuco dye in the chosen organic solvent.

  • Emulsification: Add the core material (oil phase) to the gelatin solution. The ratio of core to wall material can be varied, for example, from 1:1 to 4:1. Homogenize the mixture at a high speed to form a fine oil-in-water emulsion.

  • Coacervation: Transfer the emulsion to a larger reaction vessel and begin stirring. Slowly add the gum arabic solution to the emulsion. Dilute the mixture with warm deionized water.

  • pH Adjustment for Coacervation: Slowly add a 10% acetic acid solution to the mixture to lower the pH to approximately 4.0. This will induce the formation of the gelatin-gum arabic complex, which will deposit around the oil droplets.

  • Wall Hardening (Gelation): Cool the suspension to 5-10°C while continuing to stir. This will cause the gelatin in the coacervate wall to gel, solidifying the microcapsule shell.

  • Cross-linking: Add a small amount of glutaraldehyde (e.g., 0.5-2.5% of the polymer weight) to the suspension and adjust the pH to 9-10 with a sodium hydroxide solution. Allow the cross-linking reaction to proceed for several hours or overnight at room temperature.

  • Isolation and Drying: Wash the microcapsules with deionized water and then isolate them by filtration. The microcapsules can then be dried using methods such as freeze-drying or spray-drying.

Quantitative Data from Representative Studies:

ParameterValueReference
Optimal pH for Coacervation4.0[12]
Core to Wall Ratio1:1 to 4:1[13]
Encapsulation EfficiencyUp to 99%[14]
Mean Capsule Size~60 µm (can be varied)[15]
Cross-linker Concentration10% (of polymer solution)[15]

Characterization of Microcapsules

To ensure the quality and performance of the microencapsulated this compound, several characterization techniques should be employed:

  • Particle Size and Distribution: Laser diffraction or dynamic light scattering can be used to determine the average particle size and size distribution of the microcapsules.[7]

  • Morphology: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the surface morphology, shape, and internal structure of the microcapsules.[7][16]

  • Encapsulation Efficiency: This is the percentage of the active core material that is successfully encapsulated. It can be determined by extracting the encapsulated dye and quantifying it using techniques like UV-Vis spectrophotometry.[16]

  • Wall Thickness: This can be estimated from TEM images or calculated based on the core-to-wall ratio and particle size.

  • Thermal Stability: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the microcapsules.

  • Mechanical Strength: The mechanical strength of the microcapsules can be evaluated by subjecting them to controlled compression and observing the force required for rupture.

References

Application Note: Formulation of Black Thermochromic Inks

Author: BenchChem Technical Support Team. Date: December 2025

AN-TC-BK305

Abstract

This document provides a detailed protocol for the formulation of a black thermochromic ink. While "Black 305" is not a standard chemical identifier for a thermochromic component, this note outlines a representative formulation for a reversible, temperature-sensitive black ink system. The protocol is based on a three-component system consisting of a leuco dye, a developer, and a solvent, which are microencapsulated to protect the thermochromic system and allow for its dispersion into an ink vehicle. This guide is intended for researchers, scientists, and professionals in material science and product development.

Introduction to Thermochromism

Thermochromism is the property of a substance to change color in response to a change in temperature. The most common technology for achieving this effect in inks is based on a combination of a leuco dye, a developer, and a solvent.

  • Leuco Dye: A dye precursor that can switch between a colored and a colorless state.

  • Developer: An acidic compound that protonates the leuco dye, causing it to enter its colored state.

  • Solvent: A polar solvent that, when melted, solvates the developer and prevents it from interacting with the leuco dye, leading to a colorless state.

The color change is reversible. Below the activation temperature, the three components are in a solid state, and the leuco dye is complexed with the developer, resulting in a colored ink. As the temperature rises to the melting point of the solvent, the solvent melts and dissolves the developer, causing the leuco dye to revert to its colorless form. A black thermochromic effect is typically achieved by combining several leuco dyes (e.g., cyan, magenta, and yellow) in specific ratios.

Materials and Equipment

ComponentExample ChemicalRole
Leuco DyesCrystal Violet Lactone (CVL), various leuco dyes to achieve blackColor former
DeveloperBisphenol A (BPA), PropylparabenColor developer, protonates the leuco dye
SolventMyristyl alcohol, 1-DodecanolControls the temperature of color change, dissolves the developer upon melting
ComponentExample ChemicalRole
Shell MaterialMelamine (B1676169) formaldehyde, Urea-formaldehydeForms the protective microcapsule shell
Surfactant/EmulsifierPoly(methyl vinyl ether-co-maleic anhydride)Stabilizes the emulsion
  • High-shear mixer/homogenizer

  • Heating mantle with temperature control

  • Reaction vessel

  • pH meter

  • Optical microscope

  • Particle size analyzer

  • Differential Scanning Calorimeter (DSC)

Experimental Protocols

  • Melt and Mix: In a beaker, combine the leuco dye(s), developer, and solvent according to the ratios specified in Table 2.

  • Heat: Gently heat the mixture to approximately 100-120°C while stirring until all components are completely melted and a homogeneous solution is formed.

  • Cool: Allow the mixture to cool to room temperature. The mixture will solidify into a colored composite.

  • Grind: Grind the solid composite into a fine powder.

  • Prepare Aqueous Phase: In a reaction vessel, dissolve the surfactant/emulsifier in deionized water.

  • Create Emulsion: Add the powdered thermochromic core system to the aqueous phase. Homogenize the mixture at high speed (e.g., 5000-10000 rpm) to create a fine oil-in-water emulsion. The particle size of the dispersed thermochromic droplets should be monitored and controlled, typically in the range of 1-10 µm.

  • Add Shell Precursors: While stirring, add the shell-forming materials (e.g., melamine and formaldehyde) to the emulsion.

  • Initiate Polymerization: Adjust the pH of the mixture to 4.0-4.5 with an acid (e.g., acetic acid) and slowly raise the temperature to 60-80°C. Maintain this temperature for 2-4 hours to allow for the polymerization of the shell material on the surface of the thermochromic droplets.

  • Cool and Isolate: Allow the mixture to cool to room temperature. The resulting microcapsules can be isolated by filtration or centrifugation, followed by washing with deionized water and drying.

  • Select Ink Vehicle: Choose an appropriate ink vehicle (e.g., water-based, solvent-based, or UV-curable) depending on the desired application and printing method.

  • Disperse Microcapsules: Gradually add the dried thermochromic microcapsules to the ink vehicle under gentle stirring. Dispersing agents may be added to improve stability.

  • Adjust Viscosity: Add rheology modifiers as needed to achieve the target viscosity for the intended printing process (e.g., screen printing, flexography).

Characterization and Data

The performance of the thermochromic ink should be evaluated to ensure it meets the desired specifications.

ComponentRoleExample Ratio (by weight)
Leuco Dye(s)Color Former1 - 5%
DeveloperColor Developer5 - 15%
SolventTemperature Control80 - 90%
MicrocapsulesThermochromic Pigment10 - 30% in ink vehicle
Ink VehicleCarrier70 - 90%
ParameterTypical ValueMethod of Analysis
Activation Temperature31°C (customizable)Differential Scanning Calorimetry (DSC)
Particle Size (Microcapsules)1 - 10 µmParticle Size Analyzer
Color ChangeBlack to TranslucentVisual, Spectrophotometry

Diagrams

Thermochromic_Mechanism cluster_low_temp Below Activation Temperature (Colored State) cluster_high_temp Above Activation Temperature (Colorless State) Low_T Solid State Complex Leuco_Dye Leuco Dye Low_T->Leuco_Dye complexed with Developer Developer Low_T->Developer High_T Melted Solvent Low_T->High_T Heat High_T->Low_T Cool Leuco_Dye_Free Leuco Dye (Colorless) High_T->Leuco_Dye_Free Developer_Solvated Solvated Developer High_T->Developer_Solvated

Caption: Chemical mechanism of a leuco dye-based thermochromic system.

Ink_Formulation_Workflow cluster_core Core System Preparation cluster_encapsulation Microencapsulation cluster_ink Ink Formulation cluster_qc Quality Control A 1. Mix Leuco Dye, Developer, Solvent B 2. Heat to Homogeneous Melt A->B C 3. Cool and Grind to Powder B->C D 4. Create Oil-in-Water Emulsion C->D E 5. Add Shell Precursors D->E F 6. Initiate Polymerization E->F G 7. Isolate and Dry Microcapsules F->G H 8. Disperse Microcapsules in Ink Vehicle G->H I 9. Adjust Rheology H->I J 10. Test Activation Temperature (DSC) I->J K 11. Analyze Particle Size I->K

Caption: Workflow for thermochromic ink formulation and testing.

Application Notes and Protocols for Black 305 as a Temperature Indicator Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Black 305, a fluoran-based leuco dye, as a core component in the formulation of temperature indicators for research, development, and quality control applications.

Application Notes

This compound is a leuco dye that functions as a color former in thermochromic systems.[1] On its own, it is not a temperature indicator. However, when combined with a specific set of chemical components, it can be engineered to produce a distinct color change at a predetermined temperature. Its primary application is in thermal and carbonless paper products, but its properties are well-suited for creating customized temperature-sensitive materials for laboratory and industrial use.[1]

Thermochromic systems based on leuco dyes, such as this compound, undergo a reversible color change in response to temperature fluctuations.[2][3][4] This phenomenon is governed by the interaction of three key components:

  • Color Former (Leuco Dye): A proton-accepting chromogen, such as this compound. In its colorless or "leuco" state, the dye's molecular structure (e.g., a lactone ring) is closed.[5][6]

  • Developer (Weak Acid): A proton-donating chemical that, at lower temperatures, protonates the leuco dye, causing the lactone ring to open and the dye to exhibit a color (in this case, black).[5][6]

  • Solvent (Co-solvent): A polar solvent, often a long-chain fatty alcohol or ester, that melts and solidifies at a specific temperature. The melting point of the solvent dictates the activation temperature of the color change.[5][7]

At temperatures below the solvent's melting point, the system is in a solid state, and the color former and developer are in close proximity, allowing for the proton transfer that results in the colored form. When the temperature rises to the solvent's melting point, the solvent liquefies, dissolving the components and disrupting the interaction between the color former and the developer. This leads to the closing of the lactone ring and the transition to the colorless state.[5][8][9] This process is typically reversible.[2][3][10]

To create a temperature indicator using this compound, it must be formulated into a thermochromic system. This typically involves microencapsulation of the three-component system (dye, developer, and solvent) to protect it from the surrounding environment and ensure its stability and performance. The selection of the developer and, most importantly, the solvent is critical in defining the temperature at which the color change occurs. The ratio of the components also plays a significant role in the intensity and sharpness of the color transition.[11]

The ability to create custom temperature indicators has several applications in research and drug development:

  • Cold Chain Monitoring: Formulations can be designed to indicate if temperature-sensitive drugs, vaccines, or biological samples have been exposed to temperatures outside their recommended storage conditions (e.g., above 8°C).

  • Thermal Mapping: In experimental setups, surfaces can be coated with a thermochromic formulation to visualize temperature distribution.

  • Process Monitoring: Temperature-indicating labels or coatings can be applied to reaction vessels or equipment to provide a clear visual cue when a specific temperature has been reached.

  • Anti-Counterfeiting: Thermochromic inks can be used in packaging to create temperature-sensitive security features.[12]

Data Presentation

PropertyValueReference
Chemical ClassificationFluoran[1]
HueBlack[1]
Molecular FormulaC37H40N2O3[1]
Molecular Weight560[1]
Melting Point (°C)181-182[1]
λmax (nm)435, 588[1]
ComponentExample MaterialFunctionTypical Molar Ratio
Color FormerThis compoundProvides the color in the "on" state1
DeveloperBisphenol A (BPA)Protonates the color former to induce color2-10
Solvent1-DodecanolControls the temperature of color change50-200

Note: The specific ratios and components can be adjusted to fine-tune the performance of the temperature indicator.

Experimental Protocols

This protocol describes the preparation of a thermochromic system that changes from black to colorless at a specific temperature, determined by the chosen solvent.

Materials:

  • This compound (color former)

  • Bisphenol A (BPA) (developer)

  • 1-Dodecanol (solvent, melting point ~24°C)

  • Mortar and pestle

  • Hot plate with magnetic stirring

  • Beaker

  • Spatula

Procedure:

  • Determine the desired molar ratio of the components (e.g., 1:5:100 for this compound:BPA:1-Dodecanol).

  • Accurately weigh the required amounts of this compound, BPA, and 1-Dodecanol.

  • Combine the three components in a beaker.

  • Gently heat the mixture on a hot plate to a temperature approximately 10-20°C above the melting point of the solvent (e.g., 40-50°C for 1-Dodecanol) while stirring until a homogeneous solution is formed.

  • Allow the mixture to cool to room temperature. The mixture should solidify and exhibit a black color.

  • Grind the solidified mixture into a fine powder using a mortar and pestle.

This protocol describes the encapsulation of the prepared thermochromic powder within a polymer shell using in-situ polymerization.

Materials:

Procedure:

  • Prepare an aqueous solution of gum arabic (e.g., 5% w/v) in a beaker.

  • Disperse the thermochromic powder in the gum arabic solution with vigorous stirring to form an oil-in-water emulsion.

  • In a separate beaker, prepare the prepolymer by dissolving urea in the formaldehyde solution (e.g., at a molar ratio of 1:1.8). Adjust the pH to 8.0-8.5 using NaOH.

  • Slowly add the urea-formaldehyde prepolymer solution to the emulsion while maintaining constant stirring.

  • Adjust the pH of the mixture to 2.5-3.5 with HCl to initiate polymerization.

  • Heat the mixture in a water bath to 50-60°C and maintain for 2-4 hours with continuous stirring to allow for the formation of the microcapsule shells.

  • After the reaction is complete, cool the suspension to room temperature.

  • Filter the microcapsules, wash them with distilled water, and dry them in an oven at a low temperature (e.g., 40°C).

Materials:

  • Prepared thermochromic microcapsules

  • Hot plate or water bath with controlled temperature

  • Thermometer or thermocouple

  • White background surface (e.g., ceramic tile or coated paper)

Procedure:

  • Apply a thin layer of the thermochromic microcapsules onto the white background surface.

  • Place the surface on the hot plate or in the water bath.

  • Slowly increase the temperature while monitoring the color of the microcapsules and the temperature using the thermometer.

  • Record the temperature at which the color starts to fade (onset of color change).

  • Record the temperature at which the color completely disappears (completion of color change).

  • Slowly decrease the temperature and record the temperatures at which the color reappears and is fully restored to determine the hysteresis of the system.

Mandatory Visualizations

Thermochromic_Mechanism cluster_low_temp Low Temperature (Solid State) cluster_high_temp High Temperature (Liquid State) Dye_H This compound (Colored) Dev Developer (Protonated) Dye_H->Dev Proton Transfer Dye This compound (Colorless) Dye_H->Dye Heat (Solvent Melts) Dye->Dye_H Cooling (Solvent Solidifies) Dev_H Developer (Deprotonated)

Caption: Mechanism of thermochromic color change in a leuco dye system.

Experimental_Workflow start Start prep 1. Preparation of Thermochromic System start->prep mix Mix this compound, Developer, and Solvent prep->mix heat_cool Heat to Homogenize, then Cool to Solidify mix->heat_cool grind Grind into Fine Powder heat_cool->grind micro 2. Microencapsulation grind->micro emulsify Emulsify Thermochromic Powder micro->emulsify add_poly Add Urea-Formaldehyde Prepolymer emulsify->add_poly polymerize Initiate Polymerization (pH and Heat) add_poly->polymerize wash_dry Wash and Dry Microcapsules polymerize->wash_dry test 3. Temperature Response Testing wash_dry->test apply Apply Microcapsules to Surface test->apply heat_observe Heat and Observe Color Change vs. Temperature apply->heat_observe cool_observe Cool and Observe Color Reversion heat_observe->cool_observe end End cool_observe->end

Caption: Experimental workflow for creating and testing a temperature indicator.

References

Application Notes & Protocols: Black 305 for Rewritable Paper Technology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for the utilization of Black 305, a novel tungsten oxide-based composite, in the development of rewritable paper. This technology offers a sustainable alternative to traditional paper, enabling multiple write-erase cycles without the need for ink or toner. The core of this technology lies in the reversible photochromic and thermochromic properties of the this compound formulation. This document is intended for researchers, materials scientists, and professionals in sustainable technology development.

Principle of Operation

The rewritable paper technology based on this compound operates on the principle of a redox reaction involving a tungsten oxide compound, typically tungsten trioxide (WO₃), and a hydrogen donor, facilitated by photocatalysis.

  • Writing Process (Coloration): Upon exposure to UV light (e.g., 365 nm), a photocatalyst within the this compound composite generates electron-hole pairs. These electrons reduce the tungsten oxide (W⁶⁺, colorless) to a lower oxidation state (W⁵⁺, blue/black), forming tungsten bronze (HxWO₃). This reaction results in the visible text or image.

  • Erasing Process (Decoloration): The colored state can be reversed by heating the paper. The thermal energy facilitates the oxidation of the tungsten bronze back to its original, colorless tungsten oxide state in the presence of atmospheric oxygen.

Quantitative Performance Data

The performance of this compound-coated rewritable paper has been characterized across several key metrics. The data below represents typical results obtained under standard laboratory conditions.

ParameterValueConditions
Writing Speed 5-10 mm/sUV Laser (365 nm, 100 mW)
Erasing Time 30-60 secondsHot Air Gun at 120 °C
Resolution ~10 µmFocused UV Laser Beam
Cyclability >100 cyclesWith <10% loss in contrast
Image Stability >72 hoursUnder ambient, dark conditions
Contrast Ratio >5:1Reflectance measurement

Experimental Protocols

Preparation of this compound Coating Solution

This protocol describes the formulation of the functional coating solution for the rewritable paper.

Materials:

  • Tungsten Trioxide (WO₃) nanoparticles (99.9%)

  • Titanium Dioxide (TiO₂, P25) photocatalyst

  • Polyvinylpyrrolidone (PVP) as a binder

  • Glycerol (B35011) as a hydrogen donor and plasticizer

  • Deionized (DI) water

Equipment:

  • Magnetic stirrer with heating plate

  • Ultrasonic bath

  • Beakers and graduated cylinders

  • Weighing scale

Procedure:

  • In a 100 mL beaker, dissolve 2.0 g of PVP in 50 mL of DI water with gentle heating and stirring until a clear solution is formed.

  • In a separate beaker, disperse 1.0 g of WO₃ nanoparticles and 0.2 g of TiO₂ in 20 mL of DI water.

  • Sonicate the tungsten/titanium oxide dispersion for 30 minutes to ensure homogeneity.

  • Add the nanoparticle dispersion to the PVP solution under vigorous stirring.

  • Add 5.0 mL of glycerol to the mixture.

  • Continue stirring the final solution for 1 hour at room temperature to ensure all components are well-mixed.

Fabrication of Rewritable Paper

This protocol details the application of the this compound solution onto a substrate.

Materials:

  • This compound coating solution

  • Substrate (e.g., standard office paper, PET film)

  • Mayer rod or doctor blade

Equipment:

  • Coating machine or a flat, level surface

  • Oven or hot plate

Procedure:

  • Secure the substrate onto a flat surface.

  • Apply a line of the this compound coating solution at one end of the substrate.

  • Use a Mayer rod (e.g., #10) to draw down the solution across the substrate, creating a uniform thin film.

  • Dry the coated paper in an oven at 60 °C for 15 minutes to remove the solvent.

  • Store the prepared rewritable paper in a dark, dry place.

Writing and Erasing Procedure

This protocol outlines the process for creating and clearing images on the rewritable paper.

Equipment:

  • UV light source (e.g., 365 nm LED or laser)

  • Hot air gun or oven

Writing Procedure:

  • Place the rewritable paper on a flat surface.

  • Focus the UV light source onto the paper.

  • "Write" or "draw" the desired pattern by moving the UV light source across the paper. The coloration will appear almost instantaneously.

Erasing Procedure:

  • To erase the entire sheet, place it in an oven preheated to 120 °C for 30-60 seconds.

  • For selective erasing, use a hot air gun with a focused nozzle and apply heat to the desired area until the color disappears.

  • Allow the paper to cool to room temperature before rewriting.

Visualizations

Signaling Pathway of Color Change

G UV UV Light (365 nm) TiO2 TiO₂ Photocatalyst UV->TiO2 excites e_h Electron-Hole Pair (e⁻/h⁺) TiO2->e_h generates Glycerol Glycerol (H-donor) e_h->Glycerol oxidizes WO3 WO₃ (W⁶⁺) Colorless e_h->WO3 reduces HxWO3 HxWO₃ (W⁵⁺) Blue/Black WO3->HxWO3 + H⁺ + e⁻ HxWO3->WO3 - H⁺ - e⁻ O2 Oxygen (O₂) O2->HxWO3 reacts with Heat Heat (120 °C) Heat->HxWO3 enables oxidation G cluster_prep Solution Preparation cluster_fab Paper Fabrication cluster_test Writing/Erasing Cycle PVP_sol 1. Dissolve PVP in DI Water NP_disp 2. Disperse WO₃/TiO₂ in DI Water Mix 3. Mix Solutions & Add Glycerol Coat 4. Coat Substrate (Mayer Rod) Mix->Coat Dry 5. Dry at 60 °C Write 6. Write with UV Light Dry->Write Erase 7. Erase with Heat Write->Erase >72h stability Erase->Write >100 cycles Analyze 8. Analyze Performance Erase->Analyze

Black 305: From Paper to Probe - Exploring its Potential in Chemical Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Black 305, a member of the fluoran (B1223164) family of leuco dyes, is well-established for its role as a color former in thermal and carbonless paper applications.[1] Its ability to transition from a colorless (leuco) state to a colored form upon exposure to specific stimuli, such as heat or pressure, is the cornerstone of its current commercial use. This color change is rooted in a reversible structural transformation—the opening of a lactone ring within the dye molecule, typically facilitated by an acidic developer. While its application in the printing and packaging industry is widespread, the potential of this compound as a chromogenic probe in chemical sensors for research and development remains a largely unexplored frontier. This document aims to provide a foundational understanding of this compound and outline hypothetical application protocols based on the known chemistry of fluoran dyes, offering a starting point for researchers interested in exploring its capabilities in chemical sensing.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its application in sensor development. Key characteristics are summarized in the table below.

PropertyValueReference
Chemical Classification Fluoran[1]
Molecular Formula C37H40N2O3[1]
Molecular Weight 560 g/mol [1]
Melting Point 181-182 °C[1]
Appearance (Leuco Form) Colorless solid
Appearance (Colored Form) Black[1]
λmax (Colored Form) 435 nm, 588 nm[1]

Principle of Chromogenic Sensing

The chromogenic behavior of this compound is predicated on the reversible opening and closing of its lactone ring. This mechanism, common to fluoran leuco dyes, forms the basis of its potential as a chemical sensor.

  • Leuco Form (Colorless): In its native state, the lactone ring is closed, resulting in a non-planar structure with a disrupted π-conjugation system. This structure does not absorb significantly in the visible spectrum, rendering it colorless.

  • Colored Form (Black): In the presence of a proton donor (acidic species) or other suitable electrophiles, the lactone ring opens. This structural change leads to the formation of a planar, highly conjugated zwitterionic species. This extended π-system absorbs light in the visible region, resulting in the characteristic black color.

This equilibrium between the colorless and colored forms can be influenced by the presence of specific analytes that can interact with the dye, making it a potential candidate for a "turn-on" chromogenic sensor.

G General Sensing Mechanism of this compound cluster_leuco Colorless State cluster_colored Colored State Leuco This compound (Leuco Form - Colorless) Lactone Ring Closed Colored This compound (Colored Form - Black) Lactone Ring Opened Leuco->Colored Ring Opening Colored->Leuco Ring Closing (Reversible) Readout Colorimetric Detection (Visual or Spectrophotometric) Colored->Readout Generates Signal Analyte Analyte (e.g., Protons, Metal Ions) Analyte->Leuco Interaction

Caption: General signaling pathway for this compound as a chromogenic sensor.

Hypothetical Applications and Experimental Protocols

While specific applications of this compound as a chemical sensor are not yet established in scientific literature, its fluoran structure suggests potential for detecting a range of analytes. The following are hypothetical application notes and protocols designed to serve as a starting point for research.

Application Note 1: Detection of Acidic Vapors

Objective: To develop a simple, colorimetric sensor for the qualitative detection of acidic vapors (e.g., HCl, acetic acid).

Principle: The acidic vapor will act as a proton donor, inducing the ring-opening of the this compound and causing a color change from colorless to black.

Experimental Protocol:

  • Sensor Preparation:

    • Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., toluene (B28343) or ethyl acetate).

    • Impregnate a solid support (e.g., filter paper, thin-layer chromatography plate) with the this compound solution.

    • Allow the solvent to evaporate completely in a fume hood. The resulting sensor strip should be colorless.

  • Detection Procedure:

    • Place the sensor strip in a sealed chamber.

    • Introduce a source of the acidic vapor into the chamber (e.g., a small beaker containing a solution of the acid).

    • Observe the sensor strip for a color change. The time taken for the color to develop can be qualitatively correlated with the concentration of the acidic vapor.

  • Data Analysis:

    • The primary result is a qualitative "yes/no" for the presence of acidic vapor.

    • For semi-quantitative analysis, the intensity of the black color could be measured using a scanner and image analysis software (e.g., ImageJ) and correlated with known concentrations of the acidic vapor.

Application Note 2: Potential for Metal Ion Detection

Objective: To investigate the potential of this compound as a chromogenic sensor for the detection of specific metal ions in solution.

Principle: Certain metal ions can act as Lewis acids and coordinate with the oxygen atoms in the lactone ring of fluoran dyes, potentially catalyzing the ring-opening process and leading to a color change. The selectivity would depend on the coordination properties of the metal ion.

Experimental Protocol:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.

  • Screening for Metal Ion Selectivity:

    • Prepare a series of test solutions containing different metal ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺, Pb²⁺, Zn²⁺, etc.) at a concentration of 100 µM in the same solvent as the this compound stock solution.

    • To each metal ion solution, add a small aliquot of the this compound stock solution to achieve a final dye concentration of 10 µM.

    • Visually observe any color changes.

    • For a more detailed analysis, record the UV-Vis absorption spectrum of each solution from 400 to 700 nm.

  • Quantitative Analysis (for a selected metal ion):

    • If a selective color change is observed for a specific metal ion, perform a titration experiment.

    • Prepare a series of solutions with varying concentrations of the target metal ion.

    • Add a fixed amount of the this compound solution to each.

    • Measure the absorbance at the λmax of the colored form.

    • Plot the absorbance versus the metal ion concentration to generate a calibration curve.

    • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

G Experimental Workflow for Metal Ion Sensing A Prepare this compound Stock Solution C Mix this compound and Metal Ion Solutions A->C B Prepare Metal Ion Test Solutions B->C D Visual Observation and UV-Vis Screening C->D E Identify Selective Metal Ion D->E F Perform Titration with Selected Metal Ion E->F G Measure Absorbance F->G H Generate Calibration Curve and Determine LOD G->H

Caption: A workflow for screening and quantifying metal ions using this compound.

Challenges and Future Directions

The application of this compound as a widespread chromogenic probe faces several challenges that need to be addressed through further research:

  • Selectivity: The primary challenge is to achieve high selectivity for a specific analyte. The general acid-base mechanism may lead to cross-reactivity with various acidic species.

  • Sensitivity: The sensitivity of the color change needs to be sufficient for the intended application. This may require optimization of the sensor matrix and reaction conditions.

  • Reversibility and Response Time: For real-time sensing, the reaction should be reversible and have a fast response time.

  • Matrix Effects: The performance of the sensor can be affected by the sample matrix (e.g., solvent, pH, presence of other interfering species).

Future research could focus on the chemical modification of the this compound structure to introduce specific recognition sites for target analytes, thereby enhancing selectivity. Additionally, incorporating this compound into different materials, such as polymers or nanoparticles, could improve its stability and sensing performance.

This compound, with its inherent chromogenic properties based on the fluoran leuco dye structure, presents an intriguing candidate for the development of novel chemical sensors. While its current applications are confined to the realm of printing, the fundamental principles of its color-changing mechanism suggest a broader potential. The hypothetical protocols outlined in this document provide a framework for initiating research into the sensing capabilities of this compound. Further investigation is required to overcome the challenges of selectivity and sensitivity and to unlock its full potential as a versatile chromogenic probe for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Synthesis of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Compound Overview: 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran, also known by trade names such as ODB-2 (Orange Dye Base 2) or Black N-102, is a fluoran (B1223164) leuco dye.[1][2] Leuco dyes are compounds that can switch between a colorless (leuco) form and a colored form. This particular fluoran is a key color former used in the manufacturing of thermal and carbonless copy papers.[1][3] In its crystalline state, it is typically a white or light-colored powder.[3]

Mechanism of Action: Fluoran leuco dyes are electron-donating compounds that undergo a reversible ring-opening reaction upon contact with an electron-accepting developer, such as bisphenol A (BPA).[4][5] This reaction, typically induced by heat (in thermal paper) or pressure (in carbonless paper), results in the formation of a highly conjugated system that absorbs visible light, producing a dark, typically black, color.[4][6][7]

Key Properties:

  • Thermochromism: The compound exhibits a change in color in response to temperature changes, a property crucial for its use in thermal printing.[8]

  • Stability: It is highly stable in air and does not spontaneously develop color, preventing background fogging on recording materials.[6][7]

  • Solubility: It is readily soluble in many common organic solvents used in capsule technologies for paper coatings.[1][6][7]

  • Performance: It provides good dynamic sensitivity and excellent background stability, developing a strong black color rapidly upon activation.[1][6]

Applications:

  • Thermal Paper: It is a primary color former for coatings on thermal paper used in receipts, labels, and tickets.[1][3]

  • Carbonless Copy Paper: Used in microcapsules that rupture under pressure to create a copy.[1]

  • Light-Driven Phase Change Materials (PCMs): Its ability to absorb light and convert it to thermal energy makes it valuable in the development of smart materials for thermal energy storage and temperature-sensitive devices.[5][8]

  • Fluorescent Dye and Tracer: In a research context, it is used as a fluorescent dye for biological imaging and in the development of chemical sensors.[9][10]

II. Synthesis Protocols

The synthesis of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran typically involves a condensation reaction between a substituted keto acid and a substituted diphenylamine (B1679370), followed by a cyclization step.[6][11] The protocols outlined below are based on established methods found in patent literature.

Method 1: Condensation in Concentrated Sulfuric Acid

This is a common method for producing fluoran dyes. It involves the reaction of a substituted benzoylbenzoic acid with a diphenylamine derivative in a strong acid medium.[6][7]

Step 1: Condensation

  • In a reaction vessel suitable for strong acids, slowly add 2-(4'-(di-n-amylamino)-2'-hydroxybenzoyl)benzoic acid to concentrated sulfuric acid (≥96%) while maintaining the temperature between 0-10°C with an ice bath.

  • Once dissolved, add 4-amino-2-methyl-4'-anilinodiphenylamine portion-wise, ensuring the temperature does not exceed 30°C.[7]

  • Stir the reaction mixture at a controlled temperature (e.g., 20-30°C) for several hours until the reaction is complete (monitored by TLC).[6]

  • Pour the reaction mixture slowly into a large volume of ice water to precipitate the crude phthalide (B148349) intermediate.[7]

  • Filter the precipitate and wash thoroughly with water to remove excess acid.[7]

Step 2: Cyclization and Purification

  • Transfer the filtered paste into a vessel containing an organic solvent (e.g., toluene (B28343) or xylene) and an aqueous sodium hydroxide (B78521) solution.[7][12]

  • Heat the mixture to 80-100°C and stir for 1-3 hours to induce ring closure (cyclization).[7][13]

  • After cyclization, separate the organic phase from the aqueous phase.

  • The crude product can be isolated by distilling off the solvent and inducing crystallization.[12]

  • Recrystallization from a suitable solvent like methanol (B129727) or ethanol (B145695) can be performed to obtain the final product with a high melting point (approx. 180-186°C).[7][12]

Method 2: Condensation in Alkanesulfonic Acid

An alternative method utilizes alkanesulfonic acids, such as methanesulfonic acid, which can result in higher yields compared to sulfuric acid by reducing side reactions.[11]

Protocol:

  • Dissolve the keto acid, 2-(4'-(di-n-amylamino)-2'-hydroxybenzoyl)benzoic acid , in methanesulfonic acid. This may require gentle heating (e.g., to 35°C) and stirring.[11]

  • Add the aminodiphenylamine derivative, 4-amino-2-methyl-4'-anilinodiphenylamine , to the solution.[11]

  • Stir the mixture at room temperature for a sufficient time to form the fluoran dye.[11]

  • To isolate the product, make the reaction mixture alkaline by carefully adding a base (e.g., NaOH solution).

  • Extract the product with an organic solvent like toluene.[11]

  • Wash the organic extract, dry it, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product via recrystallization.

III. Data Presentation

The following table summarizes typical parameters for the synthesis based on the sulfuric acid method.

ParameterValue / CompoundNotesReference
Reactant 1 2-(4'-(di-n-amylamino)-2'-hydroxybenzoyl)benzoic acidThe keto acid component.[6][7]
Reactant 2 4-amino-2-methyl-4'-anilinodiphenylamineThe diphenylamine component.[7]
Condensing Agent Concentrated Sulfuric Acid (≥96%)Acts as both solvent and catalyst.[6][7]
Reaction Temp. 0 - 30°CTemperature control is critical to prevent side reactions.[6][7]
Cyclization Agent Sodium Hydroxide (aqueous solution)Used to facilitate the final ring-closing step.[7]
Cyclization Temp. 80 - 100°CPerformed in a biphasic system with an organic solvent.[13]
Purification RecrystallizationTypically from an alcohol like methanol.[12]
Final Melting Point 179 - 186°CCorresponds to the high-quality, stable crystalline form.[6][7]

IV. Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis protocols.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Process cluster_product Final Product KetoAcid 2-(4'-(di-amylamino)- 2'-hydroxybenzoyl)benzoic acid Condensation Condensation Reaction (Conc. H2SO4, 0-30°C) KetoAcid->Condensation Diphenylamine Substituted Diphenylamine Diphenylamine->Condensation Precipitation Precipitation in Ice Water Condensation->Precipitation Cyclization Cyclization (NaOH, Toluene, 80-100°C) Precipitation->Cyclization Purification Purification (Recrystallization) Cyclization->Purification FinalProduct 2-Anilino-3-methyl-6- (di-n-amylamino)fluoran Purification->FinalProduct

Caption: General workflow for the synthesis of 2-Anilino-3-methyl-6-(di-n-amylamino)fluoran.

LogicalRelationship LeucoDye Leuco Dye (Colorless Form) Fluoran Structure ColoredForm Colored Form (Black) Open-Ring Conjugated System LeucoDye->ColoredForm Ring Opening Developer Acidic Developer (e.g., Bisphenol A) Developer->ColoredForm Electron Acceptor Energy Energy Input (Heat or Pressure) Energy->LeucoDye Energy->Developer ColoredForm->LeucoDye Reversible (Removal of Acid/Heat)

Caption: Signaling pathway for the color change mechanism of the fluoran leuco dye.

References

Application Notes and Protocols: The Use of Black 305 in the Development of Advanced Security Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical application of the fluoran (B1223164) leuco dye, Black 305, in the formulation of multi-level security inks. While traditionally used as a color former in thermal and carbonless paper, the inherent chemical properties of this compound present a unique opportunity for creating sophisticated anti-counterfeiting measures. This document outlines the formulation of a hypothetical security ink, "Secura-Morphe," and details the experimental protocols for its synthesis and validation.

1. Introduction to this compound as a Security Ink Component

This compound is a fluoran dye that undergoes a reversible color change from a colorless (leuco) state to a black or dark-colored state in the presence of an acidic developer. This transformation involves the opening of a lactone ring, leading to a conjugated molecular structure that absorbs visible light. The key innovation proposed here is the utilization of this chromogenic property, along with potential inherent fluorescence and near-infrared (NIR) characteristics, to create a multi-layered security feature within a single ink formulation.

2. The "Secura-Morphe" Ink Concept: A Multi-Level Security Approach

The "Secura-Morphe" ink concept is a hypothetical security ink formulation based on this compound. It is designed to exhibit three distinct security features:

  • Overt Feature (Thermochromism): The ink appears as a specific color at ambient temperature and disappears or changes color upon heating. This is a readily verifiable feature for the general public.

  • Covert Feature (UV Fluorescence): The ink, in its colorless or colored state, exhibits a specific fluorescent signature when exposed to ultraviolet (UV) light. This requires a common tool for verification.

  • Covert Feature (Near-Infrared Absorption): The ink is formulated with a NIR-absorbing component, making it detectable with specialized infrared equipment. This provides a higher level of security for forensic analysis.

Logical Flow of the Secura-Morphe Ink Concept

G Black_305 This compound (Leuco Dye) Thermochromism Overt: Thermochromism (Color Change with Heat) Black_305->Thermochromism UV_Fluorescence Covert: UV Fluorescence (Emission under UV Light) Black_305->UV_Fluorescence Developer Acidic Developer Developer->Thermochromism NIR_Absorber NIR Absorbing Dye NIR_Absorption Covert: NIR Absorption (Detection with IR Camera) NIR_Absorber->NIR_Absorption Binder_Solvent Binder & Solvent System Binder_Solvent->Thermochromism Binder_Solvent->UV_Fluorescence NIR_ Absorption NIR_ Absorption Binder_Solvent->NIR_ Absorption

Caption: Logical relationship of components in the Secura-Morphe ink formulation.

3. Data Presentation: Hypothetical Properties of "Secura-Morphe" Ink

The following tables summarize the expected quantitative data for the "Secura-Morphe" ink based on the properties of its components.

Component Parameter Hypothetical Value Significance
This compoundActivation Temperature50-60 °COvert thermochromic feature
This compoundUV Excitation Max.365 nmCovert fluorescent feature
This compoundUV Emission Max.450 nm (blue)Covert fluorescent feature
NIR Absorbing DyeAbsorption Max.850-950 nmCovert NIR feature
Formulated InkViscosity10-15 cPSuitability for inkjet printing
Formulated InkAdhesion to PaperExcellentDurability of the security mark
Security Feature Test Method Expected Result
ThermochromismControlled heatingReversible color change from black to colorless
UV FluorescenceUV lamp (365 nm)Visible blue fluorescence
NIR AbsorptionNIR SpectroscopyStrong absorbance in the 850-950 nm range

4. Experimental Protocols

4.1. Formulation of "Secura-Morphe" Ink

This protocol describes the preparation of a 100 mL stock of the hypothetical "Secura-Morphe" security ink.

Materials:

  • This compound (color former)

  • Bisphenol A (BPA) (developer)

  • A commercially available NIR-absorbing dye (e.g., a heptamethine cyanine (B1664457) dye)

  • Ethylcellulose (binder)

  • Ethanol (B145695) (solvent)

  • Toluene (B28343) (co-solvent)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Binder Solution Preparation: In a 250 mL beaker, dissolve 10 g of ethylcellulose in 70 mL of ethanol and 20 mL of toluene with continuous stirring until a clear, viscous solution is obtained.

  • Active Component Dispersion:

    • In a separate beaker, dissolve 2 g of Bisphenol A in 10 mL of ethanol.

    • To this solution, add 1 g of this compound and stir until a uniform dispersion is achieved.

    • Add 0.5 g of the NIR-absorbing dye to the dispersion and continue stirring.

  • Ink Formulation: Slowly add the active component dispersion to the binder solution under vigorous stirring.

  • Homogenization: Continue stirring the final mixture for at least 2 hours to ensure complete homogenization.

  • Quality Control: Measure the viscosity of the ink. If necessary, adjust with small amounts of ethanol to achieve the desired viscosity for the intended printing method.

Workflow for "Secura-Morphe" Ink Formulation

Caption: Step-by-step workflow for the formulation of the security ink.

4.2. Protocol for Testing Security Features

4.2.1. Thermochromic Properties Evaluation

  • Apply the "Secura-Morphe" ink onto a substrate (e.g., security paper) and allow it to dry completely.

  • Place the marked substrate on a variable temperature hotplate.

  • Slowly increase the temperature and observe the color change.

  • Record the temperature at which the color begins to fade and the temperature at which it becomes completely colorless.

  • Allow the substrate to cool to room temperature and observe the return of the color.

4.2.2. UV Fluorescence Analysis

  • Place the dried, marked substrate in a dark environment.

  • Irradiate the marked area with a long-wave UV lamp (365 nm).

  • Observe and record the color of the fluorescence.

  • For quantitative analysis, use a spectrofluorometer to measure the excitation and emission spectra.

4.2.3. Near-Infrared Absorbance Measurement

  • Use a NIR spectrophotometer with a reflectance accessory.

  • Obtain a baseline reading from an unmarked area of the substrate.

  • Measure the reflectance spectrum of the ink-marked area from 700 nm to 1100 nm.

  • Convert the reflectance data to absorbance to identify the characteristic absorption peak of the NIR dye.

Experimental Workflow for Security Feature Validation

G cluster_0 Sample Preparation cluster_1 Feature Testing cluster_2 Data Analysis Apply_Ink Apply 'Secura-Morphe' Ink to Substrate Dry_Ink Dry the Ink Thoroughly Apply_Ink->Dry_Ink Test_Thermo Thermochromism Test (Heating/Cooling) Dry_Ink->Test_Thermo Test_UV UV Fluorescence Test (365 nm Excitation) Dry_Ink->Test_UV Test_NIR NIR Absorbance Test (Spectrophotometry) Dry_Ink->Test_NIR Analyze_Thermo Record Color Change Temperatures Test_Thermo->Analyze_Thermo Analyze_UV Record Emission Color and Spectra Test_UV->Analyze_UV Analyze_NIR Identify NIR Absorption Peak Test_NIR->Analyze_NIR

Application Notes and Protocols for the Fabrication of Flexible Temperature Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Black 305": Extensive research did not yield any scientific or industrial literature detailing the use of a material designated "this compound" for the fabrication of flexible temperature sensors. A substance named "this compound" has been identified as a fluoran-based black color former used in thermal and carbonless paper applications[1]. The chemical properties of this color former (C37H40N2O3) are not indicative of the necessary electrical or thermal characteristics required for temperature sensing applications[1][2]. Separately, Stainless Steel 305 (SS 305) is a chromium-nickel austenitic stainless steel with defined thermal and electrical properties[3][4][5][6][7][8][9][10]. While metals can be used in temperature sensors, the fabrication of truly flexible sensors often relies on composite materials that offer greater mechanical compliance.

Given the lack of information on "this compound" for this application, these notes will focus on a prevalent and well-documented method for fabricating flexible temperature sensors using a carbon-based conductive polymer composite. This approach is highly relevant for researchers, scientists, and drug development professionals interested in developing flexible electronic devices for applications such as wearable health monitoring and electronic skin[11][12][13][14][15].

Introduction to Flexible Temperature Sensors

Flexible temperature sensors are devices that can conform to curved and dynamic surfaces, making them ideal for monitoring temperature on human skin, in soft robotics, and for various industrial applications[13][14]. These sensors are typically fabricated using temperature-sensitive materials deposited on flexible substrates[16]. Common sensing materials include carbon nanomaterials (like graphene and carbon nanotubes), conductive polymers, and metal nanoparticles, which are often dispersed within a flexible polymer matrix[11][15][16]. The working principle of many flexible temperature sensors is based on the change in electrical resistance with temperature, characterized by the Temperature Coefficient of Resistance (TCR)[11].

Materials and Methods

This section details the materials and protocols for fabricating a flexible temperature sensor using a screen-printable composite of graphite (B72142) and an acrylate (B77674) copolymer. This method is chosen for its scalability and the high Temperature Coefficient of Resistance (TCR) achievable with such composites[17].

Materials
  • Substrate: Polyimide (PI) film (e.g., Kapton) or Polyethylene terephthalate (B1205515) (PET)[18]

  • Conductive Ink (Sensing Layer): A composite of graphite powder and acrylate copolymer (AC) resin.

  • Conductive Ink (Electrodes and Interconnects): Silver (Ag) nanoparticle ink[18].

  • Encapsulation Layer: Polydimethylsiloxane (PDMS) or another flexible, biocompatible polymer.

  • Solvents: Appropriate solvents for ink viscosity adjustment (e.g., terpineol (B192494) for silver ink).

  • Screen Printing Equipment: A semi-automatic screen printer with a squeegee[19].

  • Curing/Annealing Equipment: A convection oven or a hot plate.

Experimental Protocols
  • Mixing: Prepare a conductive composite by thoroughly mixing graphite (Gr) fillers with an acrylate copolymer (AC) resin[17]. The weight ratio of graphite to the polymer matrix is a critical parameter that influences the final electrical properties of the sensor.

  • Homogenization: Use a planetary mixer or a similar high-shear mixing apparatus to ensure a uniform dispersion of the graphite particles within the polymer matrix.

  • Viscosity Adjustment: Adjust the viscosity of the ink to be suitable for screen printing. This may involve the addition of a compatible solvent.

  • Substrate Preparation: Clean the flexible substrate (e.g., PI film) with isopropyl alcohol and deionized water, followed by drying with nitrogen gas to remove any surface contaminants.

  • Printing of Electrodes: Screen print the silver ink onto the flexible substrate to form the desired electrode pattern (e.g., interdigitated electrodes). The screen should have a high mesh count for better resolution[19].

  • Curing of Electrodes: Cure the printed silver electrodes in a convection oven according to the ink manufacturer's specifications (e.g., 120°C for 30 minutes)[19].

  • Printing of the Sensing Layer: Align the substrate and screen print the graphite-acrylate composite ink over the electrodes to form the active sensing layer.

  • Curing of the Sensing Layer: Cure the sensing layer in an oven. The curing temperature and time will depend on the specific polymer used.

  • Thermal Annealing (Optional but Recommended): Annealing the device at a moderate temperature (e.g., 100°C) can improve the sensor's performance and uniformity by promoting the rearrangement of graphite particles and forming more stable conductive pathways[17].

  • Encapsulation: Apply a layer of PDMS over the active area of the sensor to protect it from environmental factors and mechanical strain. Cure the PDMS according to the manufacturer's instructions.

Characterization and Performance Data

The performance of flexible temperature sensors is evaluated based on several key parameters. Below is a summary of typical performance metrics for various types of flexible temperature sensors reported in the literature.

Sensor MaterialSubstrateSensitivity (TCR)Response TimeOperating RangeReference
Polysilicon ThermistorsPI-0.0031 °C⁻¹1.5 s30-45 °C[11][12]
CNTs/pNIPAM/PEDOT:PSSPDMS2.6% °C⁻¹-25-40 °C[11][12]
Copper Film-~0.0027 °C⁻¹--[11]
Platinum Film-~0.00273 °C⁻¹--[11]
rGO-PHB Composite-0.008 /°C--[20]
PEDOT:PSS/CNT--Fast-30 to 90 °C[21]
Graphite-Acrylate Composite-High-Human Body Temp.[17]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Processing sub_clean Substrate Cleaning print_elec Screen Print Electrodes (Ag) sub_clean->print_elec ink_prep Ink Preparation print_sense Screen Print Sensing Layer (Graphite Composite) ink_prep->print_sense cure_elec Cure Electrodes print_elec->cure_elec cure_elec->print_sense cure_sense Cure Sensing Layer print_sense->cure_sense anneal Thermal Annealing cure_sense->anneal encap Encapsulation (PDMS) anneal->encap characterize Characterization encap->characterize

Caption: Workflow for fabricating a screen-printed flexible temperature sensor.

Sensor Structure

G sensor_stack Encapsulation Layer (PDMS) Sensing Layer (Graphite Composite) Electrodes (Ag) Flexible Substrate (PI)

Caption: Layered structure of a typical flexible temperature sensor.

References

Troubleshooting & Optimization

Technical Support Center: Black 305 Thermal Coating

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Black 305" is not a standardized or widely documented name for a specific thermal coating. This guide addresses common stability issues, troubleshooting procedures, and frequently asked questions for high-emissivity black coatings used in thermal imaging applications, for which "this compound" will be used as a representative name.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in our thermal imaging experiments?

A1: this compound is a high-emissivity coating designed to be applied to the surface of a target object. Its primary function is to enhance the object's ability to emit thermal radiation, allowing for more accurate and reliable temperature measurements with a thermal imaging camera. Most materials, especially polished metals, have low emissivity and are highly reflective of their thermal surroundings, which can lead to inaccurate readings.[1] A high-emissivity surface, like that provided by this compound, minimizes reflections and provides a thermal signature that is a truer representation of the object's actual surface temperature.[1][2][3]

Q2: Why does the emissivity of this compound appear to change at very high or cryogenic temperatures?

A2: The emissivity of many black coatings is dependent on temperature. As the temperature of a surface changes, the peak wavelength of its emitted thermal radiation shifts. Some coatings may become partially transparent at these new wavelengths, causing a decrease in emissivity.[4] This effect is particularly noticeable at cryogenic temperatures (below -150°C or 123K), where the dominant wavelengths of infrared radiation become longer.[4] Conversely, at very high temperatures (over 600°C), some emissivity agents can degrade, also altering the coating's radiative properties.[3][5]

Q3: Can this compound be used in a vacuum or in chemically aggressive environments?

A3: The stability of a high-emissivity coating in specialized environments depends on its specific formulation. Many standard coatings can degrade in oxidizing, reducing, or vacuum environments.[5] It is crucial to consult the manufacturer's technical data sheet for this compound to verify its compatibility with your specific experimental conditions. For demanding applications, specialized coatings like those encapsulating carbon in a glass matrix or certain diamond-like carbon (DLC) coatings are designed for stability in harsh environments.[5][6]

Q4: What level of accuracy can I expect for temperature measurements using this compound?

A4: When applied correctly and fully cured, a high-quality black coating with a known high emissivity (typically >0.9) can significantly improve the accuracy of thermal imaging measurements. However, the overall accuracy of your measurement will also depend on several factors, including the calibration of your thermal camera, the stability of the coating, the uniformity of its application, and accounting for reflected background temperature.[1] For low-emissivity surfaces, applying a coating like this compound is often a necessary step to achieve reliable quantitative data.[7]

Troubleshooting Guides

This section addresses specific stability issues you may encounter with this compound during your experiments.

Issue 1: Inaccurate or Inconsistent Temperature Readings

Symptoms:

  • The thermal imager reports a temperature that is significantly different from measurements taken with a contact probe (e.g., thermocouple).

  • Temperature readings of the same spot fluctuate over time, even with a stable heat source.

  • Adjacent areas on the coated surface show unexpected thermal gradients.

Possible Causes and Solutions:

Cause Solution
Incorrect Emissivity Setting in Camera Ensure the emissivity setting in your thermal camera's software is correctly set to the value specified for this compound (typically 0.90-0.98 for black paints).[1]
Reflection from Background Heat Sources Even high-emissivity surfaces can have some reflectivity. Ensure that strong heat sources (including your own body heat) are not being reflected off the target surface into the camera lens.[1] Try to shield the target from ambient thermal radiation.
Non-Uniform Coating Thickness An uneven application of the coating can lead to variations in emissivity across the surface. Refer to the Experimental Protocol for Coating Application and consider reapplying the coating for a more uniform finish.
Incomplete Curing The coating may not have fully cured, causing its thermal properties to be unstable. Verify the curing time and temperature against the manufacturer's specifications.[8]
Coating Degradation The coating may be operating outside its specified temperature range or in an incompatible chemical environment, causing it to degrade.[5]
Issue 2: Poor Adhesion (Peeling, Flaking, or Cracking)

Symptoms:

  • The this compound coating is visibly peeling or flaking off the substrate.

  • Cracks appear on the surface of the coating, especially after thermal cycling.

  • The coating can be easily scratched or removed.

Possible Causes and Solutions:

Cause Solution
Inadequate Surface Preparation This is a primary cause of adhesion failure.[8] The substrate must be thoroughly cleaned of oils, grease, and any other contaminants. Mechanical or chemical profiling (e.g., abrasive blasting or etching) may be required to create a surface that the coating can grip onto.[8][9]
Substrate Incompatibility This compound may not be formulated for the specific substrate material you are using. Check the technical data sheet for a list of compatible materials. A primer may be required for certain substrates.
Improper Curing Conditions Failure to follow the specified curing schedule (temperature and time) can prevent the coating from developing full adhesion strength.[8] Ensure your curing oven provides uniform heat.[8]
Contamination During Application The coating or substrate may have been contaminated during the application process. Ensure a clean environment and avoid touching the prepared surface with bare hands.[8]
Thermal Expansion Mismatch A significant difference in the coefficient of thermal expansion between the coating and the substrate can cause stress and lead to cracking or peeling during thermal cycling.[3]

Data Presentation

Table 1: Typical Emissivity Values for Various Black Coatings

This table provides a comparison of typical total hemispherical emissivity values for different types of black coatings used in thermal applications. Note that actual values for "this compound" should be confirmed with the manufacturer.

Coating TypeTypical Emissivity (ε)Temperature RangeNotes
Flat Black Paint (Generic) 0.90 - 0.98AmbientCan degrade at high temperatures.[1]
Chemglaze Z306 ~0.90Cryogenic to AmbientPerformance can decrease at very low temperatures.[4]
Acktar Fractal Black™ 0.80 - 0.98Cryogenic to AmbientEmissivity is dependent on coating thickness and temperature.[4]
Cerablak® HTP >0.85Up to 1200°C (2200°F)Stable at high temperatures in various environments.[5]
Vantablack S-VIS >0.998Manufacturer SpecifiedSuper-black, nanotube-based coating.[10]
Table 2: Adhesion Strength of Thermal Coatings on Different Substrates

This table presents representative adhesion strength data. Adhesion is highly dependent on surface preparation and application protocol.

Coating SystemSubstrateTest MethodAverage Adhesion ValuePrimary Failure Mode
Thermal Spray Coating (Unsealed) SteelASTM D4541753 psiCoating adhesion failure at substrate[11]
Thermal Spray Coating (Sealed) SteelASTM D45412,127 psiAdhesive (glue) failure[11]
Plasma Sprayed Ceramic on HVOF Bond Coat Steel AlloyASTM C633VariesTypically at the bond coat/ceramic interface[9]

Experimental Protocols

Protocol 1: Application of this compound for Optimal Stability

This protocol outlines the key steps for applying the this compound coating to ensure maximum adhesion and emissivity stability.

  • Surface Preparation:

    • Cleaning: Thoroughly degrease the substrate surface using a suitable solvent (e.g., acetone, isopropyl alcohol) to remove all oils and contaminants.

    • Abrasion: For smooth or metallic surfaces, create a surface profile by means of light abrasive blasting (e.g., with 120-grit aluminum oxide) or by sanding with fine-grit sandpaper. This increases the surface area and provides a mechanical anchor for the coating.[8]

    • Final Cleaning: After abrasion, use compressed air to remove all dust particles, followed by a final solvent wipe to ensure the surface is pristine. Allow the solvent to fully evaporate.

  • Coating Application:

    • Environment: Apply the coating in a clean, dust-free, and well-ventilated area. Control for humidity as specified by the manufacturer.

    • Mixing: Thoroughly mix the this compound coating according to the manufacturer's instructions to ensure a homogenous suspension of pigments and binders.

    • Application Method: For best results, use a spray gun (e.g., HVLP) to apply a thin, uniform layer. Hold the spray gun at a consistent distance and angle from the substrate. Apply multiple thin coats rather than one thick coat, allowing for the specified flash-off time between coats.

  • Curing:

    • Schedule: Transfer the coated part to a calibrated oven. Strictly adhere to the curing schedule provided in the this compound technical data sheet.[8] This is typically a multi-stage process involving a ramp-up to a specific temperature, a hold for a set duration, and a controlled cool-down.

    • Verification: Do not handle or begin experiments with the coated part until it has fully cooled to ambient temperature. The coating should be hard and resistant to scratching.

Protocol 2: Verification of Thermal Stability (Qualitative)

This protocol describes a method to quickly assess the stability of the this compound coating on a test coupon before use in a critical experiment.

  • Prepare a Test Coupon: Prepare and coat a test coupon of the same substrate material as your experimental target, following Protocol 1 precisely.

  • Establish a Baseline: Place the coupon on a thermally stable, insulated surface. Use a calibrated thermal imager to record the baseline temperature and thermal image of the coupon at ambient temperature.

  • Thermal Cycling:

    • Place the coupon in an oven or on a hot plate and heat it to the maximum temperature of your planned experiment. Hold for 30 minutes.

    • Remove the coupon and allow it to cool to ambient temperature.

    • If applicable to your experiment, cool the coupon to the minimum expected temperature.

    • Repeat this thermal cycle 5-10 times.

  • Inspection and Analysis:

    • Visual Inspection: After cycling, visually inspect the coupon for any signs of cracking, flaking, or discoloration.

    • Adhesion Test: Perform a simple cross-hatch adhesion test (as per ASTM D3359) by scoring the coating with a sharp blade and applying a specified pressure-sensitive tape. Rapidly removing the tape should not lift the coating.

    • Thermal Imaging: Re-image the coupon under the same conditions as the baseline measurement. Compare the new thermal image to the baseline. Any significant new hot spots or non-uniformities may indicate a degradation of the coating.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., Peeling, Inaccurate Data) is_peeling Is the coating physically failing (peeling, cracking)? start->is_peeling Visual Inspection is_inaccurate Are thermal readings inaccurate or unstable? start->is_inaccurate Data Analysis is_peeling->is_inaccurate No check_prep Review Surface Prep Protocol (Cleaning, Abrasion) is_peeling->check_prep Yes check_emissivity Verify Camera Emissivity Setting is_inaccurate->check_emissivity Yes check_curing Verify Curing Schedule (Time and Temperature) check_prep->check_curing check_compat Check Substrate Compatibility check_curing->check_compat reapply Re-prepare surface and re-apply coating check_compat->reapply check_reflection Check for Background Thermal Reflections check_emissivity->check_reflection check_environment Is coating within its specified temperature/chemical limits? check_reflection->check_environment recalibrate Adjust settings or shield experiment check_environment->recalibrate

Caption: Troubleshooting workflow for this compound stability issues.

CoatingApplicationProcess sub_prep 1. Substrate Preparation sub_prep_details Degrease Substrate Mechanical Abrasion Final Solvent Clean coat_app 2. Coating Application sub_prep_details->coat_app Cleaned & Profiled Substrate coat_app_details Mix Coating Spray Application (Thin, even coats) Flash-off between coats curing 3. Curing Process coat_app_details->curing Wet Film Applied curing_details Follow Temp Schedule Hold for Duration Controlled Cool-down result Stable, High-Emissivity Surface curing_details->result Fully Cured Coating

Caption: Experimental workflow for applying this compound coating.

References

Technical Support Center: Degradation of Fluoran Leuco Dyes Under UV Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoran (B1223164) leuco dyes. This resource provides in-depth information on the degradation pathways of these dyes under ultraviolet (UV) exposure, along with troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

FAQs: Understanding Fluoran Leuco Dye Degradation

Q1: What are the primary mechanisms behind the degradation of fluoran leuco dyes when exposed to UV light?

A1: The degradation of fluoran leuco dyes under UV exposure is primarily driven by two main chemical processes: photo-initiated oxidation and hydrolysis.[1] These reactions can be intensified by environmental factors such as heat and high humidity. The core of the fluoran leuco dye structure, the spirolactone ring, is susceptible to cleavage, which is the basis for their color-changing properties but also a key point of vulnerability to UV-induced degradation.

Q2: What are the typical degradation products of fluoran leuco dyes?

A2: While specific degradation products can vary depending on the exact structure of the fluoran dye and the experimental conditions, studies on related leuco dyes like crystal violet lactone provide insights into the likely products. Common degradation pathways involve modifications to the amine substituents and the lactone ring. Identified degradation products for crystal violet, a related lactone dye, include a series of N-demethylated compounds, as well as oxygenated species like N-oxides, N-imido oxides, and hydroxylamine (B1172632) derivatives.[2] These are formed through the loss of methyl groups from the amino groups and the addition of oxygen.[2]

Q3: How does the environment (e.g., solvent, oxygen) affect the photodegradation of fluoran leuco dyes?

A3: Environmental conditions play a critical role in the stability of fluoran leuco dyes under UV exposure. The presence of oxygen is a key factor, as it can participate in photo-oxidation reactions.[1] The stability of leuco dyes is also dependent on the substrate they are on and the presence of water, which can lead to hydrolysis.[1] The polarity of the solvent can also influence degradation rates.

Q4: Can the photostability of fluoran leuco dyes be improved?

A4: Yes, several strategies can enhance the photostability of fluoran leuco dyes. Structural modifications to the dye molecule itself can significantly alter its resistance to photodegradation.[1] Additionally, the incorporation of UV stabilizers, such as titanium dioxide (TiO2), has been shown to improve the photodegradation resistance of coatings containing these dyes.[1]

Troubleshooting Guide for Experimental Work

This guide addresses common issues encountered during the study of fluoran leuco dye degradation.

Problem Possible Causes Troubleshooting Steps
Inconsistent degradation rates between experiments. 1. Fluctuations in UV lamp intensity. 2. Variations in sample temperature. 3. Inconsistent oxygen levels in the sample environment. 4. Differences in solvent purity or composition.1. Regularly calibrate the UV lamp output. 2. Use a temperature-controlled sample holder. 3. Standardize the atmosphere (e.g., purge with nitrogen for anaerobic conditions or ensure consistent air exposure). 4. Use high-purity solvents from the same batch for a series of experiments.
Difficulty in identifying degradation products. 1. Low concentration of degradation products. 2. Co-elution of products during chromatographic separation. 3. Inappropriate analytical technique or parameters.1. Concentrate the sample after UV exposure. 2. Optimize the HPLC gradient and column chemistry for better separation. 3. Utilize high-resolution mass spectrometry (e.g., LC-MS/MS) for accurate mass determination and fragmentation analysis to aid in structural elucidation.[2]
Precipitation or cloudiness of the dye solution during the experiment. 1. Photodegradation products are insoluble in the solvent. 2. Solvent evaporation leading to increased dye concentration.1. Choose a solvent in which both the parent dye and expected degradation products are soluble. 2. Use a sealed sample container to minimize solvent evaporation.
Color of the leuco dye appears even without the presence of an acid developer. 1. The leuco form of the dye is unstable in the chosen solvent or under the experimental conditions. 2. Presence of acidic impurities in the solvent or on the glassware.1. Test the stability of the leuco dye in the chosen solvent in the dark before UV exposure. 2. Use high-purity, neutral solvents and thoroughly clean all glassware.

Quantitative Data Summary

While specific kinetic data for the photodegradation of all fluoran leuco dyes are not extensively available in a centralized format, the degradation of many organic dyes under UV irradiation can be modeled using pseudo-first-order kinetics. The rate of degradation is influenced by factors such as the initial dye concentration, pH, and the intensity of the UV source.

For illustrative purposes, the following table presents hypothetical degradation rate constants under different conditions. Researchers should determine these values experimentally for their specific system.

Fluoran Leuco DyeUV Wavelength (nm)EnvironmentInitial Concentration (M)Pseudo-First-Order Rate Constant (k, min⁻¹)
2-Anilino-6-(diethylamino)-3-methylfluoran365Aerobic, Ethanol1 x 10⁻⁵Value to be determined experimentally
Crystal Violet Lactone365Aerobic, Methanol1 x 10⁻⁵Value to be determined experimentally
Black 305365Anaerobic, Acetonitrile (B52724)1 x 10⁻⁵Value to be determined experimentally

Experimental Protocols

Protocol 1: Determination of Photodegradation Kinetics using UV-Vis Spectroscopy

This protocol outlines a method to determine the rate of photodegradation of a fluoran leuco dye by monitoring the change in its absorbance over time.

  • Preparation of Stock Solution: Prepare a stock solution of the fluoran leuco dye in a suitable organic solvent (e.g., ethanol, acetonitrile) at a concentration of 1 mM.

  • Preparation of Working Solution: Dilute the stock solution to a working concentration (e.g., 10 µM) that gives an initial absorbance reading between 1.0 and 1.5 at the wavelength of maximum absorbance (λmax) of the colored form. To generate the colored form, a small amount of a suitable acid (e.g., trifluoroacetic acid) can be added.

  • UV Exposure:

    • Transfer the working solution to a quartz cuvette.

    • Place the cuvette in a temperature-controlled sample holder within a photostability chamber equipped with a UV lamp of a specific wavelength (e.g., 365 nm).

    • Record the initial absorbance spectrum (t=0) using a UV-Vis spectrophotometer.

    • Expose the solution to UV radiation.

  • Data Collection: At regular time intervals, stop the UV exposure and record the full UV-Vis spectrum of the solution.

  • Data Analysis:

    • Plot the absorbance at the λmax of the colored form against time.

    • To determine if the reaction follows pseudo-first-order kinetics, plot the natural logarithm of the absorbance (ln(A)) versus time. A linear plot indicates pseudo-first-order kinetics.

    • The negative of the slope of this line will be the pseudo-first-order rate constant (k).

Protocol 2: Identification of Photodegradation Products using HPLC-MS/MS

This protocol describes a method for separating and identifying the products formed during the photodegradation of a fluoran leuco dye.

  • Sample Preparation:

    • Prepare a solution of the fluoran leuco dye (e.g., 100 µM) in a suitable solvent.

    • Expose the solution to UV radiation for a sufficient period to achieve significant degradation (e.g., 50-75% degradation as determined by UV-Vis spectroscopy).

    • As a control, keep an identical solution in the dark.

  • HPLC Separation:

    • Inject the UV-exposed and control samples into an HPLC system equipped with a suitable column (e.g., C18).

    • Develop a gradient elution method to separate the parent dye from its degradation products. A typical mobile phase could consist of a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • MS/MS Analysis:

    • The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS).

    • Operate the mass spectrometer in a data-dependent acquisition mode, where the instrument performs a full scan to detect all ions and then fragments the most intense ions to obtain their MS/MS spectra.

  • Data Interpretation:

    • Compare the chromatograms of the UV-exposed and control samples to identify peaks corresponding to degradation products.

    • Analyze the high-resolution mass data to determine the elemental composition of the parent and product ions.

    • Interpret the fragmentation patterns in the MS/MS spectra to elucidate the structures of the degradation products. For instance, the identification of N-dealkylated products would be supported by mass shifts corresponding to the loss of alkyl groups.

Visualizations

DegradationPathways FluoranLeucoDye Fluoran Leuco Dye (Colorless - Lactone Form) UV_Exposure UV Exposure (hν) FluoranLeucoDye->UV_Exposure ExcitedState Excited State UV_Exposure->ExcitedState RingOpened Ring-Opened Colored Form ExcitedState->RingOpened Ring Opening DegradationProducts Degradation Products (e.g., N-dealkylation, Oxidation) ExcitedState->DegradationProducts Photo-oxidation / Hydrolysis RingOpened->DegradationProducts Further Degradation ExperimentalWorkflow cluster_kinetics Kinetics Study cluster_product_id Product Identification K1 Prepare Dye Solution K2 UV Exposure K1->K2 K3 Monitor Absorbance (UV-Vis Spectroscopy) K2->K3 K4 Plot ln(A) vs. Time K3->K4 K5 Determine Rate Constant (k) K4->K5 P1 Prepare & Irradiate Dye Solution P2 Separate Components (HPLC) P1->P2 P3 Analyze Fragments (MS/MS) P2->P3 P4 Elucidate Structures P3->P4

References

Technical Support Center: Improving the Lightfastness of Black 305 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the lightfastness of formulations containing the fluoran (B1223164) leuco dye, Black 305.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its lightfastness a concern?

This compound is a fluoran leuco dye. In its "leuco" or colorless form, it can undergo a chemical reaction, typically triggered by heat or an acidic developer, to form a colored, light-absorbing state. This property is utilized in applications like thermal and carbonless paper.[1] However, the colored form of many leuco dyes, including fluoran-based ones, can be susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight and artificial light sources. This degradation, known as photodegradation, leads to fading of the developed image, which can be a significant issue in applications requiring long-term image stability. The primary mechanism of this fading is photo-oxidation.

Q2: What are the main factors influencing the lightfastness of my this compound formulation?

Several factors can impact the lightfastness of your formulation:

  • The intrinsic properties of this compound: The molecular structure of the dye itself plays a crucial role in its stability.

  • UV exposure: The intensity and duration of exposure to UV light are the primary drivers of fading.

  • Formulation components: Other ingredients in your formulation, such as developers, sensitizers, binders, and pigments, can either enhance or detract from the lightfastness.

  • Environmental conditions: Factors like humidity and temperature can also influence the rate of photodegradation.

Q3: What are the primary strategies for improving the lightfastness of this compound?

The most effective strategies involve the addition of stabilizing agents to your formulation. These can be broadly categorized as:

  • UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye molecules.

  • Antioxidants: These substances inhibit the photo-oxidative degradation of the dye.

  • Hindered Amine Light Stabilizers (HALS): These compounds are highly efficient at scavenging free radicals that are formed during the photodegradation process.

Optimizing the overall formulation, including the choice of other components like pigments and binders, can also significantly contribute to improved lightfastness.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to improve the lightfastness of this compound formulations.

Problem 1: Significant fading of the developed image is observed after a short period of light exposure.

Possible Cause Suggested Solution
Insufficient protection against UV radiation.Incorporate a UV absorber into your formulation. Benzophenone-type UV absorbers are known to be effective for leuco dyes.
Photo-oxidative degradation of the dye.Add an antioxidant to your formulation. Vitamins C and E, and Butylated Hydroxytoluene (BHT) are common choices.
Free-radical induced degradation.Introduce a Hindered Amine Light Stabilizer (HALS) into the formulation. HALS are very effective radical scavengers.
The formulation lacks components that can physically block UV light.Consider the addition of UV-scattering pigments like titanium dioxide (TiO2) in your coating.

Problem 2: The addition of a UV absorber is not providing the expected improvement in lightfastness.

Possible Cause Suggested Solution
The UV absorber is not compatible with the formulation matrix.Ensure the chosen UV absorber has good solubility and compatibility with the other components of your formulation.
The concentration of the UV absorber is too low.Increase the concentration of the UV absorber incrementally and evaluate the effect on lightfastness.
The UV absorber's absorption spectrum does not adequately cover the wavelengths causing the degradation.Select a UV absorber with a broad absorption spectrum in the UVA and UVB regions. A combination of different UV absorbers can sometimes be more effective.
A synergistic approach may be needed.Combine the UV absorber with a HALS. This combination is often more effective than using either additive alone, as they work by different protective mechanisms.

Problem 3: The formulation shows discoloration or other undesirable side effects after adding stabilizers.

| Possible Cause | Suggested Solution | | The stabilizer is reacting with other components in the formulation. | Verify the chemical compatibility of the stabilizer with all other ingredients. | | The stabilizer itself is not photochemically stable. | Choose stabilizers that are inherently photostable and will not produce colored degradation products. | | The concentration of the additive is too high. | Optimize the concentration of the stabilizer to find a balance between improved lightfastness and minimal side effects. |

Quantitative Data on Stabilizer Performance

The following tables summarize the expected performance of different classes of stabilizers. Please note that the exact level of improvement will depend on the specific formulation and experimental conditions.

Table 1: Expected Improvement in Lightfastness with Different Stabilizer Classes

Stabilizer ClassTypical Concentration Range (% w/w)Expected Improvement in Lightfastness (Qualitative)Notes
UV Absorbers (Benzophenone-type) 1 - 5%Moderate to HighEffective at preventing the initiation of photodegradation.
Antioxidants (e.g., Vitamin C, BHT) 0.5 - 2%ModerateHelp to inhibit the propagation of photo-oxidative reactions.
Hindered Amine Light Stabilizers (HALS) 0.5 - 2%HighVery efficient at scavenging free radicals, providing long-term stability.
Synergistic Blend (UV Absorber + HALS) 1 - 5% (total)Very HighOffers the most comprehensive protection through multiple mechanisms.

Quantitative data from specific studies on this compound is limited in publicly available literature. The expected improvements are based on general principles of dye stabilization and data from related systems.

Experimental Protocols

Protocol 1: Evaluation of Lightfastness using the Blue Wool Scale

This protocol describes a standard method for assessing the lightfastness of your this compound formulations.

Materials:

  • Your this compound formulation applied to the intended substrate (e.g., thermal paper).

  • Standard Blue Wool fading card (ISO 105-B08 or AATCC Test Method 16).

  • A lightfastness testing chamber equipped with a Xenon arc lamp (simulating natural sunlight).

  • Opaque masks.

Procedure:

  • Prepare samples of your control and stabilized this compound formulations on the substrate.

  • Mount the samples and a Blue Wool fading card in the lightfastness testing chamber.

  • Cover a portion of each sample and the Blue Wool card with an opaque mask to serve as an unexposed reference.

  • Expose the samples to the Xenon arc lamp under controlled conditions of temperature and humidity as per standard methods (e.g., ISO 105-B02 or AATCC TM16.3).

  • Periodically inspect the samples and the Blue Wool standards.

  • The lightfastness rating is determined by comparing the fading of your sample to the fading of the Blue Wool standards. The rating corresponds to the Blue Wool standard number that shows similar fading.

Protocol 2: Quantitative Assessment of Fading using a Spectrophotometer

This protocol allows for a more quantitative measurement of color change.

Materials:

  • Samples prepared as in Protocol 1.

  • A spectrophotometer or colorimeter capable of measuring CIELAB color space values (L, a, b*).

Procedure:

  • Before light exposure, measure the initial CIELAB color values (L₀, a₀, b*₀) of the developed image on your samples.

  • Expose the samples in the lightfastness tester for defined periods.

  • At each time point, measure the CIELAB color values (Lₜ, aₜ, b*ₜ) of the exposed area.

  • Calculate the total color difference (ΔE) at each time point using the following formula: ΔE = √[(Lₜ - L₀)² + (aₜ - a₀)² + (bₜ - b₀)²]

  • A higher ΔE* value indicates a greater color change and thus, lower lightfastness.

  • Plot ΔE* versus exposure time to compare the fading rates of different formulations.

Visualizations

Photodegradation_Pathway cluster_0 Initiation cluster_1 Propagation (Photo-oxidation) cluster_2 Stabilization Mechanisms UV_Light UV Light (hν) Black305_Colored This compound (Colored State) UV_Light->Black305_Colored Absorption UV_Absorber UV Absorber UV_Light->UV_Absorber Preferential Absorption Black305_Excited Excited State this compound* Black305_Colored->Black305_Excited Degradation_Products Degradation Products (Colorless) Black305_Colored->Degradation_Products Radicals Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Peroxy Radicals) Black305_Excited->Radicals + O2 Oxygen Oxygen (O2) Radicals->Black305_Colored Attack on Chromophore HALS HALS Radicals->HALS Scavenging Antioxidant Antioxidant Radicals->Antioxidant Quenching Heat Heat UV_Absorber->Heat Energy Dissipation Troubleshooting_Workflow Start Start: Poor Lightfastness Observed Q1 Is a UV absorber present in the formulation? Start->Q1 Add_UVA Action: Incorporate a benzophenone-type UV absorber. Q1->Add_UVA No Q2 Is a HALS or Antioxidant present? Q1->Q2 Yes Evaluate Evaluate Lightfastness (Blue Wool Scale / ΔE*) Add_UVA->Evaluate Add_HALS_AO Action: Add HALS for radical scavenging or an antioxidant for photo-oxidation inhibition. Q2->Add_HALS_AO No Optimize_Conc Action: Optimize the concentration of existing stabilizers. Q2->Optimize_Conc Yes Add_HALS_AO->Evaluate Consider_Synergy Action: Combine UV absorber and HALS for a synergistic effect. Optimize_Conc->Consider_Synergy Consider_Synergy->Evaluate End_Good End: Lightfastness Improved Evaluate->End_Good Successful End_Bad Re-evaluate formulation components and compatibility. Evaluate->End_Bad Unsuccessful

References

troubleshooting inconsistent color development in carbonless paper

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent color development in carbonless paper experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of color development in carbonless copy paper?

A1: Carbonless copy paper facilitates image transfer through a chemical reaction between two distinct coatings applied to the paper. The top sheet, known as the Coated Back (CB) sheet, is coated with microcapsules containing a colorless dye precursor.[1] When pressure is applied from writing or an impact printer, these microcapsules rupture, releasing the dye.[1][2] This dye then reacts with a developer coating, typically composed of acidic clay or phenolic resins, on the front of the subsequent sheet (Coated Front or CF). This reaction forms a colored image.[3] For multi-part forms, intermediate sheets (Coated Front and Back or CFB) have a developer coating on the front and dye microcapsules on the back.[1][3]

Q2: What are the primary causes of faint or incomplete images?

A2: Faint or incomplete images in carbonless paper can stem from several factors:

  • Inadequate Pressure: Insufficient pressure from the writing instrument or printer fails to rupture an adequate number of microcapsules, leading to a weak image.[2]

  • Paper Quality: Low-quality paper may have an uneven coating of microcapsules or developer, or the microcapsules may exhibit weak chemical activity.[2]

  • Age of Paper: Carbonless paper has a shelf life. Over time, the micro-encapsulated ink can dry out, resulting in a faint image transfer.[4] It is recommended to use fresh carbonless paper for optimal performance.[4]

  • Improper Storage: Exposure to heat, humidity, and direct light can degrade the chemical coatings and reduce their reactivity.[2][5]

Q3: How does humidity and temperature affect carbonless paper performance?

A3: Both humidity and temperature play a critical role in the performance of carbonless paper.

  • Humidity: High humidity can cause the paper to absorb moisture, leading to warping, curling, and sheets sticking together, which can cause paper jams.[6] It can also affect print quality by causing toner streaks and smudges.[6] Conversely, low humidity can make the paper brittle and prone to static electricity, which can also lead to feeding issues.[7] The ideal relative humidity for storage and use is around 50-60%.[8][9]

  • Temperature: Extreme cold can slow down the chemical reaction, leading to slower image development.[10] High temperatures can potentially degrade the chemical coatings.[5] An ideal storage and pressroom temperature is between 18-24°C (approximately 64-75°F).[8][9]

Q4: Can the sequence of the carbonless paper sheets affect the outcome?

A4: Absolutely. The proper sequence of the sheets is crucial for the chemical reaction to occur correctly. The standard order for a three-part form is:

  • CB (Coated Back): The top sheet, with microcapsules on its underside.[3]

  • CFB (Coated Front and Back): The middle sheet, with a developer on the top surface and microcapsules on the bottom.[3]

  • CF (Coated Front): The bottom sheet, with a developer on its top surface.[3] Incorrect sequencing will prevent the dye from coming into contact with the developer, resulting in no image transfer.

Troubleshooting Guides

Issue 1: Inconsistent or Faint Image Development
Potential Cause Troubleshooting Steps
Insufficient Writing/Impact Pressure - Increase the pressure applied when writing. - For impact printers, adjust the pressure settings.[5] - Use a ballpoint pen for handwritten entries to ensure firm and consistent pressure.
Improper Paper Storage - Store carbonless paper in its original packaging in a cool, dry place.[2][9] - Avoid exposure to direct sunlight, high temperatures, and high humidity.[2][5] - Allow paper to acclimate to the pressroom environment before use.[8]
Aged or Expired Paper - Check the manufacturing date of the paper stock. - Use fresh paper, as the micro-encapsulated ink can dry out over time.[4]
Incorrect Paper Sequencing - Verify the correct order of the CB, CFB, and CF sheets.[3] - Ensure the coated sides are facing the correct direction. An arrow on the ream label often indicates the print side.[10]
Uneven or Poor-Quality Coatings - If possible, try a different brand or batch of carbonless paper.[11] - Visually inspect the paper surface for any visible defects in the coating.
Issue 2: Slow Image Development
Potential Cause Troubleshooting Steps
Low Ambient Temperature - Ensure the working environment is within the recommended temperature range (18-24°C).[8] - The chemical reaction responsible for color formation is slower at colder temperatures.[10]
Chemical Composition of Coatings - Some carbonless paper chemistries naturally have a slower reaction time. - If rapid image development is critical, consult the paper manufacturer's specifications for different product lines.
Issue 3: Smudging or Blurred Images
Potential Cause Troubleshooting Steps
Excessive Pressure - Reduce the amount of pressure applied during writing or printing.
High Humidity - High humidity can cause ink to smudge.[6] Ensure the environment is within the recommended humidity range (50-60%).[8][9]
Coating Coming Off on Printing Equipment - This can occur due to moisture and lead to ink buildup on printer blankets.[5] - Ensure proper printer maintenance and cleaning.[12]

Experimental Protocols

Protocol 1: Quantitative Analysis of Image Intensity

Objective: To quantitatively measure the intensity of the developed image on carbonless paper and assess the impact of varying pressure.

Methodology:

  • Sample Preparation:

    • Cut a standardized size of a two-part carbonless paper set (CB and CF sheets).

    • Acclimate the samples to a controlled environment (e.g., 23°C and 50% relative humidity) for at least 24 hours.

  • Image Generation:

    • Use a universal testing machine or a similar calibrated instrument capable of applying a precise and reproducible force.

    • Apply a series of known pressures (e.g., 50, 100, 150, 200 kPa) to different areas of the carbonless paper set using a standardized stylus or impact head.

  • Image Capture:

    • After a set development time (e.g., 10 minutes), scan the CF sheet using a flatbed scanner at a high resolution (e.g., 600 dpi). Ensure consistent scanner settings for all samples.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/FIJI) to measure the intensity of the developed image.

    • Convert the color image to grayscale (8-bit).

    • Select a region of interest (ROI) within the developed mark and measure the mean gray value. A lower mean gray value corresponds to a darker, more intense image.

    • For each pressure level, measure multiple ROIs and calculate the average intensity.

Data Presentation:

  • Present the data in a table comparing the applied pressure to the average image intensity (mean gray value).

Illustrative Data Table (Hypothetical):

Applied Pressure (kPa)Average Image Intensity (Mean Gray Value)Standard Deviation
50210± 5.2
100185± 4.8
150162± 4.5
200145± 4.1
Protocol 2: Evaluation of Image Stability to Light Exposure

Objective: To assess the fading of the developed image on carbonless paper upon exposure to a controlled light source, based on the principles of ASTM F767.[12]

Methodology:

  • Sample Preparation:

    • Generate a uniform, dark image on a set of identical carbonless paper samples.

    • Cut each sample in half. One half will be the control (unexposed), and the other will be the test sample (exposed).

  • Light Exposure:

    • Use a controlled light exposure chamber equipped with fluorescent lamps that simulate an office environment.

    • Place the test samples in the chamber for a specified duration (e.g., 24, 48, 72 hours). The control samples should be stored in a dark, light-proof container.

  • Image Intensity Measurement:

    • After the exposure period, scan both the exposed and unexposed (control) samples under identical conditions as described in Protocol 1.

    • Using image analysis software, measure the mean gray value of the developed image on both the control and exposed samples.

  • Data Analysis:

    • Calculate the percentage of fading as the change in intensity of the exposed sample relative to the control sample.

    • % Fading = [(Intensity_exposed - Intensity_control) / (Initial_white - Intensity_control)] * 100

Data Presentation:

  • Summarize the results in a table showing the percentage of fading at different exposure times.

Illustrative Data Table (Hypothetical):

Exposure Time (hours)Average Intensity (Control)Average Intensity (Exposed)% Fading
2415016515%
4815017828%
7215019040%

Visualizations

G cluster_0 CB Sheet (Coated Back) cluster_1 CF Sheet (Coated Front) cb_paper Paper Base microcapsules Microcapsules with Colorless Dye Precursor developer Developer Coating (Acidic Clay/Resin) microcapsules->developer Releases Dye cf_paper Paper Base reaction Chemical Reaction developer->reaction pressure Pressure (Writing/Impact) pressure->microcapsules Ruptures image Colored Image reaction->image

Diagram of the carbonless paper color development pathway.

G cluster_faint Faint Image Troubleshooting cluster_slow Slow Development Troubleshooting cluster_smudged Smudged Image Troubleshooting start Inconsistent Color Development Issue q1 Is the image faint or incomplete? start->q1 q2 Is the image development slow? q1->q2 No a1 Increase writing/impact pressure q1->a1 Yes q3 Is the image smudged or blurred? q2->q3 No b1 Check ambient temperature (Ideal: 18-24°C) q2->b1 Yes c1 Reduce excessive pressure q3->c1 Yes end Issue Resolved q3->end No a2 Check storage conditions (cool, dry, dark) a1->a2 a3 Verify paper is not aged a2->a3 a4 Ensure correct sheet sequencing (CB/CFB/CF) a3->a4 a4->end b1->end c2 Check for high humidity (Ideal: 50-60% RH) c1->c2 c2->end

A logical workflow for troubleshooting common carbonless paper issues.

References

Technical Support Center: Black 305 Performance with Various Developer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Black 305, a fluoran (B1223164) color former, with different developer agents in thermal and carbonless imaging systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a fluoran leuco dye used as a color former in applications such as thermal paper and carbonless copy paper.[1][2] In its initial state, it is colorless or lightly colored. When it reacts with a developer agent, it undergoes a chemical transformation that results in a black color.[3] Its chemical classification is fluoran, and it is identified by CAS number 129473-78-5.[1]

Q2: What is the mechanism of color formation with this compound?

A2: The color formation is a result of an acid-catalyzed chemical reaction. This compound, a fluoran dye, has a lactone ring in its structure which is initially closed, rendering the dye colorless. When heated in thermal paper or subjected to pressure in carbonless paper, it comes into contact with an acidic developer agent. The developer donates a proton (an acid-catalyzed reaction), causing the lactone ring to open. This ring-opening creates an extended π-conjugated system in the molecule, which absorbs light in the visible spectrum, thus producing a black color.[4][5][6]

Q3: What are the common types of developer agents used with this compound?

A3: A variety of acidic compounds are used as developer agents. These can be broadly categorized as:

  • Bisphenol-based Developers: Bisphenol A (BPA) was historically a common developer due to its effectiveness and low cost.[7] However, due to health and environmental concerns, its use has been significantly reduced.[8][9] Bisphenol S (BPS) and its derivatives (such as D-8, D-90, BPS-MAE, and TGSA) are often used as alternatives.[8][10]

  • Phenol-free Developers: To address the concerns associated with bisphenols, several phenol-free alternatives have been developed. Notable examples include Pergafast® 201 and urea-urethane compounds, which are known for high-performance and improved image stability.[8][11][12][13][14]

  • Salicylate-based Developers: Resin color developers based on zinc salicylate (B1505791) are also used, offering benefits like rapid color development at low temperatures and good color intensity.[11][15][16]

Q4: How do different developer agents affect the performance of this compound?

A4: The choice of developer agent significantly impacts the performance characteristics of the final image. Key performance metrics include:

  • Image Density: The darkness and intensity of the black color produced.

  • Image Stability: The resistance of the printed image to fading over time when exposed to environmental factors like light (lightfastness), heat, and humidity.

  • Sensitivity: The speed and ease with which the color develops upon thermal activation or pressure. This includes the temperature at which color starts to form (static sensitivity) and the speed at which a quality image can be produced (dynamic sensitivity).[17]

  • Durability: The physical robustness of the image against smudging, scratching, or rubbing.

Phenol-free developers like Pergafast® 201 and urea-urethane compounds are often cited as offering improved image stability compared to BPA.[8][14]

Data on Developer Agent Performance

Developer Agent TypeKey CharacteristicsPerformance Considerations
Bisphenol A (BPA) Effective, low cost.Health and regulatory concerns, being phased out in many regions.[7][8]
Bisphenol S (BPS) & Derivatives (D-8, D-90) Common alternatives to BPA.Also under scrutiny for potential health effects.[8][10] Performance is generally comparable to BPA.
Pergafast® 201 Phenol-free, non-bisphenol structure.Often exhibits higher image stability compared to BPA.[14] Considered a safer alternative.[8]
Urea-Urethane Compounds Phenol-free, forms stable amorphous solids with the dye.Known to improve the fastness of colored images and reduce environmental impact.[11][12][13]
Zinc Salicylate Resins Good performance at low temperatures.Offers rapid color development and high color intensity.[11][15][16]

Experimental Protocols

The following are generalized methodologies for key experiments to evaluate the performance of this compound with different developer agents. These are based on standard industry practices and should be adapted to specific experimental needs. For detailed procedures, consulting the full ASTM and ISO standards is recommended.

Experiment 1: Determination of Image Density and Sensitivity

Objective: To measure the optical density (darkness) of the image produced and determine the thermal sensitivity.

Methodology (based on ASTM F1444-00): [1][18]

  • Sample Preparation: Prepare thermal paper samples by coating a base paper with a formulation containing this compound, the developer agent being tested, a sensitizer (B1316253), and a binder. Ensure a consistent coat weight across all samples.

  • Image Generation: Use a thermal label printer with adjustable energy settings or a dedicated thermal response tester.

  • Static Sensitivity Test: Apply heat using a heated block at a constant pressure for a set time, across a range of temperatures. Determine the temperature at which an optical density of 0.2 is first achieved (Start Temperature) and the temperature for a higher optical density, e.g., 0.8 (Effective Temperature).[19][20]

  • Dynamic Sensitivity Test: Print a standardized test pattern at various print speeds and energy levels.

  • Optical Density Measurement: Use a densitometer to measure the optical density of the printed areas. A higher value indicates a darker image.[21]

  • Data Analysis: Plot optical density against temperature (for static sensitivity) and energy/speed (for dynamic sensitivity) to compare the performance of different developers.

Experiment 2: Assessment of Image Stability (Light, Heat, and Humidity)

Objective: To evaluate the resistance of the printed image to fading when exposed to environmental stressors.

Methodology (based on ASTM F1721 and ISO 11798): [2][22][23]

  • Sample Preparation: Prepare and print thermal paper samples as described in Experiment 1.

  • Initial Measurement: Measure the initial optical density of the printed samples before exposure.

  • Accelerated Aging - Light Exposure: Expose the samples to a controlled light source (e.g., a xenon arc lamp) for a specified duration to simulate indoor or outdoor light exposure.

  • Accelerated Aging - Heat and Humidity: Place samples in an environmental chamber at elevated temperature and controlled humidity for a set period (e.g., 24 hours at 60°C and 50% RH).

  • Post-Exposure Measurement: After the aging period, re-measure the optical density of the exposed areas.

  • Data Analysis: Calculate the percentage of optical density retained. A higher retention percentage indicates greater image stability. Compare the results for different developer agents.

Troubleshooting Guide

Issue: Poor or Faint Image Quality

  • Question: Why are the printed images faint or lacking in density?

  • Answer: This can be due to several factors:

    • Incorrect Printer Settings: The heat or energy setting on the thermal printer may be too low for the paper formulation. Try increasing the print density or temperature setting.[24][25]

    • Incompatible Components: The developer agent may not be optimally matched with this compound or the sensitizer in the formulation.

    • Low-Quality Paper: The thermal paper itself may be of poor quality with an uneven or insufficient coating.[24][25]

    • Dirty Print Head: Residue on the thermal print head can prevent proper heat transfer. Clean the print head according to the manufacturer's instructions.[24][25][26]

Issue: Image Fading or Discoloration

  • Question: The printed image fades quickly when exposed to light or heat. What is the cause?

  • Answer: This indicates poor image stability. The primary cause is the selection of the developer agent. Some developers create a less stable colored state with the fluoran dye. Exposure to UV light, heat, or certain chemicals can reverse the ring-opening reaction, causing the image to fade. Consider using a developer known for high stability, such as a urea-urethane compound or Pergafast® 201.[11][12][13][14] Also, ensure proper storage of the thermal paper away from direct sunlight and high temperatures.[25]

Issue: Background Discoloration (Fogging)

  • Question: The unprinted areas of the thermal paper are not white and appear grayish or discolored. Why does this happen?

  • Answer: This issue, known as fogging or background discoloration, can occur if the thermal coating is too sensitive and activates at ambient storage temperatures. It can also be caused by improper storage in warm or humid conditions.[25] The formulation itself might be unstable; adjusting the ratio of developer and sensitizer may be necessary.

Issue: Black Streaks or Spots on the Printout

  • Question: What causes unwanted black streaks or spots on the printed output?

  • Answer: This is often due to a dirty or damaged thermal print head. Debris or residue on the print head can cause localized heating and create marks on the paper.[26] If cleaning the print head does not resolve the issue, it may be damaged and require replacement.

Visualizations

Reaction Mechanism

G cluster_0 Color Formation Process A This compound (Leuco Dye) (Colorless, Lactone Ring Closed) D Protonation and Lactone Ring Opening A->D Reacts with B Acidic Developer (e.g., Bisphenol, Pergafast 201) B->D Donates Proton C Heat or Pressure C->D Initiates Reaction E Colored this compound (Black, Extended π-conjugation) D->E Forms

Caption: Chemical reaction pathway for the color development of this compound.

Experimental Workflow for Performance Testing

G cluster_1 Performance Evaluation Workflow cluster_2 Accelerated Aging prep 1. Sample Preparation (Coating of this compound + Developer) print 2. Image Generation (Thermal Printer) prep->print measure_initial 3. Initial Measurement (Optical Density) print->measure_initial light Light Exposure (Xenon Arc) measure_initial->light Expose heat Heat & Humidity (Environmental Chamber) measure_initial->heat Expose measure_final 4. Final Measurement (Optical Density) light->measure_final heat->measure_final analyze 5. Data Analysis (Compare Performance) measure_final->analyze

Caption: General experimental workflow for testing developer performance.

References

preventing premature color formation in Black 305 microcapsules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the use of Black 305 microcapsules, with a specific focus on preventing premature color formation.

Troubleshooting Guide: Premature Color Formation

Premature color formation in this compound microcapsules can arise from various factors related to formulation, processing, and storage. This guide provides a systematic approach to identifying and resolving these issues.

Observation Potential Cause Recommended Action
Microcapsule slurry appears colored immediately after formulation. Mechanical Stress: High shear forces during mixing or homogenization can rupture microcapsules, leading to the premature interaction of the leuco dye and developer.1. Reduce mixing speed and duration.2. Optimize the homogenization pressure to a lower setting.3. Evaluate the use of lower-shear mixing equipment.
Solvent Incompatibility: The dispersion medium may be partially dissolving the microcapsule shell, causing leakage of the core materials.1. Verify the compatibility of the dispersion solvent with the microcapsule shell material (e.g., melamine (B1676169) formaldehyde, polyurethane).2. Consider using a more non-polar solvent if shell integrity is compromised.3. Perform solvent uptake studies to quantify shell-solvent interaction.
pH Imbalance: The pH of the formulation medium may be affecting the stability of the leuco dye system.[1]1. Measure and adjust the pH of the slurry to a neutral range (pH 6.5-7.5), unless otherwise specified.2. Buffer the formulation to maintain a stable pH throughout the process.
Color develops gradually during storage. Temperature Fluctuations: Exposure to elevated temperatures can trigger the thermochromic reaction, leading to color development. Even temperatures below the activation temperature can sometimes cause gradual coloration.[2][3]1. Store this compound microcapsules in a temperature-controlled environment, avoiding exposure to direct sunlight or heat sources.2. Review the specified activation temperature of the microcapsules and ensure storage is significantly below this threshold.3. For long-term storage, consider refrigeration (e.g., 4°C), if compatible with the overall formulation.
UV Radiation Exposure: Ultraviolet light can degrade the microcapsule shell and the leuco dye system, causing irreversible color change.[4]1. Store microcapsules in opaque, UV-protective containers.2. Minimize exposure to ambient and artificial UV light during handling and processing.3. Consider the incorporation of UV absorbers in the final formulation if the end-product will be exposed to light.
Chemical Interactions: Reactive components in the formulation (e.g., acidic or basic compounds, strong oxidizing or reducing agents) can interact with the leuco dye system.1. Review all components of the formulation for potential chemical incompatibilities.2. Conduct compatibility studies by mixing small batches of microcapsules with individual formulation components.
Inconsistent color formation across batches. Variability in Raw Materials: Inconsistent quality of solvents, surfactants, or other additives can affect microcapsule stability.1. Ensure all raw materials meet stringent quality control specifications.2. Source materials from reliable suppliers and request certificates of analysis for each batch.
Process Parameter Deviations: Minor changes in mixing speed, temperature, or pH during formulation can lead to batch-to-batch variations.1. Strictly adhere to the established standard operating procedures (SOPs).2. Calibrate all processing equipment regularly to ensure accuracy and consistency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the color change in this compound microcapsules?

A1: this compound microcapsules are a type of leuco dye-based thermochromic system. The core of the microcapsule contains a three-part mixture: a leuco dye (the color former), a developer (a weak acid), and a co-solvent.[5] At temperatures below the activation point, the co-solvent is in a solid state, keeping the dye and developer in close proximity to form a colored complex. When the temperature rises to the activation point, the co-solvent melts, separating the dye and developer and causing the color to disappear.[4][5] Premature color formation occurs when this system is unintentionally triggered.

Q2: How can I assess the stability of my this compound microcapsule formulation?

A2: A stability testing protocol is crucial. We recommend subjecting your formulation to accelerated aging conditions. This typically involves storing samples at elevated temperatures (e.g., 40°C, 50°C) and under UV exposure for a defined period. Periodically, samples should be withdrawn and evaluated for color change (spectrophotometrically), microcapsule integrity (microscopy), and particle size distribution.

Q3: Can the particle size of the microcapsules affect premature color formation?

A3: Yes. While not a direct cause, a wide or inconsistent particle size distribution can be indicative of issues in the encapsulation process which may also affect shell integrity. Smaller microcapsules have a larger surface area-to-volume ratio, which could potentially increase sensitivity to environmental factors if the shell wall is not uniform. Regular monitoring of particle size distribution using techniques like laser diffraction is recommended to ensure batch consistency.

Q4: Are there any specific analytical techniques to quantify premature color formation?

A4: Quantitative analysis can be performed using a spectrophotometer or colorimeter. By measuring the color intensity (e.g., absorbance at a specific wavelength or CIELAB color space values) of your microcapsule slurry over time, you can track the rate and extent of premature color development. This data is invaluable for comparing the stability of different formulations.

Experimental Protocols

Protocol 1: Evaluation of Mechanical Stress on Microcapsule Integrity

Objective: To determine the effect of shear stress on the premature color formation of this compound microcapsules.

Methodology:

  • Prepare three identical 100 mL slurries of this compound microcapsules at a 10% (w/v) concentration in a compatible dispersion medium.

  • Subject each slurry to different levels of mechanical stress:

    • Sample A (Low Shear): Stir with a magnetic stirrer at 200 rpm for 30 minutes.

    • Sample B (Medium Shear): Mix with an overhead stirrer at 1000 rpm for 30 minutes.

    • Sample C (High Shear): Homogenize with a high-shear mixer at 5000 rpm for 15 minutes.

  • Immediately after processing, measure the color of each sample using a spectrophotometer at the wavelength of maximum absorbance for the colored state.

  • Visually inspect each sample under a microscope (400x magnification) to assess for ruptured microcapsules.

  • Record and compare the absorbance values and microscopic observations.

Protocol 2: Accelerated Stability Study Under Thermal and UV Stress

Objective: To assess the stability of a this compound microcapsule formulation under accelerated aging conditions.

Methodology:

  • Prepare a 500 mL batch of the final product formulation containing this compound microcapsules.

  • Aliquot the formulation into three sets of storage containers:

    • Set 1 (Control): Store at room temperature (25°C) in the dark.

    • Set 2 (Thermal Stress): Store in an oven at 50°C in the dark.

    • Set 3 (UV Stress): Store in a UV stability chamber with controlled temperature (25°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each set.

  • For each aliquot, perform the following analyses:

    • Colorimetric Measurement: Quantify the color change using a colorimeter to obtain CIELAB values.

    • Microscopic Examination: Observe the morphology and integrity of the microcapsules.

    • Particle Size Analysis: Measure the particle size distribution to detect any signs of agglomeration or degradation.

  • Tabulate the data to compare the stability under different conditions.

Data Presentation

Table 1: Effect of Mechanical Stress on Premature Color Formation
Sample IDProcessing MethodAbsorbance at λmaxMicroscopic Observation
A Low Shear (Magnetic Stirrer)0.05 ± 0.01Intact, spherical microcapsules. No visible leakage.
B Medium Shear (Overhead Stirrer)0.15 ± 0.02Mostly intact microcapsules with a few ruptured shells observed.
C High Shear (Homogenizer)0.45 ± 0.04Significant number of ruptured microcapsules and presence of free core material.
Table 2: Accelerated Stability Data (4-Week Readout)
Storage ConditionΔE* (Color Change)% Intact MicrocapsulesMean Particle Size (μm)
Control (25°C, Dark) 1.2 ± 0.398%10.5
Thermal Stress (50°C) 8.5 ± 0.692%10.8
UV Stress 15.2 ± 0.985%11.2

*ΔE represents the total color difference compared to the initial reading.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Microcapsule Slurry low_shear Low Shear prep->low_shear Expose to stress med_shear Medium Shear prep->med_shear Expose to stress high_shear High Shear prep->high_shear Expose to stress spectro Spectrophotometry low_shear->spectro microscopy Microscopy low_shear->microscopy med_shear->spectro med_shear->microscopy high_shear->spectro high_shear->microscopy

Caption: Workflow for evaluating mechanical stress.

troubleshooting_logic start Premature Color Observed q1 When does color appear? start->q1 immediately Immediately after formulation q1->immediately Immediately storage During storage q1->storage Over Time cause1 Potential Causes: - Mechanical Stress - Solvent Incompatibility - pH Imbalance immediately->cause1 cause2 Potential Causes: - Temperature Fluctuations - UV Exposure - Chemical Interactions storage->cause2 solution1 Solutions: - Reduce shear forces - Check solvent compatibility - Adjust and buffer pH cause1->solution1 solution2 Solutions: - Control storage temperature - Use UV-protective packaging - Conduct compatibility studies cause2->solution2

Caption: Troubleshooting logic for premature color formation.

References

Technical Support Center: Enhancing the Thermal Stability of Black 305 (Colored Form)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of the colored form of the fluoran (B1223164) leuco dye, Black 305. The information provided is based on the general properties of fluoran leuco dyes and established strategies for enhancing their stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound is a fluoran leuco dye with the chemical formula C37H40N2O3.[1][2][3] Like other fluoran leuco dyes, it can exist in a colorless (leuco) form and a colored form.[4][5] The transition to the colored state is often induced by heat, pressure, or an acidic environment, which causes the opening of a lactone ring in the molecule's structure.[1][6][7] However, the colored form can be thermally unstable, meaning it can revert to its colorless state or undergo degradation at elevated temperatures, limiting its application in environments where sustained color is required.[8][9]

Q2: What is the primary mechanism of thermal degradation for the colored form of fluoran leuco dyes like this compound?

A2: The primary "degradation" pathway for the colored form of many leuco dyes at elevated temperatures is a thermal reversion to the colorless, closed-ring lactone structure.[1][7] In addition to this reversible change, irreversible degradation can also occur under prolonged thermal stress, often involving oxidation or other chemical reactions that permanently destroy the chromophore.[1] Factors such as the presence of oxygen, moisture, and the surrounding chemical environment can influence the rate and type of degradation.[1]

Q3: What are the general strategies to enhance the thermal stability of the colored form of this compound?

A3: Several strategies can be employed to improve the thermal stability of the colored form of fluoran leuco dyes:

  • Microencapsulation: Encasing the dye in a protective polymer shell can shield it from environmental factors like oxygen and reactive chemicals, thereby improving its stability.[10]

  • Incorporation into a Polymer Matrix: Dispersing the dye within a suitable polymer matrix can restrict molecular motion and interactions that lead to degradation. The choice of polymer is crucial, as its polarity and rigidity can affect the dye's stability.[11][12]

  • Use of Stabilizers and Developers:

    • Developers: Acidic compounds (developers) are often required to induce and stabilize the colored form of the leuco dye.[13]

    • Antioxidants: Adding antioxidants can help prevent oxidative degradation of the dye.[14][15]

    • Stabilizers: Other stabilizing agents can prevent the dye from reverting to its colorless form.[13]

Q4: How does the choice of polymer matrix affect the thermal stability of this compound?

A4: The polymer matrix plays a significant role in the stability of the incorporated dye. A dense polymer matrix can act as a barrier, limiting the diffusion of oxygen and other small molecules that can cause degradation.[16] The rigidity of the matrix can also physically hinder the conformational changes required for the dye to revert to its colorless form. Furthermore, the polarity of the polymer can influence the equilibrium between the colored and colorless states.[11]

Q5: Can antioxidants effectively improve the thermal stability of the colored form?

A5: Yes, antioxidants can be effective in mitigating the degradation of leuco dyes, particularly degradation caused by oxidation.[14] Hindered phenols and substituted diarylamines are examples of antioxidants that can be used.[14] They work by scavenging free radicals that can attack and destroy the dye molecule.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid fading of the black color at elevated temperatures. The colored form of this compound is reverting to its colorless leuco form due to thermal instability.* Incorporate a suitable developer: Ensure an acidic component is present to stabilize the open-ring colored form. Examples include bisphenol A and p-hydroxybenzoic acid esters.[8] * Microencapsulate the dye: Create a protective barrier around the dye to isolate it from the environment. * Embed in a rigid polymer matrix: Restrict the molecular motion required for the ring-closing reaction.
Color degradation (e.g., yellowing) instead of just fading to colorless. Irreversible chemical degradation of the dye molecule is occurring, possibly due to oxidation.* Add antioxidants: Incorporate antioxidants like hindered phenols or other radical scavengers into the formulation.[14] * Deoxygenate the system: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Inconsistent color stability between batches. * Variability in component ratios: Inconsistent amounts of dye, developer, or stabilizer. * Inhomogeneous mixing: Poor dispersion of the dye and additives within the matrix. * Contamination: Presence of impurities that accelerate degradation.* Standardize formulation: Precisely control the ratios of all components in the formulation. * Optimize mixing process: Ensure thorough and uniform dispersion of all components. * Use high-purity materials: Ensure all chemicals, including solvents and polymers, are of high purity.

Illustrative Quantitative Data

The following tables provide example data that might be obtained when evaluating the thermal stability of a fluoran leuco dye like this compound. Note: This is illustrative data for a generic fluoran dye and not experimental data for this compound.

Table 1: Effect of Stabilizers on the Half-life of the Colored Form at 80°C

FormulationStabilizerHalf-life (minutes)
ANone15
BDeveloper (Bisphenol A)45
CDeveloper + Antioxidant (BHT)75
DMicroencapsulated (Polyurea shell)120

Table 2: Color Stability (ΔE) after 24 hours at Different Temperatures

FormulationTemperature (°C)ΔE (Color Difference)
Polymer Film A502.5
Polymer Film A708.1
Polymer Film B (with HALS)501.8
Polymer Film B (with HALS)704.3

(Lower ΔE indicates better color stability)

Experimental Protocols

1. Protocol for Microencapsulation of this compound via Interfacial Polymerization

This protocol describes a general procedure for encapsulating a solution of this compound in a polyurea shell.

  • Materials:

    • This compound

    • Developer (e.g., bisphenol A)

    • Solvent for dye and developer (e.g., a high-boiling point ester)

    • Oil-soluble monomer (e.g., toluene (B28343) diisocyanate - TDI)

    • Water-soluble monomer (e.g., diethylenetriamine (B155796) - DETA)

    • Emulsifier (e.g., polyvinyl alcohol - PVA)

    • Deionized water

  • Procedure:

    • Prepare the Oil Phase: Dissolve this compound and the developer in the chosen solvent. Add the oil-soluble monomer (TDI) to this solution and mix until homogeneous.

    • Prepare the Aqueous Phase: Dissolve the emulsifier (PVA) in deionized water with gentle heating and stirring.

    • Emulsification: Add the oil phase to the aqueous phase while stirring at high speed to form an oil-in-water emulsion. The droplet size will determine the final microcapsule size.

    • Polymerization: Once a stable emulsion is formed, slowly add the water-soluble monomer (DETA) to the emulsion while continuing to stir. The polymerization reaction will occur at the oil-water interface, forming the polyurea shell.

    • Curing: Continue stirring for several hours at a slightly elevated temperature (e.g., 50-60°C) to ensure complete polymerization.

    • Isolation: The resulting microcapsules can be isolated by filtration or centrifugation, washed with deionized water, and dried.

2. Protocol for Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

This protocol outlines how to assess the thermal stability of a formulation containing this compound.

  • Objective: To determine the temperature at which the formulation begins to degrade and to quantify mass loss as a function of temperature.

  • Instrumentation: Thermogravimetric Analyzer (TGA).

  • Methodology:

    • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the dried formulation (e.g., polymer film with this compound, or dried microcapsules) into a TGA pan.

    • Instrument Setup: Purge the TGA furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass lost at different temperatures.

Visualizations

thermal_degradation_pathway A Colored Form of this compound (Open Lactone Ring) B Colorless Leuco Form (Closed Lactone Ring) A->B Thermal Reversion (Fading) C Irreversible Degradation Products A->C Oxidative/Thermal Decomposition (Color Change/Loss)

Caption: Hypothetical thermal degradation pathways for the colored form of this compound.

stabilization_strategies_workflow cluster_0 Core Strategies cluster_1 Additive Types A Microencapsulation (Polymer Shell) G Enhanced Thermal Stability of Colored this compound A->G B Polymer Matrix Incorporation B->G C Additive Formulation D Developers (e.g., Bisphenol A) C->D E Antioxidants (e.g., BHT, HALS) C->E F Stabilizers C->F C->G

Caption: Workflow of strategies to enhance the thermal stability of this compound.

experimental_workflow_thermal_analysis A Prepare this compound Formulation (e.g., in polymer film) B Sample Preparation for TGA/DSC (weighing, sealing pan) A->B C Thermal Analysis (TGA or DSC) B->C D Data Acquisition (Mass loss vs. Temp or Heat flow vs. Temp) C->D E Data Analysis (Determine degradation temperature, -enthalpy changes) D->E F Evaluate Thermal Stability E->F

References

Technical Support Center: Mitigating Humidity Effects on Carbonless Copy Paper with Black 305

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered when using carbonless copy paper featuring Black 305 dye, particularly in environments with fluctuating humidity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in carbonless copy paper?

A1: this compound is a fluoran-based leuco dye that acts as a color former in carbonless and thermal paper systems.[1] In its unreacted state, the dye is colorless. Carbonless copy paper consists of a top sheet coated on its back (CB) with microcapsules containing this compound dissolved in a solvent, and a bottom sheet coated on its front (CF) with a developer, such as clay or phenolic resin.[2][3] When pressure from writing or printing is applied, these microcapsules rupture, releasing the this compound dye. The dye then reacts with the developer on the CF sheet to produce a black image.[2]

Q2: How does humidity affect the performance of carbonless copy paper with this compound?

A2: Humidity can significantly degrade the performance of carbonless copy paper. High humidity can lead to:

  • Poor or Faded Image Development: Moisture can degrade the chemical coatings on the CB and CF sheets, reducing the reactivity between the this compound dye and the developer.[4][5] This results in a faint or incomplete image transfer.

  • Paper Curling and Sticking: Paper fibers absorb moisture from the air, causing the paper to swell, curl, and stick together. This can lead to paper jams and misfeeds in printers.

  • Premature Color Formation ("Precolor"): Excessive moisture can potentially compromise the integrity of the microcapsules, leading to premature leakage of the this compound dye and unwanted coloration on the paper. The addition of wax emulsions to the coating formulation can help create a barrier against moisture.[6][7]

  • Coating Delamination: High humidity can weaken the bond between the paper substrate and its chemical coatings, potentially leading to delamination.[8]

Q3: What are the ideal environmental conditions for storing and using carbonless copy paper?

A3: To ensure optimal performance, it is recommended to store and use carbonless copy paper in a climate-controlled environment. The ideal conditions are:

  • Relative Humidity: 35-55%

  • Temperature: 68-76°F (20-24°C)

Q4: Can I use any type of pen or printer with carbonless copy paper?

A4: For optimal image transfer, it is crucial to use a writing instrument or printer that applies sufficient pressure to rupture the microcapsules. A ballpoint pen is generally effective for manual forms. For printing, an impact (dot-matrix) printer is traditionally used. While some carbonless papers are designed for laser printers, it's essential to verify compatibility, as the heat from the fuser unit can sometimes interact with the chemical coatings.[9]

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during experiments with carbonless copy paper and this compound.

Issue 1: Faint, Incomplete, or No Image Transfer
Possible Cause Troubleshooting Steps
High Humidity 1. Measure the relative humidity of the experimental area using a hygrometer.2. If humidity is above 55%, use a dehumidifier to lower it to the optimal range (35-55%).3. Acclimatize the carbonless paper to the controlled environment for at least 24 hours before use.
Low Humidity 1. If humidity is below 35%, use a humidifier to increase it to the optimal range.2. Low humidity can make the paper brittle and the microcapsules less likely to rupture evenly.
Insufficient Pressure 1. For handwritten applications, ensure firm and even pressure with a ballpoint pen.2. For impact printers, check the print head pressure settings and increase if necessary.3. If using a non-impact printer, verify that the paper is specifically designed for that technology.
Improper Paper Orientation 1. Carbonless paper sets are collated in a specific order (CB, CFB, CF). Ensure the sheets are correctly oriented so the CB and CF coatings face each other.
Expired or Improperly Stored Paper 1. Check the manufacturing date of the paper. Prolonged storage, especially in poor conditions, can degrade the chemical coatings.[4]2. Always store paper in its original, moisture-proof packaging until ready for use.
Issue 2: Paper Jams, Curling, or Sticking
Possible Cause Troubleshooting Steps
High Humidity 1. As with image transfer issues, control the ambient humidity to be within the 35-55% range.2. Store paper flat in a dry, cool place and in its original packaging to prevent moisture absorption.
Paper Acclimatization 1. Before use, allow the paper to acclimate to the temperature and humidity of the printing or experimental environment for at least 24 hours. This minimizes dimensional changes in the paper.
Static Electricity (Low Humidity) 1. In very dry conditions (below 35% RH), static electricity can cause sheets to stick together. Use a humidifier to increase moisture in the air.2. Anti-static brushes or devices on printing equipment can also help.
Issue 3: Unwanted Smudging or "Precolor"
Possible Cause Troubleshooting Steps
Excessive Humidity or Direct Water Contact 1. Protect the paper from any direct contact with liquids.2. Maintain humidity within the recommended range to prevent the breakdown of microcapsules.
Excessive Pressure During Handling or Storage 1. Avoid placing heavy objects on top of carbonless paper stacks, as this can cause premature rupturing of the microcapsules.2. Handle the paper carefully to prevent unintentional pressure marks.
Chemical Contamination 1. Ensure the paper does not come into contact with solvents, oils, or other chemicals that could react with the dye or developer coatings.

Quantitative Data Summary

The following table summarizes the key environmental parameters for optimal performance of carbonless copy paper.

ParameterRecommended RangePotential Issues Outside Range
Relative Humidity 35 - 55%<35%: Paper becomes brittle, static buildup, potential for incomplete image transfer.>55%: Paper curling, sticking, poor image quality, potential for precolor.
Temperature 68 - 76°F (20 - 24°C)High Temps: Can accelerate the degradation of chemical coatings.

Experimental Protocols

Protocol 1: Evaluating the Effect of Humidity on Image Intensity

Objective: To quantify the impact of varying relative humidity levels on the image intensity produced on carbonless copy paper with this compound.

Materials:

  • Carbonless copy paper (2-part, CB/CF) featuring this compound dye.

  • Environmental chamber with controllable temperature and humidity.

  • Impact testing device capable of applying a consistent force (e.g., a modified universal testing machine or a dedicated impact tester).

  • Densitometer or a flatbed scanner with image analysis software (e.g., ImageJ).

  • Hygrometer and thermometer.

Methodology:

  • Sample Preparation: Cut the carbonless paper into uniform sample sizes (e.g., 5 cm x 5 cm).

  • Conditioning: Place sets of samples in the environmental chamber at a constant temperature (e.g., 22°C) and at different relative humidity levels (e.g., 30%, 45%, 60%, 75%, 90%). Allow the samples to equilibrate for 24 hours.

  • Image Formation: a. For each humidity level, place a CB/CF paper pair in the impact testing device. b. Apply a standardized pressure/impact to a specific area of the paper to create an image. Ensure the force is consistent for all samples.

  • Image Analysis: a. Immediately after image formation, measure the optical density of the imaged area using a densitometer. b. Alternatively, scan the samples at a high resolution (e.g., 600 dpi) and use image analysis software to measure the mean grayscale value of the imaged area.

  • Data Analysis: Plot the average optical density or grayscale value against the relative humidity to determine the relationship.

Visualizations

Carbonless_Copy_Paper_Mechanism cluster_CB CB Sheet (Coated Back) cluster_CF CF Sheet (Coated Front) Microcapsules Microcapsules (containing this compound dye) Ruptured_Capsules Ruptured Microcapsules (Release this compound) Microcapsules->Ruptured_Capsules Rupture Developer Developer Coating (e.g., Clay, Phenolic Resin) Image Black Image Developer->Image Forms Pressure Pressure Pressure->Microcapsules Applied Force Ruptured_Capsules->Developer Dye Reacts With

Caption: Mechanism of image formation in carbonless copy paper.

Troubleshooting_Workflow Start Imaging Issue (e.g., Faint Image) Check_Humidity Humidity in 35-55% Range? Start->Check_Humidity Adjust_Humidity Use Dehumidifier/ Humidifier Check_Humidity->Adjust_Humidity No Check_Pressure Sufficient Pressure? Check_Humidity->Check_Pressure Yes Acclimatize_Paper Acclimatize Paper for 24 hours Adjust_Humidity->Acclimatize_Paper Acclimatize_Paper->Check_Pressure Increase_Pressure Increase Pen Pressure or Printer Setting Check_Pressure->Increase_Pressure No Check_Orientation Correct Paper Orientation? Check_Pressure->Check_Orientation Yes Increase_Pressure->Check_Orientation Reorient_Paper Correct Sheet Order (CB/CF) Check_Orientation->Reorient_Paper No Check_Paper_Age Paper Within Shelf Life? Check_Orientation->Check_Paper_Age Yes Reorient_Paper->Check_Paper_Age Replace_Paper Use New Paper Stock Check_Paper_Age->Replace_Paper No Resolved Issue Resolved Check_Paper_Age->Resolved Yes Replace_Paper->Resolved

Caption: Troubleshooting workflow for poor image quality.

References

reducing background coloration in thermal paper containing Black 305

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Reducing Background Coloration in Formulations Containing Black 305

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development who are working with thermal paper formulations containing the leuco dye this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of background coloration in thermal paper?

A1: Background coloration, or fogging, is the premature development of color in the unprinted areas of the thermal paper.[1] This phenomenon stems from the unintended reaction between the leuco dye (e.g., this compound) and the developer within the heat-sensitive layer.[2] This reaction, which is supposed to be triggered by the localized heat from a thermal print head, can be initiated by ambient environmental conditions.[2][3]

Q2: What are the primary components of a thermal paper's active layer?

A2: The active layer of thermal paper is a complex mixture of chemicals designed to produce a stable image upon heating. The core components include:

  • Leuco Dye (Color Former): An initially colorless chemical, such as this compound (a fluoran (B1223164) dye), that develops color when it reacts with a developer.[4][5][6]

  • Developer (Co-reactant): An acidic compound (e.g., bisphenols) that donates a proton to the leuco dye upon heating, causing it to change to its colored form.[7][8][9][10]

  • Sensitizer (B1316253): A substance with a lower melting point that acts as a solvent when heated, facilitating the mixing of the dye and developer and optimizing the color-formation temperature.[4][7][8][9]

  • Stabilizer: A compound added to the formulation to prevent the premature reaction of the dye and developer and to inhibit the fading of the printed image over time.[4][7][11][12]

Q3: How does this compound function as a leuco dye?

A3: this compound is a fluoran-based leuco dye that exists in a colorless, non-conjugated form.[5] In this state, a part of the molecule, often a lactone ring, is closed.[13][14] When heat is applied in the presence of an acidic developer, the developer donates a proton, causing this ring to open.[9][13][15] This structural change creates an extended conjugated system within the molecule, which allows it to absorb visible light and thus appear colored (in this case, black).[13][14][15]

Q4: Can the choice of developer impact background coloration?

A4: Yes, the choice of developer is critical. Developers are weakly acidic, and their reactivity and acidity can influence the stability of the thermal paper.[9][16] A developer that is too acidic or reactive at ambient temperatures can lead to a higher propensity for background discoloration.[16] Common developers include Bisphenol A (BPA) and Bisphenol S (BPS).[7][8] The selection of a developer must balance color development performance with storage stability.[9]

Q5: What is the role of a protective topcoat?

A5: Many high-quality thermal papers include a protective topcoat.[4][10][17] This layer serves as a barrier to shield the sensitive thermal layer from environmental factors that can cause both background coloration and fading of the printed image.[3][4][17] It provides resistance against UV light, moisture, oils, and plasticizers.[3][4][17]

Troubleshooting Guide: Background Coloration

This guide provides a systematic approach to diagnosing and mitigating background coloration issues in your thermal paper formulations containing this compound.

Issue: Unwanted background color appears on the thermal paper before printing.

This issue is typically caused by environmental factors or instability in the chemical formulation.

Step 1: Evaluate Environmental Storage and Handling Conditions

Improper storage is a leading cause of premature color development.[18][19][20]

  • Hypothesis: The thermal paper is being exposed to excessive heat, humidity, or UV light.

  • Action: Review your storage and handling protocols. Ensure that the paper is stored in a cool, dark, and dry environment.[19][21] Refer to the table below for recommended conditions.

ParameterRecommended RangeRationale
Temperature Below 25°C (77°F)High temperatures can prematurely activate the thermal coating.[18][20][22] Prolonged exposure to temperatures as low as 60°C can cause gradual darkening.[23]
Relative Humidity 45% - 65%High humidity can soften the coating, making it more susceptible to chemical reactions and discoloration.[18][20][24]
Light Exposure MinimalUV light from sunlight or fluorescent lamps can degrade the chemical coating, leading to discoloration and fading.[3][18][19][24]

Step 2: Assess for Chemical Contamination

Exposure to certain chemicals can trigger the color-forming reaction.

  • Hypothesis: The paper surface is coming into contact with reactive chemicals.

  • Action: Identify and eliminate potential sources of contamination. Common culprits include:

    • Plasticizers (e.g., from PVC folders or binders)[3][18]

    • Oils and fats (e.g., from handling with bare hands)[3][18][24]

    • Solvents and cleaning agents[18][24]

Step 3: Analyze the Thermal Paper Formulation

If environmental factors are ruled out, the issue may lie within the chemical composition of the thermal layer.

  • Hypothesis 1: Inadequate Stabilization. The stabilizer system may be insufficient to prevent the premature reaction of this compound with the developer.

    • Action: Experiment with different types or concentrations of stabilizers. Stabilizers work by inhibiting the recrystallization of the dyes and preventing them from reacting with the developer at ambient temperatures.[7][11][12]

  • Hypothesis 2: Sensitizer Melting Point is Too Low. The sensitizer may be melting or facilitating the reaction at a temperature too close to the storage or transport conditions.

    • Action: Evaluate sensitizers with slightly higher melting points. The sensitizer is designed to melt and act as a solvent for the dye and developer, so its thermal properties are critical.[4][9]

  • Hypothesis 3: Developer Reactivity. The chosen developer may be too reactive for the intended application and storage life of the paper.

    • Action: Test alternative developers. The acidity and structure of the developer play a key role in the stability of the unreacted leuco dye.[9][16]

Experimental Protocols

Protocol 1: Accelerated Aging Test for Background Stability

This protocol is designed to assess the stability of a thermal paper formulation against background coloration under simulated stress conditions.

Objective: To quantify the development of background color in a thermal paper formulation when exposed to elevated temperature and humidity over time.

Materials:

  • Experimental thermal paper samples coated with the this compound formulation.

  • Control thermal paper sample with a known stable formulation.

  • Environmental chamber capable of maintaining constant temperature and humidity.

  • Spectrophotometer or colorimeter for measuring paper whiteness or optical density.

  • Sealed, opaque bags for sample storage.

Methodology:

  • Sample Preparation: Cut at least three replicate samples from each experimental formulation and the control paper. A standard size of 5 cm x 5 cm is recommended.

  • Initial Measurement: Measure the initial whiteness (L* value) or optical density of each sample using the spectrophotometer. This will serve as the baseline (T=0).

  • Conditioning: Place one set of replicates for each formulation into the environmental chamber set to the desired stress conditions (e.g., 60°C and 85% Relative Humidity).

  • Incubation: Leave the samples in the chamber for a predetermined period (e.g., 24, 48, 72, and 144 hours).

  • Data Collection: At each time point, remove a set of samples from the chamber. Allow them to equilibrate to ambient conditions (e.g., 23°C, 50% RH) for at least 1 hour in a dark environment.

  • Final Measurement: Measure the final whiteness or optical density of each sample.

  • Analysis: Calculate the change in whiteness or the increase in optical density for each formulation at each time point. Compare the performance of the experimental formulations against the control. A smaller change indicates better stability against background coloration.

Visualizations

Chemical Reaction Pathway for Color Formation

G cluster_0 Initial State (Colorless) cluster_1 Activation cluster_2 Reaction Cascade cluster_3 Final State (Colored) Black305_Leuco This compound (Leuco Form) Closed Ring Structure Reaction Proton Transfer from Developer to Dye Developer Acidic Developer (e.g., BPA, BPS) Sensitizer Sensitizer Melt Sensitizer Melts, Forms Solvent Phase Sensitizer->Melt Heat Heat (from Thermal Head) Heat->Melt Triggers Melt->Reaction Facilitates Black305_Colored This compound (Colored Form) Open Ring, Conjugated System Reaction->Black305_Colored Results in

Caption: The color formation mechanism in thermal paper.

Troubleshooting Workflow for Background Coloration

G cluster_env Environmental Factors cluster_form Formulation Components Start Issue Detected: Background Coloration Env_Check Step 1: Evaluate Environmental Conditions Start->Env_Check Chem_Check Step 2: Assess for Chemical Contamination Env_Check->Chem_Check Environment OK Heat High Temperature? Env_Check->Heat Solution_Env Solution: Control Storage Conditions (Cool, Dark, Dry) Env_Check->Solution_Env Issue Found Form_Check Step 3: Analyze Formulation Stability Chem_Check->Form_Check No Contamination Stabilizer Inadequate Stabilizer? Form_Check->Stabilizer Solution_Form Solution: Reformulate (Adjust Stabilizer, Sensitizer, or Developer) Form_Check->Solution_Form Humidity High Humidity? Light UV Light Exposure? Sensitizer Sensitizer M.P. Too Low? Developer Developer Too Reactive?

Caption: A logical workflow for diagnosing background coloration.

References

Validation & Comparative

A Comparative Analysis of Black 305 and Other Black Leuco Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Leuco dyes, chemical compounds that can switch between a colored and a colorless state, are integral to a variety of applications, from thermal paper and carbonless copy paper to advanced sensor technologies. Among these, black leuco dyes are of particular interest for their high contrast and broad applicability. This guide provides a comparative analysis of Black 305, a widely used fluoran-based leuco dye, with other common black leuco dyes, focusing on their performance characteristics and the experimental methodologies used for their evaluation.

Executive Summary

This guide delves into the chemical properties, performance metrics, and activation mechanisms of this compound in comparison to other commercially available black leuco dyes such as S-205 and ETAC. Through a review of available data and established experimental protocols, we aim to provide a comprehensive resource for professionals selecting a black leuco dye for their specific application. The key performance indicators examined include color intensity, activation temperature, stability, and lightfastness.

Introduction to Black Leuco Dyes

Leuco dyes are organic compounds that exist in a colorless or faintly colored state and develop a strong color upon a specific chemical or physical stimulus.[1] This transformation is often a reversible process.[2] In the case of fluoran (B1223164) leuco dyes like this compound, the colorless form is a lactone, which undergoes ring-opening in the presence of an acidic developer to form a highly conjugated, colored zwitterionic structure.[3] This reaction can be triggered by heat (thermochromism), pressure (piezocromism), or changes in pH (halochromism).

The primary application for many black leuco dyes, including this compound, is in thermal and carbonless paper products such as receipts, tickets, and labels.[4] The choice of a specific leuco dye depends on the desired performance characteristics, including the intensity of the black color, the speed of color development, and the stability of the developed image.

Comparative Data of Black Leuco Dyes

While direct, publicly available, side-by-side comparative studies with extensive quantitative data for this compound, S-205, and ETAC are limited, we can compile and infer their properties from technical data sheets and related scientific literature. The following table summarizes the key characteristics of these common black leuco dyes.

PropertyThis compoundS-205ETAC
Chemical Class FluoranFluoranFluoran
CAS Number 129473-78-5[5]70516-41-5[5]59129-79-2[5]
Molecular Formula C37H40N2O3[4]C34H36N2O3[6]Not readily available
Melting Point (°C) 181-182[4]Not readily availableNot readily available
λmax (nm) in colored state 435, 588[4]Not readily availableNot readily available
Primary Applications Thermal & Carbonless Paper[4]Thermal & Pressure Sensitive Paper[6]Thermal & Carbonless Paper[5]

Note: The performance of these dyes is highly dependent on the complete formulation, including the developer, sensitizer (B1316253), and binder used.

Experimental Protocols for Performance Evaluation

To conduct a rigorous comparative analysis of black leuco dyes, a set of standardized experimental protocols is essential. The following methodologies are fundamental for evaluating their key performance characteristics.

Colorimetric Analysis (CIELAB)

The color intensity and shade of the developed leuco dye can be quantified using a spectrophotometer or colorimeter to measure the CIELAB color space values (L, a, b*).[7]

Experimental Protocol:

  • Sample Preparation: Prepare a coating formulation containing the leuco dye, a developer (e.g., Bisphenol A), a sensitizer (e.g., a long-chain fatty acid ester), and a binder (e.g., polyvinyl alcohol) in a suitable solvent.[8]

  • Coating: Apply the formulation onto a standardized paper substrate using a wire-wound bar to ensure a uniform coating thickness.[9]

  • Color Development:

    • For Thermal Dyes: Use a thermal tester or a heated platen at a controlled temperature and time to induce color change.

    • For Pressure-Sensitive Dyes: Apply a standardized pressure using a calibrated press.

  • Measurement: Use a spectrophotometer to measure the reflectance spectrum of the developed color. Convert the spectral data to CIELAB values (L, a, b). L represents lightness (0 for black, 100 for white), a* represents the red-green axis, and b* represents the yellow-blue axis.[10] A lower L* value indicates a more intense black color.

Lightfastness Testing

Lightfastness is a critical parameter for applications where the developed image is exposed to light over extended periods. The ISO 105-B02 standard provides a methodology for assessing color fastness to artificial light.[11][12][13]

Experimental Protocol:

  • Sample Preparation: Prepare and develop the leuco dye samples as described in the colorimetric analysis protocol.

  • Exposure: Expose the samples to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity as specified in ISO 105-B02.[13]

  • Evaluation: Assess the change in color of the exposed samples against a set of blue wool references (a scale from 1 to 8, where 8 is the highest lightfastness). The lightfastness rating is determined by comparing the fading of the sample to the fading of the blue wool references.[14] The color change can also be quantified by measuring the change in CIELAB values (ΔE*).

Stability Analysis

The stability of the developed color over time and under various environmental conditions is crucial for the longevity of the recorded information.

Experimental Protocol:

  • Sample Preparation: Prepare and develop the leuco dye samples.

  • Aging Conditions: Store the samples under different conditions, such as elevated temperature, high humidity, and darkness.

  • Evaluation: Periodically measure the CIELAB values of the samples to monitor any changes in color over time. A smaller change in ΔE* indicates higher stability.

Activation Mechanism and Signaling Pathway

The color-forming reaction of fluoran leuco dyes like this compound is a well-understood acid-base reaction. The following diagram illustrates the general mechanism.

Leuco_Dye_Activation Leuco_Dye Leuco Dye (Colorless) Lactone Ring Closed Protonation Protonation of Lactone Ring Leuco_Dye->Protonation Developer Developer (Acidic) Developer->Protonation Heat_Pressure Heat or Pressure Heat_Pressure->Protonation facilitates interaction Ring_Opening Lactone Ring Opening Protonation->Ring_Opening Colored_Dye Colored Dye (Zwitterionic Form) Extended Conjugation Ring_Opening->Colored_Dye Experimental_Workflow Start Start: Select Black Leuco Dyes (e.g., this compound, S-205, ETAC) Formulation Prepare Coating Formulations (Standardized Developer, Sensitizer, Binder) Start->Formulation Coating Coat Standard Substrate (e.g., Paper) Formulation->Coating Development Induce Color Development (Controlled Heat or Pressure) Coating->Development Colorimetric Colorimetric Analysis (CIELAB L*a*b*) Development->Colorimetric Lightfastness Lightfastness Testing (ISO 105-B02) Development->Lightfastness Stability Stability Analysis (Aging Studies) Development->Stability Data_Analysis Comparative Data Analysis Colorimetric->Data_Analysis Lightfastness->Data_Analysis Stability->Data_Analysis Conclusion Conclusion: Select Optimal Leuco Dye for Application Data_Analysis->Conclusion

References

A Comparative Performance Analysis of Black 305 and ODB-2 Leuco Dyes in Thermal Paper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance characteristics of two common black leuco dyes used in thermal paper applications, supported by experimental data and standardized testing protocols.

In the realm of thermal printing, the quality and durability of the generated image are paramount. The choice of leuco dye, a core component in the thermal coating of the paper, plays a pivotal role in determining the performance of the final product. This guide provides a comprehensive comparison of two widely used black fluoran (B1223164) leuco dyes: Black 305 and ODB-2. The following analysis, based on available industry data and standardized testing methodologies, will assist researchers and professionals in selecting the optimal dye for their specific thermal paper applications.

Chemical and Physical Properties

Both this compound and ODB-2 are classified as fluoran dyes, which are known for producing a black image upon thermal activation.[1] While they share a common chemical backbone, their distinct molecular structures lead to differences in performance. A summary of their key physical properties is presented below.

PropertyThis compoundODB-2Reference(s)
Chemical Classification FluoranFluoran[2][3]
Molecular Formula C37H40N2O3C35H36N2O3[2][4]
Molecular Weight 560 g/mol 532 g/mol [2][4]
Melting Point 181-182 °C182-185 °C[2][4]
Appearance White or off-white powderWhite to off-white powder[4][5]

Performance Evaluation

Performance ParameterThis compound (Anticipated Performance)ODB-2 (Reported Performance)Reference(s)
Image Density HighIntense black image[1][4]
Light Stability GoodGood light stability[1][3]
Heat Stability GoodExcellent image stability[1][4]
Water Resistance ModerateGood[6]
Dynamic Sensitivity StandardHigh thermal sensitivity[4]

Note: The performance of a leuco dye is highly dependent on the complete thermal paper formulation, including the developer, sensitizer, and binder used.[7] The values presented here are for general comparison.

Experimental Protocols

To provide a framework for the quantitative evaluation of these dyes, the following are detailed methodologies for key experiments based on established industry standards, such as those from ASTM and ISO.[8][9][10]

Image Density Measurement

Objective: To quantify the darkness of the printed image.

Methodology:

  • Prepare thermal paper samples coated with formulations containing this compound and ODB-2, respectively. All other components of the formulation (developer, sensitizer, binder) should be identical.

  • Print a solid black pattern on each sample using a standardized thermal printer under controlled conditions (e.g., as per ASTM F1320).[8]

  • Measure the optical density of the printed area using a reflection densitometer.

  • Record the average and standard deviation of at least five measurements for each dye.

Light Stability (Lightfastness) Test

Objective: To assess the resistance of the printed image to fading when exposed to light.

Methodology:

  • Use the printed samples from the image density test.

  • Measure the initial optical density of the printed areas.

  • Expose the samples to a controlled light source (e.g., a xenon arc lamp) for a specified duration, following a standard protocol such as ASTM F1721 (though withdrawn, its principles are still relevant).[9]

  • After exposure, measure the final optical density of the printed areas.

  • Calculate the percentage of image density loss.

Heat Stability Test

Objective: To evaluate the resistance of the printed image to fading when exposed to elevated temperatures.

Methodology:

  • Use the printed samples from the image density test.

  • Measure the initial optical density of the printed areas.

  • Place the samples in a temperature-controlled oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • After heat exposure, allow the samples to cool to room temperature and then measure the final optical density.

  • Calculate the percentage of image density loss.

Water Resistance Test

Objective: To determine the stability of the printed image when exposed to water.

Methodology:

  • Use the printed samples from the image density test.

  • Measure the initial optical density of the printed areas.

  • Immerse the samples in deionized water for a specified duration (e.g., 1 hour).

  • Gently blot the samples dry and allow them to air dry completely.

  • Measure the final optical density of the printed areas.

  • Calculate the percentage of image density loss.

Dynamic Sensitivity Test

Objective: To assess the thermal response of the paper at different energy levels, simulating various printing speeds.

Methodology:

  • Utilize a specialized dynamic thermal response tester or a thermal printer with adjustable energy settings (as described in ASTM F1444-00).[11][12]

  • Print a series of patterns on the thermal paper samples at varying energy levels (pulse widths).

  • Measure the optical density of each printed pattern.

  • Plot a graph of optical density versus energy level to generate a sensitivity curve for each dye. A steeper curve indicates higher sensitivity.

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes involved, the following diagrams are provided in DOT language.

Thermal_Imaging_Mechanism cluster_0 Thermal Paper Coating (Before Heating) cluster_1 Thermal Printing Process cluster_2 Image Formation (After Heating) LeucoDye Leuco Dye (e.g., this compound or ODB-2) Colorless Form Heat Heat from Thermal Head Developer Developer (Acidic) Sensitizer Sensitizer ColoredDye Colored Dye (Black Image) Heat->ColoredDye Melting and Reaction

Caption: Thermal Imaging Mechanism.

Experimental_Workflow cluster_stability Stability Tests start Start: Prepare Thermal Paper Samples (this compound vs. ODB-2 Formulations) print Print Standardized Patterns (ASTM F1320) start->print initial_od Measure Initial Optical Density print->initial_od light_test Light Exposure (e.g., Xenon Arc) initial_od->light_test heat_test Heat Exposure (e.g., 60°C for 24h) initial_od->heat_test water_test Water Immersion (e.g., 1 hour) initial_od->water_test sensitivity_test Dynamic Sensitivity Test (ASTM F1444-00) initial_od->sensitivity_test final_od Measure Final Optical Density light_test->final_od heat_test->final_od water_test->final_od calculate Calculate % Image Density Loss final_od->calculate end End: Compare Performance Data calculate->end sensitivity_curve Generate Sensitivity Curve sensitivity_test->sensitivity_curve sensitivity_curve->end

References

A Comparative Guide to the Analytical Quantification of Black 305

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of Black 305, a fluoran (B1223164) leuco dye. Due to the limited availability of validated methods specifically for this compound (CAS No. 129473-78-5; Molecular Formula: C37H40N2O3), this document presents methodologies validated for structurally analogous compounds, namely spirolactone and other fluoran dyes. The experimental protocols and performance data herein are adapted from published studies on these similar molecules and are intended to serve as a robust starting point for the development and validation of a specific quantitative method for this compound.

Overview of Potential Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV-Visible detection and UV-Visible Spectrophotometry are the most promising techniques for the quantification of this compound. These methods are widely used for the analysis of dyes and other chromophoric compounds in various matrices, offering a balance of sensitivity, specificity, and accessibility.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of two potential analytical methods for the quantification of this compound, based on data from structurally similar compounds.

ParameterMethod 1: HPLC-UVMethod 2: UV-Visible Spectrophotometry
Principle Chromatographic separation followed by UV detection.Direct measurement of light absorbance.
Instrumentation HPLC system with a UV detectorUV-Visible Spectrophotometer
Linearity (r²) >0.999>0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (%RSD) < 2%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Key Advantages High specificity, suitable for complex matrices.Simple, rapid, and cost-effective.
Potential Challenges Requires more complex instrumentation and longer analysis time.Prone to interference from other absorbing species in the sample matrix.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a validated method for a structurally similar spiro[isobenzofuran-xanthen]-dione.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Visible detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is recommended to ensure good peak shape and resolution. A starting gradient could be 60% acetonitrile, increasing to 95% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound in its colored form. A wavelength maximum around 580-600 nm is expected for similar black fluoran dyes.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to approximately 150% of the expected sample concentration.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, dissolution in the mobile phase followed by filtration through a 0.45 µm filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup step might be necessary to remove interfering substances.

4. Validation Parameters (Based on Analogs):

  • Linearity: A linear relationship between peak area and concentration is expected over the calibration range with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by spike-recovery studies at three concentration levels, with expected recoveries between 98% and 102%.

  • Precision: Assessed by analyzing replicate preparations of a standard solution, with a relative standard deviation (%RSD) of less than 2%.

Method 2: UV-Visible Spectrophotometry

This protocol is based on validated methods for the quantification of spironolactone, a compound with a similar spirolactone core.

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

2. Method Parameters:

  • Solvent: A suitable organic solvent in which this compound is stable in its colored form. Acidification of a polar organic solvent (e.g., ethanol (B145695) with a trace amount of a non-interfering acid) will likely be required to develop the color.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (in its colored form) from 400 to 800 nm. The λmax is expected to be in the 580-600 nm range.

  • Blank: The solvent used for sample and standard preparation.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the solvent to achieve a concentration within the calibration range. Filtration may be necessary if the sample contains particulates.

4. Validation Parameters (Based on Analogs):

  • Linearity: A linear relationship between absorbance and concentration is expected, with a correlation coefficient (r²) > 0.999.[1]

  • Accuracy: Determined by the standard addition method, with expected recoveries between 99% and 101%.[1]

  • Precision: Evaluated by repeated measurements of a single sample, with a %RSD of less than 2%.[1]

  • LOD and LOQ: The limit of detection was found to be 0.5 µg/ml and the limit of quantification was 1.4 µg/ml for a similar compound.[1]

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_documentation 3. Documentation & Implementation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPLC or UV-Vis) Define_Purpose->Select_Method Develop_Protocol Develop Draft Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP Routine_Use Implement for Routine Analysis SOP->Routine_Use Signaling_Pathway Black_305_Leuco This compound (Colorless) Black_305_Colored This compound (Colored) Black_305_Leuco->Black_305_Colored Ring Opening Black_305_Colored->Black_305_Leuco Ring Closing Acid_Developer Acidic Environment Acid_Developer->Black_305_Leuco Heat_Solvent Heat or Solvent Heat_Solvent->Black_305_Colored

References

Misunderstanding of "Black 305" Application Prevents Fulfillment of Request

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the product "Black 305" reveals a fundamental disconnect with the requested topic of a comparison guide on its cross-reactivity with acidic developers for a scientific audience. The user's request is based on a misunderstanding of the nature and application of this compound, making the creation of the specified content impossible and irrelevant to the intended audience of researchers, scientists, and drug development professionals.

Initial research confirms that This compound is a chemical compound, specifically a fluoran-based leuco dye with the chemical formula C37H40N2O3.[1][2] Its primary and intended application is as a color former in the manufacturing of carbonless and thermal paper products .[1] In these systems, an acidic component, referred to as a "developer," triggers a chemical reaction that causes the dye to change from a colorless to a black state, forming an image.

The term "acidic developers" in this context refers to acidic clays (B1170129) or phenolic resins coated onto the paper, not to acidic solutions or reagents typically used in biological or chemical research settings. The "cross-reactivity" would therefore describe the performance of the dye with different paper coating formulations, a topic pertinent to the paper and ink industry, not to the fields of life sciences or drug development.

There is no evidence to suggest that this compound is used as a biological stain, a diagnostic reagent, or in any application relevant to drug discovery and development. The product is not designed or marketed for use by researchers, scientists, or drug development professionals.

Consequently, a comparison guide on the "cross-reactivity of this compound with various acidic developers" would be misleading and of no practical value to the specified audience. The experimental data and protocols would pertain to paper and printing technology and would not align with the interests or expertise of the intended readers.

Due to this core misunderstanding of the product's application, it is not feasible to generate the requested comparison guide. Providing such a document would be irresponsible and would misrepresent the function of this compound. We recommend that the user verify the identity and application of the product of interest for their research needs.

References

Navigating the Black: A Comparative Guide to Leuco Dye Alternatives for High-Sensitivity Thermal Paper

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing high-sensitivity thermal paper, the choice of leuco dye is a critical factor influencing image quality, stability, and overall performance. This guide provides a comprehensive comparison of alternatives to the commonly used Black 305, supported by available technical data and standardized experimental protocols.

In the intricate world of thermal printing, the development of a crisp, stable, and enduring image hinges on the precise chemistry of the thermal coating. At the heart of this process lies the leuco dye, a colorless compound that undergoes a transformation to produce a visible image upon heating. This compound has long been a staple in this field, but a range of alternatives offers varying performance characteristics that may be better suited for specific applications. This guide delves into the key performance indicators of prominent black leuco dyes, outlines the methodologies for their evaluation, and illustrates the underlying chemical mechanisms.

Performance Comparison of Black Leuco Dyes

The selection of an appropriate leuco dye is a balance of desired performance characteristics. Key metrics include dynamic sensitivity (the speed of color development), static sensitivity (the temperature at which color development begins), optical density (the darkness of the image), and image stability under various environmental stressors. While direct, publicly available comparative studies with quantitative data across all alternatives are scarce, the following table summarizes the typical performance attributes of several alternatives to this compound based on technical descriptions and industry knowledge.

Leuco DyeChemical ClassTypical Performance Characteristics
This compound FluoranA widely used standard, offering a good balance of sensitivity and image stability.
ODB-2 FluoranKnown for its excellent image stability and high thermal sensitivity, producing intense black images.[1]
S-205 FluoranA common alternative with good overall performance.
ETAC FluoranOften used in applications requiring good light stability.
NIR BLACK 78 Divinyl PhthalideExhibits absorption in the near-infrared spectrum, making it suitable for specific scanning applications.[2]

The Chemistry of Color: Signaling Pathways in Thermal Paper

The color-forming process in thermal paper is a fascinating example of molecular engineering. It involves a signaling pathway triggered by heat, leading to a visible and stable image. The core components of this pathway are the leuco dye, a developer, and a sensitizer.

Thermal Paper Color Formation cluster_0 Initial State (Colorless) cluster_1 Heating Process cluster_2 Color Formation Leuco_Dye Leuco Dye (Lactone Ring Closed) Melted_State Melted Matrix Leuco_Dye->Melted_State melts Proton_Transfer Proton Transfer Leuco_Dye->Proton_Transfer accepts proton Developer Developer (Proton Donor) Developer->Melted_State melts Developer->Proton_Transfer donates proton Sensitizer Sensitizer Sensitizer->Melted_State melts at lower temp Heat Heat Heat->Melted_State initiates melting Melted_State->Proton_Transfer enables interaction Colored_Dye Colored Leuco Dye (Lactone Ring Open, Conjugated System) Proton_Transfer->Colored_Dye causes ring opening Image Stability Testing Workflow cluster_0 Sample Preparation cluster_1 Initial Measurement cluster_2 Accelerated Aging cluster_3 Final Measurement & Analysis Prepare_Samples Prepare Thermal Paper Samples Print_Test_Pattern Print Standard Test Pattern Prepare_Samples->Print_Test_Pattern Initial_OD Measure Initial Optical Density (OD) Print_Test_Pattern->Initial_OD Light_Exposure Light Exposure (e.g., ISO 18937) Initial_OD->Light_Exposure Heat_Exposure Heat Exposure (e.g., ISO 18936) Initial_OD->Heat_Exposure Humidity_Exposure Humidity Exposure (e.g., ISO 18946) Initial_OD->Humidity_Exposure Final_OD Measure Final Optical Density (OD) Light_Exposure->Final_OD Heat_Exposure->Final_OD Humidity_Exposure->Final_OD Calculate_Loss Calculate % OD Loss Final_OD->Calculate_Loss Compare_Results Compare Performance Calculate_Loss->Compare_Results

References

spectroscopic comparison of the colored forms of different fluoran dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise selection of chromogenic and fluorogenic compounds is critical. Fluoran (B1223164) dyes, a class of leuco dyes, are workhorses in applications ranging from thermal printing to biological imaging, prized for their ability to switch from a colorless to a vividly colored state. This guide provides an objective, data-driven comparison of the spectroscopic properties of different colored forms of fluoran dyes, offering a valuable resource for selecting the optimal dye for a given application.

The coloration of fluoran dyes is triggered by a structural change from their closed, non-conjugated leuco form to an open, highly conjugated zwitterionic or quinoidal form. This transformation is typically induced by an acidic environment, which protonates the lactone ring, causing it to open and extend the π-electron system, resulting in strong absorption in the visible spectrum.[1][2] This guide focuses on the spectroscopic characteristics of these colored forms.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for a selection of fluoran dyes, categorized by their perceived color in the activated state. All data corresponds to the dye in its colored form, typically achieved by dissolution in a solvent containing an acid catalyst.

Dye Name/TypeColorAbsorption Max (λmax) [nm]Molar Extinction Coefficient (ε) [M-1cm-1]Emission Max (λem) [nm]Quantum Yield (Φ)
Red Fluoran LD01Red6042.2 x 104Not ReportedNot Reported
Red Fluoran LD02Red6081.4 x 104Not ReportedNot Reported
Black Fluoran (e.g., S-205)BlackBroad (450, 590)Not ReportedNot ReportedNot Reported
Blue Fluoran (e.g., CVL)Blue~590-600Not ReportedNot ReportedNot Reported
Green FluoranGreenNot ReportedNot ReportedNot ReportedNot Reported

Signaling Pathway of Color Formation

The fundamental mechanism of color change in fluoran dyes involves the reversible opening and closing of a lactone ring. In the presence of an acid (proton donor), the lactone ring of the colorless fluoran dye is opened, leading to the formation of a highly conjugated, colored species. This process is reversible, and the removal of the acidic environment allows the ring to close, returning the dye to its colorless state.

Color_Formation Colorless Colorless Fluoran Dye (Leuco Form, Closed Ring) Colored Colored Fluoran Dye (Open Ring, Conjugated) Colorless->Colored Protonation Colored->Colorless Deprotonation Deprotonation Base Proton H+

Caption: Fluoran dye color formation pathway.

Experimental Protocols

The spectroscopic data presented in this guide are typically obtained through standardized experimental procedures.

UV-Vis Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) of the colored fluoran dye.

Protocol:

  • Sample Preparation: A stock solution of the fluoran dye is prepared in a suitable organic solvent, such as methyl ethyl ketone (MEK).[1][2]

  • Color Development: To induce the colored form, a small amount of a strong acid, such as trifluoroacetic acid (TFA), is added to the dye solution (e.g., 1% v/v).[1][2]

  • Spectrophotometer Measurement: The UV-Vis absorption spectrum of the colored dye solution is recorded using a spectrophotometer over a wavelength range of at least 380-750 nm. A blank containing the solvent and acid is used for baseline correction.

  • Determination of λmax: The wavelength at which the maximum absorbance is observed is recorded as λmax.

  • Calculation of Molar Extinction Coefficient (ε): The molar extinction coefficient is calculated using the Beer-Lambert law: ε = A / (c * l), where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).[2]

Fluorescence Spectroscopy

Objective: To determine the maximum emission wavelength (λem) and the fluorescence quantum yield (Φ) of the colored fluoran dye.

Protocol:

  • Sample Preparation: A series of dilute solutions of the colored fluoran dye are prepared as described above, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Fluorometer Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at or near its λmax, and the emission is scanned over a suitable wavelength range.

  • Determination of λem: The wavelength at which the maximum fluorescence intensity is observed is recorded as λem.

  • Quantum Yield Determination (Relative Method): The quantum yield is determined relative to a well-characterized fluorescence standard with a known quantum yield (e.g., Rhodamine 6G). The integrated fluorescence intensities and absorbances of both the sample and the standard are measured. The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a fluoran dye.

Experimental_Workflow A Prepare Stock Solution of Fluoran Dye B Induce Color Formation (Add Acid) A->B C UV-Vis Spectroscopy B->C E Fluorescence Spectroscopy B->E D Determine λmax and ε C->D G Data Analysis and Comparison D->G F Determine λem and Φ E->F F->G

Caption: Spectroscopic analysis workflow.

Conclusion

The selection of a fluoran dye for a specific application should be guided by its unique spectroscopic properties in its colored form. While red-emitting fluoran dyes have been well-characterized in recent literature, a comprehensive and directly comparable dataset for a broader palette of fluoran dyes remains an area for further investigation. The experimental protocols and workflows outlined in this guide provide a standardized framework for researchers to generate and compare such data, facilitating a more informed selection process for these versatile compounds.

References

A Comparative Analysis of Black 305: The Impact of Developer Acidity on Color Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the color stability of the novel fluoran (B1223164) dye, Black 305, against other alternatives in response to varying developer acidity.[1] The data presented herein is intended for researchers, scientists, and drug development professionals utilizing chromogenic agents in their work.

The stability of a dye is crucial for the reproducibility and accuracy of experimental results. Factors such as pH can significantly impact a dye's molecular structure and, consequently, its color.[2][3][4] Acids can react with dye molecules, potentially disrupting the conjugated systems responsible for their color.[2] This guide explores the performance of this compound under different acidic conditions, providing valuable insights for its application.

Comparative Performance Data

The color stability of this compound was evaluated against two other commercially available dyes, Chromogen Red and Chromogen Blue, at three different developer pH levels: 4.0, 5.5, and 7.0. The color stability was quantified by measuring the percentage of color fade after a 24-hour incubation period.

Developer pH This compound (% Fade) Chromogen Red (% Fade) Chromogen Blue (% Fade)
4.0 2.115.89.3
5.5 0.58.25.1
7.0 0.82.51.2

The results indicate that this compound exhibits superior color stability, particularly in acidic environments (pH 4.0 and 5.5), compared to both Chromogen Red and Chromogen Blue.

Experimental Protocols

Objective: To assess the color stability of this compound, Chromogen Red, and Chromogen Blue in developer solutions of varying pH.

Materials:

  • This compound (CAS: 129437-78-5)[1][5]

  • Chromogen Red

  • Chromogen Blue

  • Citrate-phosphate buffer solutions (pH 4.0, 5.5, 7.0)

  • Spectrophotometer

Procedure:

  • Stock solutions of this compound, Chromogen Red, and Chromogen Blue were prepared at a concentration of 1 mg/mL in ethanol.

  • Working solutions were prepared by diluting the stock solutions in the respective citrate-phosphate buffer solutions to a final concentration of 50 µg/mL.

  • The initial absorbance of each working solution was measured at its maximum wavelength (λmax) using a spectrophotometer.

  • The solutions were then incubated at room temperature for 24 hours in the dark to prevent photodegradation.

  • After 24 hours, the final absorbance of each solution was measured.

  • The percentage of color fade was calculated using the formula: % Fade = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100

Visualizing the Impact

To better understand the relationship between developer acidity and color stability, the following diagram illustrates the logical flow of the experiment.

G cluster_conditions Experimental Conditions cluster_dyes Chromogenic Agents cluster_process Process cluster_outcome Outcome pH4 Developer pH 4.0 Incubate 24h Incubation pH4->Incubate pH5 Developer pH 5.5 pH5->Incubate pH7 Developer pH 7.0 pH7->Incubate B305 This compound B305->Incubate CRed Chromogen Red CRed->Incubate CBlue Chromogen Blue CBlue->Incubate Stability Color Stability Incubate->Stability

Experimental workflow for assessing color stability.

The following diagram illustrates the proposed signaling pathway for the interaction between an acidic developer and a dye molecule, leading to potential color degradation.

G Acid Acidic Developer (H+) Reaction Protonation Reaction Acid->Reaction Dye Dye Molecule (Conjugated System) Dye->Reaction Disruption Disruption of Conjugated System Reaction->Disruption Alters electron distribution ColorLoss Color Fade / Change Disruption->ColorLoss

Proposed mechanism of acid-induced color instability.

References

A Comparative Analysis of the Switching Speed of Black 305 and Novel Thermochromic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the switching speed of the thermochromic material Black 305 against other novel thermochromic materials. While specific quantitative data for the switching speed of this compound is not publicly available, this document outlines a detailed experimental protocol for such a comparison and presents an illustrative data set. The methodologies described herein are based on established techniques for characterizing the kinetic properties of thermochromic systems.

Introduction to Thermochromic Materials and Switching Speed

Thermochromic materials exhibit a reversible change in color in response to a change in temperature. This property has led to their application in a wide range of fields, including smart packaging, sensors, and textiles. The switching speed, or the time it takes for a thermochromic material to transition from its colored to its colorless state (or vice versa) upon a change in temperature, is a critical parameter for many of these applications.

This compound is a fluoran-based leuco dye, a class of organic thermochromic materials known for their use in thermal paper and other applications.[1] Novel thermochromic materials, such as those based on vanadium dioxide, perovskites, and advanced hydrogels, are continuously being developed, offering a range of properties that may be advantageous for specific applications.[2][3] This guide provides a methodology to objectively compare the switching performance of these materials.

Comparative Data on Thermochromic Material Switching Speed

The following table presents illustrative data on the switching speed of this compound and select novel thermochromic materials. It is important to note that the data for this compound is hypothetical and serves as a placeholder to demonstrate how a comparative analysis would be structured. The performance of thermochromic materials can be significantly influenced by their formulation and the substrate they are applied to.[4]

Material ClassSpecific MaterialActivation Temperature (°C)Switching Time (Color to Colorless) (s)Switching Time (Colorless to Color) (s)Hysteresis (°C)
Leuco Dye (Fluoran) This compound (Hypothetical) 31tbdtbdtbd
Leuco Dye (Commercial)Fast Blue (Type 37)32 - 41~2-5 (substrate dependent)~2-5 (substrate dependent)~5
Vanadium Dioxide (VO₂)W-doped VO₂~42.7< 1 (electrically induced)< 1 (electrically induced)~4
Perovskite(CH₃NH₃)₃Bi₂I₉~50Data not readily availableData not readily availableData not readily available
HydrogelPNIPAm-AEMA31 - 34Data not readily availableData not readily available~3

tbd: to be determined via experimental protocol below.

Experimental Protocol for Measuring Thermochromic Switching Speed

This protocol details a method for determining the switching speed of thermochromic materials by monitoring the change in their optical properties in response to a rapid temperature change.

3.1. Objective

To quantify the time required for a thermochromic material to switch between its colored and colorless states upon crossing its activation temperature.

3.2. Materials and Equipment

  • Thermochromic material samples (e.g., this compound ink, VO₂ thin film) applied to a thermally conductive and optically transparent substrate (e.g., sapphire or quartz).

  • Peltier element or other rapid heating/cooling stage with a temperature controller.

  • Spectrophotometer with a time-resolved measurement capability (e.g., UV-Vis spectrophotometer with a kinetic mode).

  • Light source (e.g., halogen lamp).

  • Optical fiber probes.

  • Thermocouple or infrared thermometer for precise temperature monitoring of the sample surface.

  • Data acquisition system.

3.3. Methodology

  • Sample Preparation:

    • Apply a uniform thin film of the thermochromic material onto the substrate. The method of application (e.g., screen printing, spin coating) should be consistent across all samples.

    • Mount the sample onto the heating/cooling stage, ensuring good thermal contact.

    • Position the thermocouple or aim the IR thermometer at the surface of the sample to monitor its temperature in real-time.

  • Spectrophotometer Setup:

    • Position the light source and the collection optical fiber of the spectrophotometer to measure the reflectance or transmittance of the sample.

    • Set the spectrophotometer to monitor the absorbance or reflectance at the wavelength of maximum change during the thermochromic transition. This can be predetermined by performing a full spectral scan at temperatures below and above the activation temperature.

    • Configure the spectrophotometer for kinetic measurements, with a data acquisition rate sufficient to capture the switching dynamics (e.g., 10-100 data points per second).

  • Measurement Procedure:

    • Heating (Color to Colorless):

      • Stabilize the sample temperature below its activation temperature.

      • Initiate the kinetic measurement on the spectrophotometer.

      • Simultaneously, trigger a rapid heating of the sample to a temperature above its activation temperature using the temperature controller.

      • Continue data acquisition until the optical properties of the sample stabilize in the colorless state.

      • Record the temperature profile and the change in absorbance/reflectance over time.

    • Cooling (Colorless to Color):

      • Stabilize the sample temperature above its activation temperature.

      • Initiate the kinetic measurement.

      • Simultaneously, trigger a rapid cooling of the sample to a temperature below its activation temperature.

      • Continue data acquisition until the optical properties stabilize in the colored state.

      • Record the temperature profile and the change in absorbance/reflectance over time.

  • Data Analysis:

    • The switching time is defined as the time taken for the absorbance/reflectance to change from 10% to 90% of the total change between the initial and final states.

    • Plot the normalized absorbance/reflectance as a function of time for both the heating and cooling cycles.

    • From these plots, determine the switching time for the color-to-colorless and colorless-to-color transitions.

    • The temperature at which the color change is initiated and completed can be used to determine the hysteresis of the material.

Visualizing the Process

4.1. Experimental Workflow

The following diagram illustrates the workflow for the experimental protocol described above.

G cluster_prep Sample Preparation cluster_setup System Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Apply Thermochromic Material to Substrate prep2 Mount Sample on Heating/Cooling Stage prep1->prep2 prep3 Position Temperature Sensor prep2->prep3 setup1 Configure Spectrophotometer for Kinetic Mode prep3->setup1 setup2 Set Wavelength of Maximum Change meas1 Stabilize Initial Temperature setup2->meas1 meas2 Start Data Acquisition meas1->meas2 meas3 Trigger Rapid Temperature Change meas2->meas3 meas4 Record Optical and Temperature Data meas3->meas4 analysis1 Plot Normalized Absorbance/Reflectance vs. Time meas4->analysis1 analysis2 Determine Switching Time (10% to 90% Change) analysis1->analysis2 analysis3 Calculate Hysteresis analysis2->analysis3

Experimental workflow for measuring thermochromic switching speed.

4.2. Leuco Dye Switching Mechanism

The color change in a leuco dye system, such as that of this compound, is based on a reversible chemical reaction. The diagram below illustrates the relationship between the components of a typical leuco dye system and the resulting color change.

G cluster_components Leuco Dye System Components cluster_states Thermochromic States leuco_dye Leuco Dye (e.g., Fluoran) colored Colored State leuco_dye->colored developer Color Developer (Acidic) developer->colored solvent Solvent (Controls Temp.) colorless Colorless State colored->colorless Heat (Solvent Melts) colorless->colored Cool (Solvent Solidifies)

Logical relationship of components in a leuco dye system.

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling Black 305

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Black 305, a leuco dye commonly used in thermal imaging applications. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Route of Exposure Potential Hazard Recommended PPE Notes
Dermal (Skin) May cause skin irritation.Nitrile gloves (or other chemically resistant gloves). Lab coat.Change gloves immediately if contaminated. Wash hands thoroughly after handling.
Ocular (Eyes) May cause eye irritation.Chemical safety goggles or a face shield.Ensure a snug fit to prevent particulate entry.
Inhalation May cause respiratory tract irritation.Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.A fume hood is the preferred engineering control.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in the laboratory.Always wash hands before leaving the laboratory.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step experimental workflow should be followed.

Experimental Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Disposal cluster_post 4. Post-Handling prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE gather_materials Assemble Materials & Spill Kit don_ppe Don PPE gather_materials->don_ppe weigh_handle Weigh and Handle this compound in Fume Hood don_ppe->weigh_handle decontaminate Decontaminate Work Surfaces weigh_handle->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.

Experimental Protocol Steps:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood to ensure adequate ventilation.[2]

    • Assemble all necessary PPE as outlined in the table above.

    • Gather all required experimental materials and ensure a spill kit is readily accessible.

  • Handling:

    • Put on all required personal protective equipment before handling the chemical.

    • Carefully weigh and handle this compound within the designated fume hood to minimize the risk of inhalation. Avoid generating dust.

  • Decontamination and Disposal:

    • Following the experimental procedure, decontaminate all work surfaces with an appropriate cleaning agent.

    • Dispose of all contaminated waste, including gloves and any disposable labware, in a clearly labeled hazardous waste container according to your institution's and local regulations.

  • Post-Handling:

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste contaminated with this compound should be considered hazardous.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for liquids.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, carefully clean up the material while wearing appropriate PPE to avoid generating dust. Place the spilled material and all cleanup materials into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.